molecular formula C4H4BrF3 B151897 4-Bromo-1,1,2-trifluoro-1-butene CAS No. 10493-44-4

4-Bromo-1,1,2-trifluoro-1-butene

Cat. No.: B151897
CAS No.: 10493-44-4
M. Wt: 188.97 g/mol
InChI Key: GQCQMFYIFUDARF-UHFFFAOYSA-N
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Description

4-Bromo-1,1,2-trifluoro-1-butene is a fluorinated building block. It reacts with potassium hydroxide in the presence of tetrabutylammonium bromide (a phase transfer catalyst) to afford 1,1,2-trifluoro-1,3-butadiene.>

Properties

IUPAC Name

4-bromo-1,1,2-trifluorobut-1-ene
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InChI

InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2
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InChI Key

GQCQMFYIFUDARF-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20146838
Record name 4-Bromo-1,1,2-trifluorobut-1-ene
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Molecular Weight

188.97 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Bromo-1,1,2-trifluoro-1-butene
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CAS No.

10493-44-4
Record name 4-Bromo-1,1,2-trifluoro-1-butene
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Record name 4-Bromo-1,1,2-trifluoro-1-butene
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Record name 4-Bromo-1,1,2-trifluorobut-1-ene
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Record name 4-BROMO-1,1,2-TRIFLUORO-1-BUTENE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analysis of 4-Bromo-1,1,2-trifluoro-1-butene. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Chemical and Physical Properties

This compound is a fluorinated organic compound that serves as a versatile building block in synthesis.[1] Its key identifiers and physical properties are summarized in the tables below.

Compound Identification
IdentifierValue
IUPAC Name 4-bromo-1,1,2-trifluorobut-1-ene[2]
CAS Number 10493-44-4
Molecular Formula C4H4BrF3[3]
SMILES String F\C(F)=C(/F)CCBr
InChI Key GQCQMFYIFUDARF-UHFFFAOYSA-N
EC Number 234-019-2
MDL Number MFCD00039274
Physical and Chemical Properties
PropertyValue
Molecular Weight 188.97 g/mol [3]
Appearance Colorless to brown-yellow liquid[1]
Density 1.639 g/mL at 25 °C[3]
Boiling Point 95-98 °C[3]
Refractive Index (n20/D) 1.401[3]
Flash Point 17 °C (62.6 °F) - closed cup
Water Solubility Not miscible or difficult to mix in water[3]

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

A common method for the preparation of this compound involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a metal such as zinc.[4]

Materials:

  • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane

  • Zinc powder

  • Water

  • Stirring device

  • Three-necked flask

Procedure:

  • In a three-necked flask equipped with a stirring device, add 9.8 g (0.15 mol) of zinc powder and 24 g (1.33 mol) of water.

  • Heat the mixture to 50°C with stirring.

  • Add 46 g (0.15 mol, 99.4%) of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise. Control the rate of addition to maintain the reaction temperature between 60-70°C. The addition should be completed in approximately 70 minutes.[4]

  • After the addition is complete, continue heating at 60°C for 0.5 hours.[4]

  • Allow the reaction mixture to cool and stand for stratification.

  • Separate the organic layer to obtain the crude product.

  • The crude product can be purified by distillation.

This method has been reported to yield the product with a purity of up to 98.9% as determined by Gas Chromatography (GC) analysis, with a yield of up to 86.1%.

Synthesis_of_4_Bromo_1_1_2_trifluoro_1_butene 1,4-dibromo-2-chloro-1,1,2-trifluorobutane 1,4-dibromo-2-chloro-1,1,2-trifluorobutane Reaction Reaction 1,4-dibromo-2-chloro-1,1,2-trifluorobutane->Reaction Reactant Crude Product Crude Product Reaction->Crude Product Dehalogenation Zinc Powder Zinc Powder Zinc Powder->Reaction Reagent Water Water Water->Reaction Solvent This compound This compound Crude Product->this compound Distillation Dehydrobromination This compound This compound Reaction Reaction This compound->Reaction Substrate 1,1,2-Trifluoro-1,3-butadiene 1,1,2-Trifluoro-1,3-butadiene Reaction->1,1,2-Trifluoro-1,3-butadiene Elimination KOH KOH KOH->Reaction Base Tetrabutylammonium Bromide Tetrabutylammonium Bromide Tetrabutylammonium Bromide->Reaction Catalyst N_Alkylation_of_Isatin Isatin Derivative Isatin Derivative Reaction Reaction Isatin Derivative->Reaction Substrate N-alkylated Isatin Derivative N-alkylated Isatin Derivative Reaction->N-alkylated Isatin Derivative SN2 Reaction This compound This compound This compound->Reaction Alkylating Agent Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Reagent Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Medium GCMS_Workflow Sample Sample Dilution Dilution Sample->Dilution Prepare Diluted Sample Diluted Sample GC Injection GC Injection Diluted Sample->GC Injection Inject Separation in Column Separation in Column GC Injection->Separation in Column Vaporize Ionization (EI) Ionization (EI) Separation in Column->Ionization (EI) Elute Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Fragment Detection Detection Mass Analysis->Detection Separate Ions Data Analysis Data Analysis Detection->Data Analysis Signal

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,1,2-trifluoro-1-butene is a halogenated alkene that serves as a valuable intermediate in organic synthesis. Its unique combination of a reactive bromine atom and a trifluorovinyl group makes it a versatile building block for the introduction of fluorinated moieties into complex molecules. This is of particular interest in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in the table below.

PropertyValue
Molecular Formula C₄H₄BrF₃
Molecular Weight 188.97 g/mol [1]
Appearance Colorless to brown liquid[2]
Boiling Point 95-98 °C (lit.)[2][3]
Density 1.639 g/mL at 25 °C (lit.)[2][4]
Refractive Index n20/D 1.401 (lit.)[2]
Solubility Not miscible or difficult to mix with water.[2]

Experimental Protocols

The accurate determination of physical properties is fundamental to the characterization of a chemical compound. The following sections detail the general experimental methodologies for measuring the boiling point, density, and refractive index of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Distillation Method

A common and accurate method for determining the boiling point of a liquid is through distillation.

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

  • Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point of the substance.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL).

Methodology: Pycnometer Method

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the precise measurement of a liquid's volume.

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off. The mass of the filled pycnometer is then measured.

  • Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass of the pycnometer filled with the reference liquid is measured. The volume of the pycnometer can then be calculated.

  • Density Calculation: The mass of the sample is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on the temperature and the wavelength of light used.

Methodology: Abbe Refractometer

An Abbe refractometer is a common instrument used to measure the refractive index of liquids.

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the liquid sample (this compound) are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the control knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded.

Synthesis Workflow of this compound

The following diagram illustrates a typical laboratory synthesis of this compound. The process involves the dehalogenation of a precursor molecule.

SynthesisWorkflow Reactants 1,4-dibromo-2-chloro-1,1,2-trifluorobutane + Zinc Powder + Water (Solvent) ReactionVessel Reaction Vessel (Three-necked flask) Reactants->ReactionVessel Addition Heating Heating (50-70°C) ReactionVessel->Heating Stirring Stirring ReactionVessel->Stirring Reaction Dehalogenation Reaction Heating->Reaction Stirring->Reaction Filtration Filtration Reaction->Filtration Reaction Mixture Separation Phase Separation (Separatory Funnel) Filtration->Separation Filtrate CrudeProduct Crude Product: This compound Separation->CrudeProduct Organic Layer Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides essential information on the physical properties of this compound, a key intermediate in the synthesis of fluorinated molecules. The data and experimental protocols presented herein are intended to support researchers and professionals in the effective and safe use of this compound in their synthetic endeavors. The provided synthesis workflow offers a clear visual representation of a common preparative route.

References

An In-depth Technical Guide to 4-Bromo-1,1,2-trifluoro-1-butene: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1,1,2-trifluoro-1-butene, a fluorinated organic compound with significant applications in chemical synthesis. This document details its chemical structure, physicochemical properties, spectroscopic characterization, synthesis protocols, and its role as a key intermediate in the preparation of other valuable molecules, including potent caspase inhibitors.

Chemical Structure and Identification

This compound is a halogenated alkene. Its structure consists of a four-carbon butene chain with a bromine atom at the C4 position and three fluorine atoms distributed across the C1 and C2 positions, forming a trifluorovinyl group.

Molecular Formula: C₄H₄BrF₃[1]

Structure: BrCH₂CH₂CF=CF₂

IUPAC Name: 4-bromo-1,1,2-trifluorobut-1-ene[2]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, handling, and use in chemical reactions.

Physical Properties
PropertyValueReference
CAS Number 10493-44-4[2]
Molecular Weight 188.97 g/mol [1][2]
Appearance Clear colorless to brown-yellow liquid[2]
Boiling Point 95-98 °C (lit.)
Density 1.639 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.401 (lit.)
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Spectrum TypeKey Features and Interpretation
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the two methylene groups (-CH₂-). The methylene group adjacent to the bromine atom (Br-CH₂-) would appear as a triplet, shifted downfield due to the electronegativity of bromine. The other methylene group (-CH₂-CF=) would also likely appear as a multiplet due to coupling with both the adjacent methylene protons and the fluorine atoms on the double bond.
¹³C NMR The carbon-13 NMR spectrum will display four distinct signals for the four carbon atoms in different chemical environments. The olefinic carbons will be significantly affected by the attached fluorine atoms, exhibiting splitting due to C-F coupling. The carbon bonded to bromine will be shifted downfield.
IR Spectroscopy The infrared spectrum will show characteristic absorption bands for the C=C double bond of the alkene, typically in the region of 1680-1640 cm⁻¹. Strong C-F stretching bands are expected in the fingerprint region (around 1350-1100 cm⁻¹). C-H stretching vibrations of the methylene groups will appear around 3000-2850 cm⁻¹.
Mass Spectrometry (GC-MS) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and fragments corresponding to the trifluorovinyl group. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be evident for bromine-containing fragments.[2]

Synthesis and Reactions

Synthesis of this compound

A common method for the synthesis of this compound is the dehalogenation of a polychlorinated and brominated precursor.

This protocol is based on a patented synthesis method.

  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Charging the Reactor: To the flask, add zinc powder (0.225 mol) and water (1.33 mol).

  • Heating: Heat the mixture to 60-70°C with vigorous stirring.

  • Addition of Precursor: Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (0.15 mol) dropwise through the addition funnel over a period of approximately 70 minutes, maintaining the reaction temperature.

  • Reaction Completion: After the addition is complete, continue heating at 60°C for an additional 30 minutes.

  • Work-up: Cool the reaction mixture and filter to remove any unreacted zinc powder. Allow the filtrate to separate into aqueous and organic layers.

  • Isolation: Separate the organic layer, which is the crude this compound. The product can be further purified by distillation.

Synthesis_of_4_Bromo_1_1_2_trifluoro_1_butene reactant 1,4-Dibromo-2-chloro- 1,1,2-trifluorobutane product This compound reactant->product Dehalogenation (60-70°C) reagent Zinc Powder (Zn) in Water reagent->product

Synthesis of this compound.
Key Reactions of this compound

This compound serves as a versatile building block in organic synthesis.

This compound undergoes dehydrobromination to form 1,1,2-trifluoro-1,3-butadiene, a valuable diene for cycloaddition reactions.

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add this compound, potassium hydroxide (KOH), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). A suitable solvent, if needed, would be a non-polar organic solvent.

  • Reaction: The mixture is stirred vigorously and may require heating to facilitate the elimination reaction.

  • Work-up and Isolation: After the reaction is complete, the mixture is washed with water to remove inorganic salts. The organic layer is then dried and the product, 1,1,2-trifluoro-1,3-butadiene, is isolated by distillation.

Dehydrobromination_Reaction start_material This compound product 1,1,2-Trifluoro-1,3-butadiene start_material->product Dehydrobromination reagents KOH Tetrabutylammonium Bromide (Phase-Transfer Catalyst) reagents->product

Synthesis of 1,1,2-trifluoro-1,3-butadiene.

Application in Drug Development: Synthesis of Caspase Inhibitors

A significant application of fluorinated building blocks like this compound is in the synthesis of pharmacologically active molecules. It is a potential reagent for the synthesis of N-substituted isatin derivatives that act as potent inhibitors of caspases-3 and -7, enzymes that play a critical role in apoptosis (programmed cell death).[3]

The general synthetic strategy involves the N-alkylation of an isatin derivative. The trifluoroalkyl moiety introduced can enhance the biological activity and pharmacokinetic properties of the resulting inhibitor.

This is a representative protocol for the N-alkylation of isatins, which would be adapted for use with this compound.

  • Reaction Setup: A dry round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: The isatin derivative is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃), is added to the solution.

  • Addition of Alkylating Agent: this compound is added to the reaction mixture.

  • Reaction: The mixture is heated (e.g., to 80°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Caspase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis of N-Trifluoroalkyl Isatin cluster_application Biological Application isatin (S)-5-[1-(2-methoxymethylpyrrolidinyl) sulfonyl]isatin product N-(1,1,2-Trifluorobut-1-en-4-yl) Isatin Derivative isatin->product N-Alkylation reagent This compound reagent->product base K₂CO₃ in DMF base->product inhibitor Potent Inhibitor product->inhibitor caspases Caspase-3 and Caspase-7 inhibitor->caspases Inhibits

References

In-Depth Technical Guide: 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1,1,2-trifluoro-1-butene, a key fluorinated organic intermediate. The document details its chemical and physical properties, spectroscopic data, a validated synthesis protocol, and its significant applications in the pharmaceutical and agrochemical industries. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound, with the CAS number 10493-44-4, is an organofluorine compound characterized by a butene backbone substituted with three fluorine atoms at the double bond and a bromine atom at the terminal position.[1] Its unique structure makes it a valuable building block in organic synthesis.

Molecular Weight Calculation

The molecular weight of this compound is 188.97 g/mol .[1][2][3][4][5] This is determined from its molecular formula, C₄H₄BrF₃, and the atomic weights of its constituent elements.

The calculation is as follows:

  • Carbon (C): 4 atoms × 12.011 g/mol = 48.044 g/mol

  • Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Fluorine (F): 3 atoms × 18.998 g/mol = 56.994 g/mol

  • Total Molecular Weight: 48.044 + 4.032 + 79.904 + 56.994 = 188.974 g/mol

Physical and Chemical Properties

The table below summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₄H₄BrF₃
Molecular Weight 188.97 g/mol [1][2][3][4][5]
Appearance Colorless to brown liquid[1][4]
Boiling Point 95-98 °C[1][4][6]
Density 1.639 g/mL at 25 °C[1][4][6]
Refractive Index (n20/D) 1.401[4][6]
Flash Point 17 °C (62.6 °F) - closed cup
Water Solubility Not miscible or difficult to mix[4][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

  • ¹H NMR: Proton NMR data is available for this compound, which helps in identifying the hydrogen environments in the molecule.[7]

  • ¹³C NMR: Carbon-13 NMR spectra provide information about the carbon framework of the molecule.[3][8]

  • Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight and can provide insights into the fragmentation patterns of the molecule.[3]

  • Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the functional groups present in the compound.[3]

Experimental Protocols

A documented method for the synthesis of this compound involves a dehalogenation reaction.[9][10]

Synthesis of this compound

Principle: This method utilizes a dehalogenation reaction where 1,4-dibromo-2-chloro-1,1,2-trifluorobutane is treated with a dehalogenating agent, such as zinc powder, in an aqueous solvent to yield the desired product.[9][10]

Materials:

  • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (0.15 mol)

  • Zinc powder

  • Water (solvent)

  • Reaction vessel with stirring mechanism and temperature control

Procedure:

  • To a reaction vessel containing water and zinc powder, add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise with constant stirring.[9]

  • Control the rate of addition to maintain the reaction temperature between 60-70°C. The addition should be completed over approximately 70 minutes.[9]

  • After the addition is complete, heat the mixture at 60°C for an additional 30 minutes.[9]

  • Once the reaction is complete, filter the mixture to recover any unreacted zinc powder.[9]

  • Allow the filtrate to stand, which will result in the separation of layers. Separate the organic layer to obtain the crude product.[9]

  • The crude product can be purified further if necessary. Gas chromatography (GC) analysis can be used to determine the purity of the final product, with reported yields of approximately 85%.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Product Reactant1 1,4-dibromo-2-chloro- 1,1,2-trifluorobutane Reaction Dehalogenation Reaction (60-70°C) Reactant1->Reaction Reactant2 Zinc Powder Reactant2->Reaction Solvent Water Solvent->Reaction Heating Heating at 60°C (30 min) Reaction->Heating Filtration Filtration Heating->Filtration Separation Layer Separation Filtration->Separation Product 4-Bromo-1,1,2-trifluoro- 1-butene (Crude) Separation->Product

Caption: Synthesis workflow for this compound.

Applications

This compound is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical sectors.

  • Pharmaceuticals: It is used as a reagent in the synthesis of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives. These derivatives are potent inhibitors of caspase-3 and caspase-7, which are critical enzymes in the apoptosis pathway.[11]

  • Agrochemicals: This compound serves as an important intermediate in the production of various pesticides. It is used to introduce the -CH₂CH₂CF=CF₂ functional group, which imparts notable nematicidal, worm-killing, and miticidal properties to the resulting agrochemicals.[10]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

  • Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[2][3]

  • Precautionary Measures:

    • Keep away from heat, sparks, open flames, and hot surfaces.[2]

    • Use in a well-ventilated area.[12]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[2][12]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[2][12]

    • Store in a well-ventilated place and keep the container tightly closed.[12]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.[2][12]

References

An In-depth Technical Guide to 4-Bromo-1,1,2-trifluoro-1-butene (CAS: 10493-44-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1,1,2-trifluoro-1-butene, a key fluorinated building block in organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and application, and its relevance in the development of therapeutic agents, particularly caspase inhibitors.

Core Properties and Specifications

This compound is a colorless to light brown liquid utilized as a versatile intermediate in chemical research and the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a trifluorinated vinyl group and a bromine atom, provides unique reactivity for various chemical transformations.[1] The trifluoromethyl group enhances its electrophilic character, while the bromine atom serves as a reactive site for substitution reactions.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 10493-44-4[3][4]
Molecular Formula C₄H₄BrF₃[3]
Molecular Weight 188.97 g/mol [3][4]
Boiling Point 95-98 °C (lit.)[4][5]
Density 1.639 g/mL at 25 °C (lit.)[4][5]
Refractive Index (n20/D) 1.401 (lit.)[4][5]
Flash Point 17 °C (62.6 °F) - closed cup[6]
Appearance Colorless to brown liquid[5][7]
Solubility Not miscible or difficult to mix in water[5][7]
Identification and Synonyms
  • IUPAC Name : 4-bromo-1,1,2-trifluorobut-1-ene[3]

  • Synonyms : 4-Bromo-1,1,2-trifluorobut-1-ene, 4-Bromo-1,1,2-trifluorobutene-1, 3,4,4-Trifluoro-3-butenyl Bromide[3][8]

  • EC Number : 234-019-2[4]

  • MDL Number : MFCD00039274[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in N-alkylation reactions are provided below.

Synthesis of this compound via Dehalogenation

This protocol describes the preparation of the title compound from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a dehalogenation reaction with zinc powder. This method is advantageous due to its high yield and simple separation process.

Materials:

  • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (99.4% purity)

  • Zinc powder

  • Water

  • Three-necked flask equipped with a mechanical stirrer and dropping funnel

Procedure:

  • To a three-necked flask, add 9.8 g (0.15 mol) of zinc powder and 24 g (1.33 mol) of water.

  • Begin stirring the mixture and heat to a temperature of 60-70 °C.

  • Slowly add 46 g (0.15 mol) of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise into the flask. The rate of addition should be controlled to maintain the reaction temperature within the 60-70 °C range. The addition should be completed over approximately 70 minutes.

  • After the addition is complete, maintain the reaction mixture at 60 °C for an additional 30 minutes.

  • Allow the mixture to cool and then filter to recover any unreacted zinc powder.

  • Transfer the filtrate to a separatory funnel and allow the layers to separate.

  • Collect the organic layer, which is the crude this compound. This process typically yields a product with a purity of approximately 98.6% and a yield of around 85.2%.

N-Alkylation of Isatin Derivatives using this compound

This compound is a key reagent in the synthesis of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, which are potent inhibitors of caspase-3 and -7. The following is a representative protocol for the N-alkylation of an isatin derivative, based on established methods for similar alkyl halides.

Materials:

  • (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-dimethylformamide (DMF) or Acetonitrile (ACN)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the isatin derivative (1.0 mmol) in DMF or ACN (10 mL).

  • Add K₂CO₃ (1.3 mmol) or Cs₂CO₃ (1.3 mmol) to the solution.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-24 hours, depending on the specific substrates and conditions), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthetic Workflow

This diagram outlines the general workflow from the starting materials to the synthesis of N-alkylated isatin derivatives using this compound.

G cluster_synthesis Synthesis of this compound cluster_alkylation N-Alkylation of Isatin Derivative A 1,4-dibromo-2-chloro- 1,1,2-trifluorobutane C Dehalogenation Reaction (60-70°C) A->C B Zinc Powder + Water B->C E Filtration & Separation C->E D This compound (Crude Product) G This compound D->G Used as Reagent E->D F Isatin Derivative I N-Alkylation Reaction (Reflux) F->I G->I H Base (K₂CO₃/Cs₂CO₃) Solvent (DMF/ACN) H->I J Purification (Precipitation/Chromatography) I->J K N-Alkylated Isatin Product (Caspase Inhibitor Precursor) J->K G cluster_stimuli Apoptotic Stimuli cluster_regulation Mitochondrial Regulation cluster_cascade Caspase Cascade cluster_execution Execution Phase DNA Damage DNA Damage Growth Factor\nWithdrawal Growth Factor Withdrawal Cellular Stress Cellular Stress Bax_Bak Bax/Bak Activation Cellular Stress->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Permeabilize Membrane CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Apoptosome->Caspase9 cleaves & activates Procaspase37 Procaspase-3, -7 Caspase9->Procaspase37 Caspase37 Active Caspase-3, -7 (Executioner Caspases) Caspase9->Caspase37 cleave & activate Substrates Cellular Substrates (e.g., PARP, lamins) Caspase37->Substrates Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis cleave

References

An In-depth Technical Guide to 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Bromo-1,1,2-trifluoro-1-butene, a significant fluorinated building block in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental procedures, and logical workflows.

Physicochemical Properties

This compound is a colorless to brown-yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, application in reactions, and purification.

PropertyValueReferences
Boiling Point 95-98 °C[1][2][3]
Molecular Formula C₄H₄BrF₃[1][2]
Molecular Weight 188.97 g/mol [1][3][4]
Density 1.639 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.401[2][3]
Flash Point 17 °C (63 °F)[1][2]
Water Solubility Not miscible or difficult to mix[2][5]
CAS Number 10493-44-4[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are critical for its practical application.

Synthesis of this compound via Dehalogenation

A patented method describes the preparation of this compound from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a dehalogenation agent, such as zinc powder, in water.[6][7] This approach is noted for its high yield and simplified separation process.[6]

Protocol:

  • A three-necked flask is equipped with a stirring device.

  • 9.8 g (0.15 mol) of zinc powder and 24 g (1.33 mol) of water are added to the flask.[6]

  • The mixture is heated to a controlled temperature, for instance, between 60-70°C, with stirring.[6]

  • 46 g (0.15 mol) of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane is added dropwise. The rate of addition is controlled to maintain the reaction temperature.[6]

  • After the addition is complete, the reaction is allowed to proceed for a set time (e.g., 0.5 to 3 hours) at the specified temperature.[6]

  • Upon completion, any remaining zinc powder is recovered by filtration.[6]

  • The filtrate is allowed to stand, leading to stratification. The liquid layers are then separated to yield the crude product of this compound.[6]

  • The purity of the crude product can be assessed by Gas Chromatography (GC) analysis.[6]

G A Reactants: 1,4-dibromo-2-chloro-1,1,2-trifluorobutane Zinc Powder Water (Solvent) B Reaction Vessel: Three-necked flask A->B Add C Process: Dehalogenation Reaction (50-80°C) B->C Heat & Stir D Filtration C->D Cool & Filter E Separation: Stratification & Liquid Separation D->E Process Filtrate G Byproduct: Recovered Zinc D->G Collect Solid F Product: This compound E->F Isolate Organic Layer G cluster_reactants Reactants A This compound D Dehydrohalogenation A->D B Potassium Hydroxide (KOH) B->D C Tetrabutylammonium Bromide (Phase-Transfer Catalyst) C->D Catalyzes E Product: 1,1,2-Trifluoro-1,3-butadiene D->E G A 4-Bromo-1,1,2- trifluoro-1-butene B Multi-step Synthesis A->B Reagent C Isatin Derivatives B->C Yields D Inhibition C->D E Caspase-3 & Caspase-7 D->E F Apoptosis (Programmed Cell Death) E->F Executes

References

Technical Guide: Physicochemical Properties of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-1,1,2-trifluoro-1-butene, with a core focus on its density. Detailed experimental methodologies for density determination are provided to facilitate accurate and reproducible research.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueCitations
CAS Number 10493-44-4[1][2]
Molecular Formula C₄H₄BrF₃[1][2][3]
Molecular Weight 188.97 g/mol [2][3]
Density 1.639 g/mL at 25 °C[1]
Boiling Point 95-98 °C[1][4]
Refractive Index (n20/D) 1.401[1]
Appearance Colorless to brown liquid[1][3]
Water Solubility Not miscible or difficult to mix[1][4]

Experimental Protocols for Density Determination

The accurate determination of density is crucial for various applications in research and development. The value of 1.639 g/mL for this compound is reported in the literature.[1] The following are detailed methodologies for two common and highly accurate methods for determining the density of a liquid organic compound such as this.

Method 1: Pycnometer Method

This gravimetric method is a highly precise technique for determining the density of a liquid by weighing a specific, accurately known volume of it.[5]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath

  • Thermometer

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

  • Sample: this compound

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.[5]

  • Mass of Empty Pycnometer: Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₀.

  • Calibration with Water:

    • Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.[5]

    • Insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a constant temperature bath set to 25.0 °C (the temperature at which the density of this compound is reported) and allow it to equilibrate.

    • Once equilibrated, carefully dry the outside of the pycnometer and weigh it. Record this mass as m₁.

  • Mass of Water: Calculate the mass of the water (m_water) by subtracting the mass of the empty pycnometer: m_water = m₁ - m₀.

  • Volume of Pycnometer: Using the known density of water at 25.0 °C (ρ_water ≈ 0.99704 g/mL), calculate the exact volume (V) of the pycnometer: V = m_water / ρ_water.

  • Measurement with Sample:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound.

    • Repeat the process of inserting the stopper, equilibrating to 25.0 °C in the water bath, and drying the exterior.

    • Weigh the pycnometer filled with the sample. Record this mass as m₂.

  • Mass of Sample: Calculate the mass of the sample (m_sample) by subtracting the mass of the empty pycnometer: m_sample = m₂ - m₀.

  • Density Calculation: Calculate the density of the sample (ρ_sample) using the calculated volume of the pycnometer: ρ_sample = m_sample / V.

Method 2: Oscillating U-Tube Densitometer

This method measures the density of a liquid based on the change in the resonant frequency of an oscillating U-shaped tube when it is filled with the sample.[1][3] It is a rapid and highly accurate method.

Apparatus:

  • Digital oscillating U-tube densitometer

  • Syringes for sample injection

  • Distilled water and air (for calibration)

  • Sample: this compound

Procedure:

  • Calibration: Calibrate the densitometer according to the manufacturer's instructions using air and deionized, degassed water. The instrument uses the known densities of these two standards to determine the instrument constants.

  • Sample Preparation: Ensure the sample of this compound is free of any air bubbles, as these can significantly affect the results.[1]

  • Sample Injection: Carefully inject the sample into the measurement cell (the oscillating U-tube) using a syringe until the tube is completely filled.[1]

  • Temperature Equilibration: The instrument's built-in Peltier thermostat will bring the sample to the target temperature of 25.0 °C.

  • Measurement: The instrument electronically excites the U-tube, causing it to oscillate at its natural frequency.[3] This frequency is dependent on the mass, and therefore the density, of the liquid in the tube. The instrument measures the oscillation period and automatically calculates and displays the density of the sample.

  • Cleaning: After the measurement is complete, flush the measurement cell with an appropriate solvent (e.g., acetone) to remove the sample and then dry the cell with a stream of air.

Experimental Workflow: Synthesis of 1,1,2-Trifluoro-1,3-butadiene

This compound serves as a useful fluorinated building block in organic synthesis.[4] One notable application is its use in the preparation of 1,1,2-trifluoro-1,3-butadiene through a dehydrobromination reaction.[4] The following diagram illustrates the experimental workflow for this synthesis.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_products Products & Purification reactant This compound (in an organic solvent) reaction_vessel Reaction Vessel (with stirring) reactant->reaction_vessel Add base Potassium Hydroxide (KOH) base->reaction_vessel Add catalyst Tetrabutylammonium Bromide (Phase-Transfer Catalyst) catalyst->reaction_vessel Add product 1,1,2-Trifluoro-1,3-butadiene reaction_vessel->product Yields purification Purification (e.g., Distillation) product->purification Requires

Caption: Workflow for the synthesis of 1,1,2-trifluoro-1,3-butadiene.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-1,1,2-trifluoro-1-butene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1,1,2-trifluoro-1-butene. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a strong theoretical framework for predicting solubility, a detailed experimental protocol for its quantitative determination, and a visual representation of its synthesis workflow. This guide is intended to be a valuable resource for laboratory researchers and professionals in chemical and pharmaceutical development.

Introduction

This compound is a halogenated alkene of interest in organic synthesis due to its potential as a building block for more complex fluorinated molecules.[1][2] Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. Solubility data informs the choice of appropriate solvent systems, which can significantly impact reaction kinetics, yield, and product purity.

This guide addresses the current gap in quantitative solubility data by providing a qualitative assessment based on chemical principles and a detailed methodology for experimental determination.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventPolarityPredicted SolubilityRationale
Non-Polar Hexane, TolueneLowSolubleSimilar intermolecular forces (van der Waals).
Polar Aprotic Acetone, Ethyl AcetateMediumSolubleFavorable dipole-dipole interactions.
Tetrahydrofuran (THF)MediumSolubleFavorable dipole-dipole interactions.
Dichloromethane (DCM)MediumSolubleFavorable dipole-dipole interactions.
Polar Protic Ethanol, MethanolHighModerately SolublePotential for some hydrogen bonding, but the bulky halogen and fluorine atoms may hinder extensive interaction.
Aqueous WaterVery HighInsoluble/Slightly SolubleAs a haloalkane, it cannot effectively disrupt the strong hydrogen-bonding network of water.[3][4][5]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, followed by quantitative analysis using Gas Chromatography (GC).

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (high purity grade)

  • Internal standard (e.g., a non-reactive hydrocarbon with a distinct GC retention time)

  • Scintillation vials with screw caps

  • Volumetric flasks and pipettes

  • Analytical balance

  • Orbital shaker with temperature control

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Syringes and syringe filters (0.22 µm)

3.2. Procedure

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen solvent of a known concentration.

    • From the stock solution, prepare a series of calibration standards of different known concentrations.

    • Add a fixed amount of the internal standard to each calibration standard.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured by the presence of undissolved solute.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After shaking, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the undissolved solute) using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a clean vial.

    • Dilute the filtered solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

    • Add the same fixed amount of the internal standard to the diluted sample.

    • Analyze the calibration standards and the sample by GC-FID.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualized Workflows

4.1. Synthesis of this compound

The following diagram illustrates a typical synthesis workflow for this compound based on patent literature, which describes a dehalogenation reaction.[6]

G A Start: Reactants B 1,4-dibromo-2-chloro-1,1,2-trifluorobutane Zinc Powder Water (Solvent) A->B C Reaction Step B->C Add to reaction vessel D Heat to 50-70°C with stirring C->D E Dehalogenation Reaction D->E Reaction occurs F Workup & Purification E->F Reaction mixture G Filtration (Remove excess Zinc) F->G H Phase Separation (Separate aqueous and organic layers) G->H I Final Product H->I J This compound (Crude Product) I->J G A Start: Sample Preparation B Add excess this compound to a known volume of solvent A->B C Equilibration B->C D Shake at constant temperature (e.g., 24-48 hours) C->D E Phase Separation D->E F Allow undissolved solute to settle E->F G Sample Analysis F->G H Withdraw and filter supernatant G->H I Dilute sample and add internal standard H->I J Analyze by GC-FID I->J K Quantification J->K L Calculate concentration using a calibration curve K->L

References

An In-depth Technical Guide to 4-Bromo-1,1,2-trifluoro-1-butene: Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,1,2-trifluoro-1-butene is a versatile fluorinated building block of significant interest in organic synthesis, particularly for the introduction of fluorinated motifs into complex molecules. This technical guide provides a comprehensive overview of its stability and reactivity, drawing from available literature and safety data. It includes a summary of its physical and chemical properties, known synthetic routes, and its utility in various chemical transformations. This document aims to serve as a valuable resource for researchers in chemistry and drug development by consolidating key technical information, including handling and storage protocols, and by outlining its potential applications in the synthesis of novel compounds.

Introduction

The strategic incorporation of fluorine into organic molecules can profoundly influence their biological and material properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound (CAS No. 10493-44-4) is a key reagent that possesses both a reactive bromine atom and a trifluorovinyl group, making it a valuable precursor for a range of chemical modifications. Its utility spans from the synthesis of complex organic molecules to the development of novel pharmaceuticals and advanced materials.[1] This guide details the known stability and reactivity profile of this compound, providing a foundation for its effective use in research and development.

Physicochemical Properties and Stability

This compound is a colorless to brown liquid with a boiling point of 95-98 °C.[2] It is a highly flammable liquid and vapor.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 10493-44-4[4]
Molecular Formula C4H4BrF3[4]
Molecular Weight 188.97 g/mol [3]
Appearance Colorless to brown liquid[2]
Boiling Point 95-98 °C[2]
Density 1.639 g/mL at 25 °C[2]
Refractive Index n20/D 1.401[2]
Solubility Not miscible or difficult to mix in water[2][5]

Stability Considerations:

This compound is known to be sensitive to both light and air.[2] Therefore, it should be stored under an inert atmosphere, such as nitrogen, in a tightly sealed container and kept in a cool, dark place.[5] The flammability of this compound necessitates storage in a designated flammables area, away from heat, sparks, and open flames.

Reactivity Profile

The reactivity of this compound is characterized by the presence of two key functional groups: the bromo-ethyl moiety and the trifluorovinyl group. This dual functionality allows for a range of chemical transformations.

3.1. Nucleophilic Substitution:

The bromine atom can be displaced by nucleophiles, a common reaction for alkyl halides. This allows for the introduction of various functional groups at the 4-position.

3.2. Addition Reactions:

The electron-deficient trifluorovinyl group is susceptible to addition reactions.

3.3. Transition Metal-Catalyzed Coupling Reactions:

The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions.[1] These reactions are powerful tools for the formation of new carbon-carbon bonds. While the general applicability of these reactions to alkyl bromides is well-established, specific examples detailing the use of this compound as a substrate are not extensively documented in readily available literature.

3.4. Elimination Reactions:

Treatment of this compound with a base can lead to an elimination reaction, forming a conjugated diene. A known example is the reaction with potassium hydroxide in the presence of a phase-transfer catalyst to yield 1,1,2-trifluoro-1,3-butadiene.[6]

Experimental Protocols

4.1. Synthesis of this compound:

A preparation method for this compound involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a dehalogenation agent in a solvent.[7]

  • Reactants: 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, zinc powder (or other dehalogenation agents like iron, magnesium, aluminum, tin, copper, or manganese), and water as a solvent.[7]

  • Procedure:

    • In a three-necked flask equipped with a stirrer, add zinc powder and water.

    • Heat the mixture to a specific temperature (e.g., 50-70 °C) with stirring.

    • Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise while maintaining the reaction temperature.

    • After the addition is complete, continue the reaction for a set period.

    • Filter the reaction mixture to remove any remaining zinc powder.

    • Allow the filtrate to stand for stratification, and then separate the liquid layers to obtain the crude product.

  • Yield: The reported yields for this method are in the range of 82-86%.[7]

Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup cluster_product Product A 1,4-dibromo-2-chloro-1,1,2-trifluorobutane D Dehalogenation Reaction (50-80 °C) A->D B Zinc Powder B->D C Water (Solvent) C->D E Filtration D->E F Phase Separation E->F G This compound F->G

Figure 1: Synthetic workflow for this compound.

Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules.

5.1. Synthesis of Caspase Inhibitors:

This compound is used as a reagent in the synthesis of a series of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives.[8] These derivatives have been identified as potent inhibitors of caspase-3 and caspase-7, which are key enzymes involved in the execution phase of apoptosis.[8]

Logical Relationship in Drug Synthesis:

G A This compound C Multi-step Synthesis A->C B Other Reagents B->C D N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives C->D E Potent Caspase-3 and Caspase-7 Inhibitors D->E F Apoptosis Regulation E->F

Figure 2: Role in the synthesis of caspase inhibitors.

Conclusion

This compound is a fluorinated building block with a rich and versatile reactivity profile. Its stability requires careful handling and storage to prevent degradation. The presence of both a bromine atom and a trifluorovinyl group allows for a diverse range of chemical transformations, making it a valuable tool for the synthesis of complex fluorinated molecules. Its demonstrated application in the preparation of bioactive compounds highlights its potential in drug discovery and development. Further research into its reactivity, particularly in the realm of transition metal-catalyzed cross-coupling reactions, is likely to uncover even broader applications for this versatile reagent.

References

4-Bromo-1,1,2-trifluoro-1-butene safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 4-Bromo-1,1,2-trifluoro-1-butene

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 10493-44-4), designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

  • Chemical Name: this compound[1][2]

  • Synonyms: 4-Bromo-1,1,2-trifluorobut-1-ene, 3,4,4-Trifluoro-3-butenyl Bromide[2][3]

  • CAS Number: 10493-44-4[1][4][5]

  • EC Number: 234-019-2[1][2][5]

  • Molecular Formula: C₄H₄BrF₃[1][2][6]

  • Molecular Weight: 188.97 g/mol [1][2][5]

  • Chemical Structure:

    • SMILES: C(\CBr)C(=C(F)F)F[2]

    • InChI: InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2[2][5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for the safe handling and storage of the compound.

PropertyValueReferences
Physical State Colorless to brown-yellow liquid[1][2][7][8]
Boiling Point 95-98 °C[2][5][9][10]
Density 1.639 g/mL at 25 °C[2][5][9][10]
Refractive Index (n20/D) 1.401 - 1.402[2][5][7][9]
Flash Point 17 °C (62.6 °F) - closed cup[2][5]
Water Solubility Not miscible or difficult to mix[7][9][10]

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][4] The signal word for this chemical is "Danger".[1][4][5]

Hazard ClassCategoryGHS CodeHazard StatementReferences
Flammable Liquids 2H225Highly flammable liquid and vapor[1][5]
Acute Toxicity, Oral 4H302Harmful if swallowed[1][5]
Acute Toxicity, Dermal 4H312Harmful in contact with skin[1][5]
Acute Toxicity, Inhalation 4H332Harmful if inhaled[1]
Skin Corrosion/Irritation 2H315Causes skin irritation[3][4]
Serious Eye Damage/Eye Irritation 2 / 2AH319Causes serious eye irritation[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure) 3H335May cause respiratory irritation[1][4][5]
GHS Pictograms and Precautionary Statements

The hazards associated with this chemical require specific precautionary measures. The logical flow from hazard identification to safety precautions is crucial for safe handling.

GHS_Hazard_Communication cluster_hazards Hazard Identification cluster_pictograms GHS Pictograms cluster_precautions Precautionary Statements H225 H225: Highly Flammable Flame Flame H225->Flame H315 H315: Skin Irritation Exclamation Exclamation Mark H315->Exclamation H319 H319: Serious Eye Irritation H319->Exclamation H335 H335: Respiratory Irritation H335->Exclamation H302_312_332 H302/312/332: Harmful H302_312_332->Exclamation P210 P210: Keep away from heat/sparks Flame->P210 P280 P280: Wear protective gloves/eye protection Exclamation->P280 P261 P261: Avoid breathing vapors Exclamation->P261 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously Exclamation->P305_P351_P338

Caption: GHS Hazard Communication Workflow for this compound.

Toxicological Information and Experimental Protocols

The toxicological properties of this compound have not been fully investigated.[4] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, nausea, and vomiting.[4]

Detailed, substance-specific experimental protocols for this compound are not publicly available in the reviewed safety data sheets. Hazard classifications are typically determined using standardized testing methods, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are the likely experimental methodologies used to determine the skin and eye irritation potential of this chemical.

Skin Irritation Testing (OECD Test Guideline 439)

The "Causes skin irritation (Category 2)" classification is determined using an in vitro reconstructed human epidermis (RhE) model, as outlined in OECD Guideline 439.[3][5][9][11] This method is a non-animal alternative to traditional rabbit skin tests.[1]

Methodology:

  • Tissue Preparation: Commercially available RhE models, which mimic the upper layers of human skin, are equilibrated in a culture medium.[3]

  • Chemical Application: A precise amount of the test chemical is applied directly to the surface of the tissue models.[3]

  • Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes), followed by rinsing and a longer recovery period (e.g., 42 hours).[3]

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. In this test, viable cells convert the yellow MTT dye into a blue formazan salt, which is then extracted and quantified.[3]

  • Classification: The viability of the treated tissues is compared to that of negative controls. If the mean tissue viability is reduced to ≤ 50%, the chemical is classified as a skin irritant (GHS Category 2).[3]

Eye Irritation Testing (OECD Test Guideline 405)

The "Causes serious eye irritation (Category 2)" classification is typically determined based on data from in vivo or ex vivo tests as described in OECD Guideline 405.[2][4][10][12] This guideline emphasizes a weight-of-the-evidence approach to minimize animal testing.[4][10]

Methodology:

  • Initial Assessment: Before any animal testing, all existing data is reviewed, including results from validated in vitro or ex vivo tests and data from structurally related chemicals.[4][10]

  • Animal Model: If necessary, the test is conducted using albino rabbits.[12]

  • Chemical Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[2][12] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[4][12]

  • Observation: The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[12] Observations include scoring lesions of the cornea, iris, and conjunctiva.[2]

  • Classification: The severity and reversibility of the observed ocular lesions determine the classification. Effects that are fully reversible within 21 days of observation typically lead to a "Category 2" classification for eye irritation.[13]

In_Vitro_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis cluster_classification Classification Equilibrate Equilibrate Reconstructed Human Tissue (RhE/RhCE) Apply_Controls Apply Negative (e.g., PBS) & Positive (e.g., SDS) Controls Equilibrate->Apply_Controls Apply_Test Apply Test Chemical (this compound) Equilibrate->Apply_Test Incubate_Expose Incubate for Exposure Period (e.g., 60 min) Apply_Controls->Incubate_Expose Apply_Test->Incubate_Expose Rinse Rinse Tissues Incubate_Expose->Rinse Incubate_Recover Incubate for Recovery Period (e.g., 42 hours) Rinse->Incubate_Recover MTT_Assay Perform MTT Assay (Measure Cell Viability) Incubate_Recover->MTT_Assay Quantify Quantify Formazan Product (Spectrophotometry) MTT_Assay->Quantify Calculate Calculate % Viability vs. Control Quantify->Calculate Decision Viability ≤ 50%? Calculate->Decision Irritant Classify as Irritant (GHS Category 2) Decision->Irritant Yes Non_Irritant Classify as Non-Irritant Decision->Non_Irritant No

Caption: Generalized workflow for in vitro skin/eye irritation testing (e.g., OECD TG 439).

Handling, Storage, and Personal Protective Equipment

Handling
  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4]

  • Keep away from open flames, hot surfaces, and sources of ignition.[4][9] Take precautionary measures against static discharge.[4]

Storage
  • Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Store in a flammables area.[4][7][9]

  • Keep away from heat, sparks, and flame.[4]

  • This material is noted to be air and light sensitive; storage under nitrogen may be recommended.[4][7][9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or goggles. Use of a face shield is also recommended.[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5][9]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If exposure limits are exceeded or irritation is experienced, use an approved respirator.[4][5]

Emergency Measures

  • In Case of Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[7] Do not use a solid water stream as it may spread the fire.

  • Accidental Release: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Ensure adequate ventilation. Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

References

Spectroscopic and Synthetic Profile of 4-Bromo-1,1,2-trifluoro-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Bromo-1,1,2-trifluoro-1-butene, a key fluorinated building block in organic synthesis. The document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside representative experimental protocols for their acquisition. Furthermore, a significant synthetic application of this compound is illustrated.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data available for this compound (CAS No: 10493-44-4), a colorless liquid with the molecular formula C₄H₄BrF₃ and a molecular weight of 188.97 g/mol .[1]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~3.0 - 3.4mN/A-CH₂-CH₂Br
~3.6 - 3.9mN/A-CH₂-CH₂Br

Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The provided data is a general representation.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Assignment
~30-35t-C H₂Br
~115-125tC F=CF₂
~145-155ddtCF=C F₂

Note: The carbon signals are split due to coupling with neighboring fluorine atoms. The exact chemical shifts and coupling patterns can be complex.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950-3000mC-H stretch
~1730sC=C stretch
~1100-1350sC-F stretch
~650mC-Br stretch

s = strong, m = medium

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
188Moderate[M]⁺ (containing ⁷⁹Br)
190Moderate[M]⁺ (containing ⁸¹Br)
109High[M - Br]⁺
95High[C₃H₂F₂]⁺ or other fragments
39High[C₃H₃]⁺ or other small fragments

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

While specific experimental parameters for the acquisition of all spectra for this compound are not exhaustively published, the following represents standard methodologies for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approx. 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within an NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy : Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters may include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Due to the lower natural abundance of ¹³C and C-F coupling, a greater number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum, though C-F couplings will persist. The spectral width is generally set to 200-250 ppm.

Infrared (IR) Spectroscopy

For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[2] A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.[2] The plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Given its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Introduction : A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

  • Gas Chromatography : The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up (e.g., from 40°C to 250°C) to ensure separation from any impurities.

  • Mass Spectrometry : The eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The mass analyzer then separates the resulting ions by their mass-to-charge ratio (m/z), and a detector records their abundance.

Synthetic Utility: Synthesis of 1,1,2-Trifluoro-1,3-butadiene

This compound serves as a precursor for the synthesis of 1,1,2-trifluoro-1,3-butadiene. This reaction is an elimination reaction facilitated by a base, often in the presence of a phase-transfer catalyst.

SynthesisWorkflow Reactant This compound (BrCH₂CH₂CF=CF₂) Product 1,1,2-Trifluoro-1,3-butadiene (CH₂=CHCF=CF₂) Reactant->Product Elimination Reaction Reagents KOH, Tetrabutylammonium bromide (Phase-Transfer Catalyst) Reagents->Product

Caption: Synthetic pathway for 1,1,2-trifluoro-1,3-butadiene.

This transformation highlights the utility of this compound in accessing more complex fluorinated dienes, which are valuable monomers in polymer chemistry and intermediates in the synthesis of specialized organic molecules.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1,1,2-trifluoro-1-butene. Due to the limited availability of specific experimental spectral data in public databases, this document presents a predicted spectrum based on established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling effects in organofluorine compounds.

Predicted ¹H NMR Spectral Data

The structure of this compound (Br-CH₂-CH₂-CF=CF₂) contains two chemically distinct sets of protons: the methylene group adjacent to the bromine atom (Hα) and the methylene group adjacent to the trifluorovinyl group (Hβ). The predicted ¹H NMR spectral data are summarized in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂Br (Hα)~ 3.6Triplet of triplets (tt)³J(HH) ≈ 7 Hz, ⁴J(HF) ≈ 2 Hz
-CH₂CF= (Hβ)~ 2.9Triplet of triplets (tt)³J(HH) ≈ 7 Hz, ³J(HF) ≈ 15 Hz

Note: These are predicted values and may differ from experimental results. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general procedure for acquiring the ¹H NMR spectrum of a fluorinated organic compound like this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, which is particularly important for analyzing complex splitting patterns arising from H-F couplings.

  • Nucleus: ¹H

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to obtain pure absorption peaks.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under the peaks are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of the peaks are determined.

  • Coupling Constant Measurement: The distances between the split peaks (in Hz) are measured to determine the coupling constants.

Spin-Spin Coupling Pathway

The following diagram illustrates the predicted spin-spin coupling interactions in this compound.

Caption: Predicted spin-spin coupling pathways in this compound.

In-Depth Technical Guide: 13C NMR of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-1,1,2-trifluoro-1-butene. While a definitive, publicly available dataset of its 13C NMR chemical shifts and coupling constants could not be located through extensive searches, this document outlines the expected spectral characteristics, a detailed experimental protocol for its synthesis and subsequent NMR analysis, and a logical framework for spectral assignment.

Introduction

This compound is a fluorinated organic compound of interest in synthetic chemistry. Its structure, featuring a trifluoro-substituted double bond and a terminal bromine atom, presents a unique fingerprint in 13C NMR spectroscopy. The presence of fluorine atoms leads to complex splitting patterns due to carbon-fluorine (C-F) coupling, providing valuable structural information. Understanding these spectral features is crucial for the unambiguous identification and characterization of this molecule.

Predicted 13C NMR Spectral Data

Due to the lack of a publicly accessible, peer-reviewed 13C NMR dataset for this compound, the following table presents predicted chemical shift ranges and expected coupling patterns based on established principles of NMR spectroscopy for analogous fluorinated and halogenated alkenes.

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C1 (=CF₂)145 - 160Triplet of triplets (tt) or complex multiplet
C2 (=CF-)130 - 145Doublet of triplets (dt) or complex multiplet
C3 (-CH₂-)35 - 50Triplet (t)
C4 (-CH₂Br)25 - 40Triplet (t)

Note: The actual chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency. The multiplicities are predicted based on one-bond and two-bond C-F couplings. Longer-range couplings may further complicate the signals.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the dehalogenation of a suitable precursor, such as 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. The following protocol is adapted from established patent literature.

Materials:

  • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane

  • Zinc powder

  • Water

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser.

Procedure:

  • To a three-necked flask, add zinc powder (1.5 equivalents) and water.

  • Heat the suspension to 50-60°C with vigorous stirring.

  • Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (1 equivalent) dropwise via the dropping funnel, maintaining the reaction temperature between 50-70°C.

  • After the addition is complete, continue heating at 60°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature. The organic layer will separate from the aqueous layer.

  • Separate the organic layer, which is the crude this compound.

  • The crude product can be purified by distillation.

13C NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 50-100 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C and potential signal splitting).

  • Relaxation Delay (d1): 2 seconds.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for assigning the signals in the 13C NMR spectrum of this compound.

G 13C NMR Signal Assignment Workflow for this compound cluster_molecule Molecular Structure cluster_spectrum Expected 13C NMR Spectrum C1 C1 (=CF₂) C2 C2 (=CF-) S1 Signal 1 (δ ≈ 145-160 ppm) Complex Multiplet C1->S1 Assignment based on - High deshielding (alkene, 2F) - Large C-F couplings C3 C3 (-CH₂-) S2 Signal 2 (δ ≈ 130-145 ppm) Complex Multiplet C2->S2 Assignment based on - High deshielding (alkene, 1F) - C-F couplings C4 C4 (-CH₂Br) S3 Signal 3 (δ ≈ 35-50 ppm) Triplet C3->S3 Assignment based on - Aliphatic region - Weaker C-F coupling (3-bond) S4 Signal 4 (δ ≈ 25-40 ppm) Triplet C4->S4 Assignment based on - Aliphatic region - Electronegative Br effect

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Bromo-1,1,2-trifluoro-1-butene. The document details the principal vibrational frequencies, provides a detailed experimental protocol for obtaining the spectrum, and presents a logical workflow for the analysis. This guide is intended to support researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development in the identification and characterization of this halogenated alkene.

Introduction to this compound

This compound is a halogenated organic compound with the chemical formula C₄H₄BrF₃. Its structure consists of a four-carbon butene chain with a bromine atom at the 4-position and three fluorine atoms at the 1- and 2-positions of the double bond. The presence of both bromine and fluorine atoms, along with a carbon-carbon double bond, results in a unique infrared spectrum that is characteristic of its molecular structure. Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Infrared Spectrum Analysis

The infrared spectrum of this compound exhibits a series of absorption bands that correspond to the various vibrational modes of its functional groups. The key functional groups are the C-H bonds of the ethyl group, the C=C double bond, the C-F bonds, and the C-Br bond.

Data Presentation: IR Absorption Bands

The following table summarizes the principal absorption bands observed in the gas-phase infrared spectrum of this compound. The data has been compiled from the National Institute of Standards and Technology (NIST) gas-phase IR spectrum.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~2970MediumC-H stretching (in -CH₂-)
~1730StrongC=C stretching (trifluorovinyl group)
~1350StrongC-F stretching
~1200StrongC-F stretching
~1100StrongC-F stretching
~950Medium=C-F or C-C stretching
~650MediumC-Br stretching

Note: The intensities are qualitative (strong, medium, weak) and are based on the relative heights of the absorption bands in the spectrum. The assignments are based on established correlation tables for the vibrational frequencies of functional groups.

Interpretation of the Spectrum
  • C-H Stretching: The absorption band around 2970 cm⁻¹ is characteristic of the asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) groups of the ethyl chain.

  • C=C Stretching: A strong absorption band is observed at approximately 1730 cm⁻¹. This is at a higher frequency than a typical C=C double bond (which usually appears around 1640-1680 cm⁻¹). This shift to a higher wavenumber is a known effect of fluorine substitution on the double bond, which increases the force constant of the C=C bond.

  • C-F Stretching: The region between 1100 cm⁻¹ and 1400 cm⁻¹ is dominated by very strong absorption bands. These are characteristic of the C-F stretching vibrations.[2] The presence of multiple strong bands in this region is expected due to the three C-F bonds in the trifluorovinyl group, which can vibrate symmetrically and asymmetrically.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole. In this region, we can tentatively assign bands to C-C stretching and various bending vibrations.

  • C-Br Stretching: A medium intensity band is observed around 650 cm⁻¹. This absorption is characteristic of the C-Br stretching vibration.[3]

Experimental Protocols

The following sections describe the generalized experimental protocols for obtaining the infrared spectrum of a liquid sample such as this compound. The two most common methods are the neat (thin film) method and the Attenuated Total Reflectance (ATR) method.

Neat (Thin Film) Infrared Spectroscopy

This method is suitable for pure liquid samples.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Two polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Desiccator for storing salt plates

  • Appropriate solvent for cleaning (e.g., anhydrous acetone or isopropanol)

  • Personal Protective Equipment (PPE): safety goggles, gloves

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup checks. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Collect a background spectrum with no sample in the beam path. This will be subtracted from the sample spectrum to give the true spectrum of the compound.

  • Sample Preparation:

    • Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

    • Using a clean Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid forming air bubbles.

  • Sample Analysis:

    • Place the "sandwich" of salt plates into the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the infrared spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 or 32 scans are sufficient.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates by rinsing them with a small amount of a volatile, anhydrous solvent (e.g., acetone or isopropanol) and gently wiping them with a soft, lint-free tissue.

    • Return the clean, dry plates to the desiccator for storage.

Attenuated Total Reflectance (ATR) Infrared Spectroscopy

ATR is a convenient method for analyzing liquid and solid samples with minimal sample preparation.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Micropipette or Pasteur pipette

  • Solvent for cleaning (e.g., isopropanol)

  • Soft, lint-free tissues

  • Personal Protective Equipment (PPE): safety goggles, gloves

Procedure:

  • Spectrometer and ATR Preparation: Ensure the FTIR spectrometer and ATR accessory are ready for use.

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean and dry.

    • Collect a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application:

    • Using a micropipette or Pasteur pipette, place a small drop of this compound directly onto the center of the ATR crystal. Enough sample should be used to completely cover the crystal surface.

  • Sample Analysis:

    • Acquire the ATR-IR spectrum of the sample. As with the neat method, an appropriate number of scans (e.g., 16 or 32) should be co-added.

  • Cleaning:

    • After the measurement is complete, carefully wipe the sample from the ATR crystal using a soft, lint-free tissue.

    • Clean the crystal surface with a tissue dampened with a suitable solvent, such as isopropanol, and allow it to dry completely.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectrum analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation cluster_report Reporting prep_start Obtain pure liquid sample of This compound neat_prep Prepare 'neat' sample: - Place drop between two salt plates prep_start->neat_prep Choose method atr_prep Prepare ATR sample: - Place drop on ATR crystal prep_start->atr_prep Choose method background Collect Background Spectrum neat_prep->background atr_prep->background sample_spec Collect Sample Spectrum background->sample_spec subtract Subtract Background from Sample Spectrum sample_spec->subtract process Process Spectrum: - Baseline correction - Peak picking subtract->process peak_table Generate Peak Table (Wavenumber vs. Intensity) process->peak_table assign Assign Peaks to Vibrational Modes peak_table->assign structure Correlate Spectrum with Molecular Structure assign->structure report Final Report: - Spectrum - Peak Table - Interpretation structure->report

Caption: Workflow for IR Spectrum Analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-1,1,2-trifluoro-1-butene

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound (CAS No. 10493-44-4). The document details experimental protocols, presents key mass spectral data, and elucidates the compound's fragmentation pathways under electron ionization.

Introduction

This compound is a halogenated alkene of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical compounds.[1] Mass spectrometry is a critical analytical technique for the characterization and quantification of this compound, providing essential information about its molecular weight and structure. This guide focuses on the electron ionization mass spectrometry (EI-MS) of this compound.

Molecular and Spectrometric Data

The molecular formula of this compound is C4H4BrF3, with a molecular weight of approximately 188.97 g/mol .[2][3][4] The mass spectrum is characterized by a molecular ion peak and several fragment ions resulting from the cleavage of the carbon-carbon and carbon-halogen bonds.

Mass Spectral Data

The electron ionization mass spectrum of this compound exhibits a distinct pattern of fragmentation. The quantitative data, including the mass-to-charge ratio (m/z) of the most significant ions and their relative intensities, are summarized below. The data is based on information from the NIST Mass Spectrometry Data Center.[2][3]

m/zProposed Fragment Ion
188/190[C4H4BrF3]+• (Molecular Ion)
109[C4H4F3]+
81[C3H2F3]+
51[CHF2]+
41[C3H5]+
39[C3H3]+

Note: The presence of bromine (with isotopes 79Br and 81Br in approximately a 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, which are visible in the full spectrum.

Experimental Protocols

While a specific, detailed experimental protocol for the mass spectrometry of this compound is not extensively published, a general gas chromatography-mass spectrometry (GC-MS) method suitable for volatile halogenated hydrocarbons can be employed. The following is a representative protocol.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD or equivalent).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Perform serial dilutions to create a series of calibration standards.

  • Filter the solutions through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, ramped to 150°C at 10°C/min, then to 250°C at 20°C/min and held for 2 minutes.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through a series of cleavage and rearrangement reactions. The initial event is the removal of an electron to form the molecular ion [C4H4BrF3]+•. The most likely fragmentation pathways involve the cleavage of the C-Br bond and the C-C bonds.

A key fragmentation step is the loss of a bromine radical (•Br) from the molecular ion to form the [C4H4F3]+ cation at m/z 109. Subsequent fragmentations can lead to the formation of smaller, stable ions.

Fragmentation_Pathway M [C4H4BrF3]+• m/z 188/190 Molecular Ion F1 [C4H4F3]+ m/z 109 M->F1 - •Br F2 [C3H2F3]+ m/z 81 F1->F2 - C2H2

Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Standard Solution Preparation Prep2 Serial Dilution Prep1->Prep2 Prep3 Sample Filtration Prep2->Prep3 GC_Inject Sample Injection Prep3->GC_Inject GC_Sep Gas Chromatographic Separation GC_Inject->GC_Sep MS_Ion Electron Ionization GC_Sep->MS_Ion MS_Detect Mass Detection MS_Ion->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Data_Proc Spectral Processing Data_Acq->Data_Proc Data_Interp Data Interpretation Data_Proc->Data_Interp

General workflow for GC-MS analysis.

References

Methodological & Application

Synthesis of 4-Bromo-1,1,2-trifluoro-1-butene: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides detailed protocols and expert insights into the synthesis of 4-Bromo-1,1,2-trifluoro-1-butene, a valuable fluorinated building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into a field-proven synthetic method, explore the underlying chemical principles, and provide a detailed, step-by-step protocol.

Introduction

This compound (BrCH₂CH₂CF=CF₂) is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel agrochemicals and pharmaceuticals.[1] Its trifluorovinyl group and terminal bromine atom offer versatile handles for a range of chemical transformations. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced efficacy and metabolic stability. This guide will focus on a robust and scalable method for the preparation of this important synthetic intermediate.

Synthetic Strategy: Dehalogenation of a Polyhalogenated Precursor

The most well-documented and reliable method for the synthesis of this compound is the dehalogenation of a polyhalogenated butane derivative. Specifically, the reaction involves the removal of a chlorine and a bromine atom from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a reducing metal, typically zinc.[1]

The Rationale Behind the Dehalogenation Approach

The choice of a dehalogenation strategy is underpinned by several key advantages. Firstly, the starting material, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, can be synthesized from readily available precursors. Secondly, the use of zinc as a dehalogenating agent is cost-effective and the reaction conditions are relatively mild.[1] The reaction is typically carried out in water, which is an environmentally benign solvent, simplifying the work-up procedure and avoiding the need for solvent recovery.[1]

Mechanism of Zinc-Mediated Dehalogenation

The dehalogenation of vicinal dihalides with zinc is a well-established reaction in organic synthesis. The mechanism is believed to involve the oxidative insertion of zinc into a carbon-halogen bond. In the case of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, the more reactive carbon-bromine bond is the likely initial site of reaction. The process can be conceptualized as follows:

  • Oxidative Addition: A zinc atom inserts into the C-Br bond at the 1-position, forming an organozinc intermediate.

  • Elimination: The organozinc intermediate then undergoes an elimination reaction. The lone pair of electrons on the carbon bearing the zinc attacks the adjacent carbon, displacing the chlorine atom and forming the double bond. The driving force for this step is the formation of a stable zinc halide salt (ZnBrCl).

This process selectively removes the halogens at the 1 and 2 positions to generate the desired alkene functionality.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of this compound.[1]

Materials and Equipment
Reagent/EquipmentDetails
1,4-Dibromo-2-chloro-1,1,2-trifluorobutane(Starting Material)
Zinc dust(Reagent)
Water(Solvent)
Three-necked round-bottom flask500 mL
Stirring device (magnetic or overhead)
Dropping funnel100 mL
Thermometer
Heating mantle
Condenser
Filtration apparatus
Separatory funnel500 mL
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser, add zinc dust (14.7 g, 0.225 mol) and water (24 g, 1.33 mol).[1]

  • Reaction Initiation:

    • Begin stirring the zinc-water slurry and heat the mixture to 60-70 °C using a heating mantle.[1]

  • Addition of Starting Material:

    • In the dropping funnel, place 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (46 g, 0.15 mol).

    • Add the 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise to the stirred, heated zinc slurry over a period of approximately 70 minutes. Maintain the internal reaction temperature between 60-70 °C during the addition.[1] The reaction is exothermic, so the addition rate may need to be adjusted to control the temperature.

  • Reaction Completion:

    • After the addition is complete, continue to stir the reaction mixture at 60 °C for an additional 30 minutes to ensure the reaction goes to completion.[1]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove any unreacted zinc powder. The recovered zinc can be washed with a small amount of water and dried for reuse.

    • Transfer the filtrate to a separatory funnel. The product will form a separate, denser organic layer.

    • Separate the lower organic layer, which is the crude this compound.

  • Purification:

    • The crude product can be purified by distillation to yield a colorless to pale yellow liquid. The boiling point of this compound is approximately 95-98 °C.[2]

Expected Yield

Following this protocol, a yield of approximately 85% of this compound with a purity of over 98% (as determined by GC analysis) can be expected.[1]

Characterization of this compound

Proper characterization of the synthesized product is crucial to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.

TechniqueExpected Data
¹H NMR The proton NMR spectrum will show two multiplets corresponding to the two methylene (-CH₂-) groups. The -CH₂- group adjacent to the bromine atom will be shifted further downfield compared to the -CH₂- group adjacent to the trifluorovinyl group.
¹³C NMR The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbons of the double bond will appear in the alkene region of the spectrum, and their signals will be split due to coupling with the fluorine atoms.
¹⁹F NMR The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, one would expect to see two distinct signals for the two fluorine atoms on the terminal carbon (=CF₂) and one signal for the fluorine atom on the internal carbon (=CF-). These signals will exhibit complex splitting patterns due to geminal and vicinal F-F and F-H couplings. The chemical shifts will be in the typical range for fluoroalkenes.[3][4]
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the presence of a bromine atom.

Alternative Synthetic Route: Anti-Markovnikov Hydrobromination

An alternative approach to the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to a suitable precursor, such as 1,1,2-trifluoro-1-butene. This reaction proceeds via a free-radical mechanism, which is initiated by a radical initiator like peroxides or UV light.

Mechanism of Free-Radical Addition of HBr

The anti-Markovnikov regioselectivity is a hallmark of the free-radical addition of HBr to unsymmetrical alkenes. The mechanism involves the following steps:

  • Initiation: A radical initiator (e.g., a peroxide) homolytically cleaves to form radicals. These radicals then react with HBr to generate a bromine radical (Br•).

  • Propagation:

    • The bromine radical adds to the double bond of the alkene at the less substituted carbon atom. In the case of 1,1,2-trifluoro-1-butene, the bromine radical would add to the CH₂= end of the double bond to form the more stable secondary radical on the adjacent carbon.

    • The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which can continue the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

Safety Precautions

As with any chemical synthesis, it is imperative to adhere to strict safety protocols.

  • 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane: This is a halogenated compound and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Zinc dust: Zinc dust is a flammable solid. Keep away from sources of ignition.

  • This compound: The final product is a flammable liquid and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a fume hood.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Conclusion

The dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane with zinc in water provides an efficient, scalable, and environmentally conscious method for the synthesis of this compound. This guide has provided a detailed, step-by-step protocol, along with the underlying chemical principles and characterization data, to enable researchers to confidently produce this valuable fluorinated building block. While alternative synthetic routes exist in principle, the dehalogenation method remains the most robust and well-documented approach in the current literature.

Visualizations

Experimental Workflow for Dehalogenation Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge 3-neck flask with Zinc dust and Water B Heat slurry to 60-70 °C A->B C Dropwise addition of 1,4-dibromo-2-chloro- 1,1,2-trifluorobutane B->C D Stir at 60 °C for 30 min C->D E Cool to room temperature D->E F Filter to remove unreacted Zinc E->F G Separate organic layer (product) F->G H Distillation G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Zinc-Mediated Dehalogenation

G reactant Br-CH2-CHCl-CF(Br)-CF2H intermediate [Organozinc Intermediate] reactant->intermediate Oxidative Addition zinc + Zn product CH2=CH-CF=CF2 + ZnBrCl intermediate->product Elimination

Caption: Simplified mechanism of zinc-mediated dehalogenation.

References

Preparation of 4-Bromo-1,1,2-trifluoro-1-butene from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of 4-Bromo-1,1,2-trifluoro-1-butene from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. The described method is a dehalogenation reaction utilizing a metal agent in an aqueous solvent, offering a high-yield and cost-effective synthesis route.

Introduction

This compound is a valuable fluorinated building block in organic synthesis.[1] Its preparation from polyhalogenated precursors is a key step in the synthesis of more complex molecules. The method outlined here involves the selective dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. This process is advantageous due to its high yield, the use of water as a solvent which simplifies the separation process and reduces costs, and eliminates the need for solvent recovery.[2]

Reaction Principle

The synthesis proceeds via a dehalogenation reaction where a metal, such as zinc, iron, magnesium, aluminum, tin, copper, or manganese, acts as the dehalogenating agent.[2] The reaction is carried out in water as the solvent. The metal facilitates the removal of bromine and chlorine atoms from the starting material, leading to the formation of the desired alkene, this compound.

Data Presentation

The following table summarizes the results from various experimental conditions for the synthesis of this compound.

ExperimentStarting Material (mol)Dehalogenation AgentReaction Temperature (°C)Reaction Time (h)Crude Product (g)Purity (%)Yield (%)
10.15Zinc50-603.024.296.882.7
20.15Zinc60-700.524.598.685.2
30.15Zinc70-801.024.798.986.1

Data extracted from patent CN105753632A.[2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis A Charge reactor with water and dehalogenation agent (e.g., Zinc dust) B Stir the mixture A->B C Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise B->C D Control addition rate to maintain reaction temperature C->D E Maintain reaction temperature for a specified time D->E F Filter the reaction mixture E->F G Allow the filtrate to stand for stratification F->G H Separate the organic layer (crude product) G->H I Analyze crude product by Gas Chromatography (GC) H->I J Determine purity and calculate yield I->J

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the examples provided in the patent literature.[2]

Protocol 1: Synthesis at 70-80°C

Materials:

  • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (46g, 0.15 mol, 99.4% purity)

  • Zinc dust

  • Water

Procedure:

  • To a reaction vessel equipped with a stirrer, add water and zinc dust.

  • Begin stirring the mixture.

  • Add 46g (0.15 mol) of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise to the stirred suspension.

  • Control the rate of addition to maintain the reaction temperature between 70-80°C. The addition should be completed in approximately 45 minutes.

  • After the addition is complete, continue the reaction at 70°C for 1.0 hour.

  • Once the reaction is complete, filter the mixture to recover any unreacted zinc powder.

  • Allow the filtrate to stand, which will result in the separation of layers.

  • Separate the lower organic layer to obtain the crude product (24.7 g).

  • Analyze the crude product by Gas Chromatography (GC) to determine the purity and calculate the yield. The content of this compound in the crude product is expected to be approximately 98.9%, with a yield of 86.1%.

Protocol 2: Synthesis at 60-70°C

Materials:

  • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (46g, 0.15 mol, 99.4% purity)

  • Zinc dust

  • Water

Procedure:

  • Charge a reaction vessel with water and zinc dust and begin stirring.

  • Add 46g (0.15 mol) of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise.

  • Control the addition rate to maintain the reaction temperature between 60-70°C. The addition should take approximately 70 minutes.

  • After the addition, heat the mixture at 60°C for 0.5 hours.

  • Filter the reaction mixture to recover the remaining zinc dust.

  • Allow the filtrate to separate into layers.

  • Isolate the organic layer to obtain the crude product (24.5 g).

  • Analyze the crude product by GC. The expected purity of this compound is 98.6%, with a yield of 85.2%.

Protocol 3: Synthesis at 50-60°C

Materials:

  • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (46g, 0.15 mol, 99.4% purity)

  • Zinc dust

  • Water

Procedure:

  • In a suitable reaction vessel, combine water and zinc dust and stir.

  • Add 46g (0.15 mol) of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise over a period of 60 minutes, maintaining the reaction temperature between 50-60°C.

  • Maintain the reaction mixture at 50°C for 3 hours with continued stirring.

  • After the reaction period, filter the mixture.

  • Allow the filtrate to stand and separate into layers.

  • Collect the organic layer to yield the crude product (24.2 g).

  • Analyze the crude product by GC to confirm a purity of approximately 96.8% and a yield of 82.7%.

Safety Precautions

  • Handle all halogenated compounds in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic; therefore, careful control of the addition rate and temperature is crucial.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Synthesis of 4-Bromo-1,1,2-trifluoro-1-butene via Dehalogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Bromo-1,1,2-trifluoro-1-butene, a key fluorinated building block. This compound is valuable in the pharmaceutical industry for the synthesis of novel drug candidates, including potent caspase-3 and caspase-7 inhibitors, which are crucial enzymes in the apoptosis pathway.[1][2] The trifluorinated motif can enhance the efficacy and pharmacokinetic profiles of drug molecules.[2]

Overview of the Synthesis

The synthesis of this compound is achieved through a dehalogenation reaction of a vicinal dihalide precursor, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane.[3][4] This reaction typically employs a metal, such as zinc, as the dehalogenating agent.[3][5][6] The reaction is generally robust, with high yields and a straightforward workup procedure.[3][4]

Experimental Workflow

The general workflow for the synthesis involves the reaction of the starting material with a dehalogenating agent in a suitable solvent, followed by workup and purification of the final product.

G reagents Reaction Setup: - 1,4-dibromo-2-chloro-1,1,2-trifluorobutane - Dehalogenating Agent (e.g., Zinc) - Solvent (e.g., Water or DMF) reaction Dehalogenation Reaction (Controlled Temperature and Time) reagents->reaction 1. Add reagents to flask workup Reaction Workup: - Filtration - Phase Separation reaction->workup 2. After reaction completion purification Purification: - Reduced Pressure Distillation workup->purification 3. Isolate crude product product Final Product: This compound purification->product 4. Obtain pure product analysis Analysis: - Gas Chromatography (GC) product->analysis 5. Verify purity and yield

References

Application Notes and Protocols: 4-Bromo-1,1,2-trifluoro-1-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-1,1,2-trifluoro-1-butene, a versatile fluorinated building block. Detailed protocols for its preparation and key applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials are presented.

Introduction

This compound is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the trifluorovinyl moiety into organic molecules.[1][2] Its unique structure, featuring both a reactive bromine atom and a trifluorinated double bond, allows for a diverse range of chemical transformations. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target compounds, making it a desirable feature in drug discovery and agrochemical research.[2][3] This document outlines the preparation of this compound and its application in key synthetic transformations, including nucleophilic substitution, cross-coupling reactions, and the synthesis of fluorinated dienes for cycloaddition reactions.

Preparation of this compound

The synthesis of this compound is effectively achieved through the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a metal reducing agent, such as zinc powder, in an aqueous medium. This method offers high yields and a straightforward workup procedure.[4]

Experimental Protocol: Zinc-Mediated Dehalogenation

Materials:

  • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane

  • Zinc powder

  • Water

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser

Procedure:

  • To a three-necked flask, add zinc powder (0.15-0.225 mol) and water.

  • Heat the mixture to the desired reaction temperature (50-80 °C) with vigorous stirring.

  • Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (0.15 mol) dropwise to the reaction mixture over a period of 45-70 minutes, maintaining the internal temperature.

  • After the addition is complete, continue stirring at the reaction temperature for 0.5-3 hours.

  • Upon completion of the reaction (indicated by the disappearance of zinc powder or as monitored by GC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any unreacted zinc.

  • Allow the filtrate to stand, and the aqueous and organic layers will separate.

  • Separate the lower organic layer, which is the crude this compound.

  • The crude product can be further purified by distillation if required.

Data Presentation: Synthesis of this compound
EntryZinc (mol)Water (mol)Temperature (°C)Addition Time (min)Reaction Time (h)Crude Product (g)Purity (%)Yield (%)
10.151.3350-60603.024.296.882.7
20.2251.3360-70700.524.598.685.2
30.151.3370-80451.024.798.986.1

Data adapted from patent CN105753632A.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 1,4-dibromo-2-chloro- 1,1,2-trifluorobutane P This compound R1->P R2 Zinc Powder R2->P R3 Water (Solvent) R3->P C1 Temperature: 50-80 °C C1->P C2 Time: 0.5-3 h C2->P

Caption: Synthesis of this compound.

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The bromine atom in this compound is susceptible to nucleophilic substitution, providing a straightforward method to introduce the 3,4,4-trifluorobut-3-en-1-yl group into various molecules. A key application is the N-alkylation of heterocyclic compounds, such as isatin, to synthesize precursors for biologically active molecules like caspase inhibitors.[1]

Materials:

  • Isatin

  • This compound

  • Base (e.g., K₂CO₃, Cs₂CO₃, DBU)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Microwave reactor or conventional heating setup

Procedure (Microwave-Assisted):

  • In a microwave vial, combine isatin (1.0 mmol), this compound (1.1 mmol), and a base (e.g., K₂CO₃, 1.3 mmol).

  • Add a few drops of a high-boiling solvent such as DMF or NMP to create a slurry.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 140-180 °C) for a short duration (e.g., 10-25 minutes).[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ice-water to the mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve isatin (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL).

  • Add the base (e.g., K₂CO₃, 1.3 mmol) and this compound (1.1 mmol).

  • Heat the mixture in an oil bath at an appropriate temperature (e.g., 80-100 °C) and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Isolate and purify the product as described in the microwave-assisted procedure.

Alkylating AgentBaseSolventMethodTimeYield (%)
Benzyl chlorideK₂CO₃DMFMicrowave10 min95
Ethyl bromoacetateCs₂CO₃NMPMicrowave15 min92
Benzyl chlorideKF/AluminaACNReflux2 h94

Note: The data presented is for representative N-alkylations of isatin and serves as a guideline for the reaction with this compound.[2][6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Isatin P N-Alkylated Isatin Derivative R1->P R2 This compound R2->P R3 Base (e.g., K₂CO₃) R3->P C1 Solvent (e.g., DMF) C1->P C2 Microwave or Conventional Heating C2->P

Caption: N-Alkylation of Isatin.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These transformations are powerful tools for constructing carbon-carbon bonds and synthesizing complex molecules containing the trifluorovinyl moiety.[3][7][8]

Materials:

  • This compound

  • Organoboron reagent (e.g., arylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • To a Schlenk flask, add the palladium catalyst (1-5 mol%), the organoboron reagent (1.2-1.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the solvent system (e.g., toluene/water mixture).

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalytic System R1 This compound P Coupled Product R1->P R2 Organoboron Reagent R2->P C1 Palladium Catalyst C1->P C2 Base C2->P

Caption: Suzuki-Miyaura Coupling Reaction.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (1-5 mol%).

  • Add the solvent and the base (e.g., triethylamine, which can also serve as the solvent).

  • Add the terminal alkyne (1.2-1.5 eq.) and this compound (1.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalytic System R1 This compound P Coupled Enyne R1->P R2 Terminal Alkyne R2->P C1 Palladium Catalyst C1->P C2 Copper(I) Iodide C2->P C3 Base C3->P

Caption: Sonogashira Coupling Reaction.

Synthesis of 1,1,2-Trifluoro-1,3-butadiene

This compound serves as a precursor to 1,1,2-trifluoro-1,3-butadiene through a dehydrobromination reaction. This fluorinated diene is a valuable building block for [4+2] cycloaddition (Diels-Alder) reactions to construct complex fluorinated cyclic systems.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Solvent (e.g., a two-phase system like water/dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve this compound and the phase-transfer catalyst in a suitable organic solvent.

  • Add an aqueous solution of potassium hydroxide.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Separate the organic layer, wash with water, dry over a drying agent, and carefully remove the solvent to obtain the volatile 1,1,2-trifluoro-1,3-butadiene. Due to its volatility, it is often generated and used in situ for subsequent reactions.

G R This compound P 1,1,2-Trifluoro-1,3-butadiene R->P C1 KOH C1->P C2 Phase-Transfer Catalyst C2->P S [4+2] Cycloaddition (Diels-Alder Reaction) P->S FP Fluorinated Cyclic Compounds S->FP

References

Application Notes and Protocols: 4-Bromo-1,1,2-trifluoro-1-butene as a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,1,2-trifluoro-1-butene is a versatile fluorinated building block crucial for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique structure, featuring a reactive bromine atom and a trifluorovinyl group, allows for a variety of chemical transformations, including nucleophilic and electrophilic additions, cross-coupling reactions, and polymerizations.[3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this valuable intermediate.

Physicochemical Properties

PropertyValueReference
CAS Number 10493-44-4[4][5]
Molecular Formula C4H4BrF3[4][5]
Molecular Weight 188.98 g/mol [4]
Appearance Liquid
Boiling Point 95-98 °C
Density 1.639 g/mL at 25 °C
Refractive Index n20/D 1.401

Applications

This compound serves as a key intermediate in the synthesis of various high-value compounds:

  • Pharmaceuticals: It is used in the synthesis of potent caspase-3 and caspase-7 inhibitors, which are critical enzymes in the apoptosis pathway.[4] The introduction of the trifluorobutenyl moiety can significantly influence the biological activity and pharmacokinetic properties of drug candidates.

  • Agrochemicals: This building block is utilized to introduce the -CH2CH2CF=CF2 functional group into molecules, leading to pesticides with pronounced efficacy in killing nematodes, worms, and mites.[1][2]

  • Materials Science: Its ability to undergo polymerization makes it a valuable monomer for the creation of fluorinated polymers and specialty materials with unique electronic and steric properties.[3] It is also used to prepare fluorosulfonate-containing photoacid generators.[6]

  • Organic Synthesis: It is a precursor for the preparation of 1,1,2-trifluoro-1,3-butadiene, a useful C4 intermediate for functionalized monofluoroolefins.

Synthesis of this compound

The most common method for the preparation of this compound is through the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a metal catalyst in a suitable solvent.[1][2]

Synthetic Scheme

G cluster_reactants Reactants cluster_product Product A 1,4-dibromo-2-chloro-1,1,2-trifluorobutane D This compound A->D Dehalogenation B Zinc Powder B->D C Water (Solvent) C->D

Caption: Synthesis of this compound.

Experimental Protocol: Dehalogenation with Zinc in Water

This protocol is based on a patented, environmentally friendly method that avoids the use of organic solvents.[1][2]

Materials:

  • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane

  • Zinc powder

  • Water

  • Three-necked flask equipped with a stirrer and dropping funnel

Procedure:

  • To a three-necked flask, add zinc powder (0.15 mol, 9.8 g) and water (24 g).

  • Heat the mixture to the desired reaction temperature (see table below) with stirring.

  • Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (0.15 mol, 46 g) dropwise, controlling the addition rate to maintain the reaction temperature.

  • After the addition is complete, continue stirring at the reaction temperature for the specified time.

  • Upon completion, allow the mixture to cool and stand for stratification.

  • Separate the lower organic layer to obtain the crude product.

  • The crude product can be further purified by distillation.

Synthesis Data
ExperimentZinc (mol)Water (g)Temperature (°C)Addition Time (min)Reaction Time (h)Crude Product (g)Purity (%)Yield (%)
10.152450-6060324.296.882.7
20.2252460-70700.524.598.685.2
30.1653270-8045124.798.986.1

Application in Cross-Coupling Reactions

The bromine atom in this compound serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. A general workflow for a Suzuki-Miyaura coupling reaction is presented below.

General Workflow for Suzuki-Miyaura Coupling

G A Setup Reaction Vessel B Add this compound, Boronic Acid, and Base A->B C Add Palladium Catalyst and Ligand B->C D Degas the Reaction Mixture C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Work-up and Extraction F->G H Purification (Column Chromatography) G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with this compound.

Materials:

  • This compound (1.0 eq.)

  • Aryl boronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or equivalent inert atmosphere reaction vessel

Procedure:

  • In a Schlenk flask, combine this compound, the aryl boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in [3+2] Cycloaddition Reactions

The electron-deficient double bond in this compound makes it a potential candidate for cycloaddition reactions. While specific examples with this compound are not extensively documented, a general protocol for a [3+2] cycloaddition with a nitrone is provided as a representative example of its potential reactivity.

Experimental Protocol: [3+2] Cycloaddition with a Nitrone (General)

Materials:

  • This compound (2.0 eq.)

  • Nitrone (1.0 eq.)

  • Anhydrous solvent (e.g., Benzene, Toluene)

  • Round-bottom flask

Procedure:

  • Dissolve the nitrone in the anhydrous solvent in a round-bottom flask.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the isoxazolidine product.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile fluorinated building block with broad applications in drug discovery, agrochemical synthesis, and materials science. The protocols provided herein offer a starting point for its synthesis and derivatization, enabling researchers to explore its full potential in the development of novel and functionalized molecules.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-Bromo-1,1,2-trifluoro-1-butene as a versatile building block in palladium-catalyzed cross-coupling reactions. The trifluorobutenyl moiety is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, supported by quantitative data and detailed experimental procedures to facilitate their application in research and development.

Introduction to this compound in Cross-Coupling

This compound is a valuable fluorinated building block for the introduction of the 1,1,2-trifluoro-1-buten-4-yl group into a variety of organic molecules. The presence of a terminal trifluorovinyl group can significantly impact the lipophilicity, metabolic stability, and binding affinity of drug candidates. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon bonds with this fluorinated substrate.

The general scheme for the cross-coupling of this compound is depicted below, showcasing the formation of a new carbon-carbon bond at the allylic position.

This compound This compound Product 4-R-1,1,2-trifluoro-1-butene This compound->Product Coupling_Partner R-M Coupling_Partner->Product Catalyst Pd Catalyst, Base/Additive Catalyst->Product

Caption: General Cross-Coupling Reaction Scheme.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp³) bonds, reacting this compound with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Data not available
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O8016Data not available
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane9024Data not available
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants B Inert Atmosphere A->B C Add Solvents B->C D Heat & Stir C->D E Monitor Progress D->E F Cool & Dilute E->F G Extraction F->G H Purification G->H

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Heck Reaction

The Mizoroki-Heck reaction couples this compound with an alkene, such as styrene or an acrylate, to form a new C-C bond, typically leading to the formation of a substituted 1,3-diene. The reaction is catalyzed by a palladium complex in the presence of a base.

Quantitative Data for Heck Reaction

Based on reactions with the structurally similar 4-bromo-3,3,4,4-tetrafluoro-1-butene, the following conditions can be considered as a starting point.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (0.5)-NaOAcMeOH40185[1]
2Methyl acrylatePd(OAc)₂ (0.5)-NaOAcMeOH40192[1]
34-FluorostyrenePd(OAc)₂ (0.5)-NaOAcMeOH40188[1]
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.005 equiv)

  • Sodium acetate (NaOAc, 1.5 equiv)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve this compound, the alkene, and sodium acetate in methanol.

  • Add palladium(II) acetate to the mixture.

  • Heat the reaction mixture to 40 °C and stir for 1 hour.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Resuspend the residue in diethyl ether and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

A Mix Substrates & Base in Solvent B Add Pd Catalyst A->B C Heat & Stir B->C D Monitor Reaction C->D E Solvent Removal D->E F Extraction & Washing E->F G Purification F->G

Caption: Heck Reaction Experimental Workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF6512Data not available
21-OctynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃DMF8018Data not available
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtDioxane7024Data not available
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne, followed by this compound.

  • Heat the reaction mixture to 65 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

cluster_setup Setup cluster_reaction Reaction cluster_workup Workup A Add Catalysts (Pd & Cu) B Add Solvents & Base A->B C Add Reactants B->C D Heat & Stir C->D E Filter D->E F Extract & Wash E->F G Purify F->G

Caption: Sonogashira Coupling Logical Flow.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent, catalyzed by a palladium complex. This method is highly versatile due to the tolerance of organostannanes to a wide variety of functional groups, though their toxicity is a notable drawback.

Quantitative Data for Stille Coupling
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11016Data not available
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)LiClTHF6024Data not available
3(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuINMP8012Data not available
Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound and the organostannane in anhydrous toluene.

  • Add Pd(PPh₃)₄ to the solution.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through Celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

start Start step1 Dissolve Reactants & Add Catalyst start->step1 step2 Heat Reaction step1->step2 step3 Monitor Progress step2->step3 step4 Quench with KF step3->step4 Reaction Complete step5 Filter & Extract step4->step5 step6 Purify Product step5->step6 end End step6->end

Caption: Stille Coupling Step-by-Step Protocol.

Conclusion

This compound is a promising building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions provide effective means to incorporate the trifluorobutenyl moiety into a wide range of molecular scaffolds. The protocols and data presented herein serve as a valuable resource for researchers to explore the utility of this versatile reagent. Further optimization of the outlined conditions for specific substrates is encouraged to achieve optimal results.

References

Application Notes: Synthesis and Utility of Isatin-Based Caspase Inhibitors Derived from 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1] Their dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the development of potent and selective caspase inhibitors is a significant focus in therapeutic research. Isatin-based compounds have emerged as a promising class of non-peptidic caspase inhibitors, particularly targeting the executioner caspases-3 and -7.[2][3] This document provides detailed protocols and data related to the synthesis of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, potent caspase-3 and -7 inhibitors, utilizing 4-Bromo-1,1,2-trifluoro-1-butene as a key reagent for introducing a fluorinated alkyl chain.[4] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][5]

Mechanism of Action: Isatin-Based Caspase Inhibition

Isatin sulfonamides act as potent, reversible inhibitors of caspases-3 and -7. The isatin scaffold mimics the peptide substrate of the caspase enzyme, allowing it to bind to the active site. The sulfonamide moiety provides additional interactions, enhancing binding affinity and selectivity. N-alkylation of the isatin core allows for the introduction of various functionalities that can further modulate the inhibitor's potency and pharmacokinetic profile.

Apoptotic Signaling Pathway Involving Caspase-3 and -7

The following diagram illustrates the central role of the executioner caspases-3 and -7 in the apoptotic signaling cascade. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways converge on the activation of these caspases, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caspase_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) Mito Mitochondria CytoC Cytochrome c (released) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 ProCasp7 Pro-caspase-7 Casp9->ProCasp7 DeathReceptor Death Receptor (e.g., Fas, TNFR1) ProCasp8 Pro-caspase-8 DeathReceptor->ProCasp8 Ligand Ligand (e.g., FasL, TNF-α) Ligand->DeathReceptor DISC DISC Casp8 Active Caspase-8 DISC->Casp8 ProCasp8->DISC Casp8->ProCasp3 Casp8->ProCasp7 Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP, lamins) Casp3->Substrates Casp7 Active Caspase-7 ProCasp7->Casp7 Casp7->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways converging on caspase-3 and -7.

Synthesis of N-(4,4,5-trifluoro-5-pentenyl)-(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin

The following is a representative protocol for the synthesis of a fluorinated isatin-based caspase inhibitor using this compound. This protocol is based on established N-alkylation procedures for isatin derivatives.[3][6][7]

Experimental Workflow

Synthesis_Workflow Isatin_Core (S)-5-[1-(2-methoxymethyl- pyrrolidinyl)sulfonyl]isatin Reaction N-Alkylation Reaction Isatin_Core->Reaction Base Base (e.g., NaH) in DMF Base->Reaction Reagent This compound Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the N-alkylation of the isatin core.

Materials and Reagents
  • (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Experimental Protocol
  • Preparation of the Reaction Mixture:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin (1.0 equivalent).

    • Dissolve the isatin derivative in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes. The formation of a deep red or purple color indicates the formation of the isatin anion.

  • N-Alkylation:

    • Slowly add this compound (1.1 equivalents) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Quench the reaction by the slow addition of water at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-(4,4,5-trifluoro-5-pentenyl)-(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin.

Quantitative Data: Inhibitory Activity of N-Substituted Isatin Derivatives

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of various N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives against caspases-3 and -7.[2][8] This data highlights how modifications to the N-1 position of the isatin ring can significantly impact inhibitory potency.

N-SubstituentCaspase-3 IC₅₀ (nM)Caspase-7 IC₅₀ (nM)Reference
-CH₃1529[2]
-CH₂CH₃1122[2]
-CH₂CH₂CH₃812[2]
-CH₂CH₂CH₂CH₃78[2]
-CH₂CH₂OH1419[2]
-CH₂CH₂CH₂OH1113[2]
-CH₂CH₂F>1000>1000[2]
-CH₂CH₂CH₂F>1000>1000[2]
-CH₂CH₂CH₂CH₂F89[2]
4,4-difluoropyrrolidinyl (at position 5)362178[8]

Caspase Activity Assay Protocol

The inhibitory activity of the synthesized compounds can be determined using a fluorogenic substrate assay.[9]

Principle

Activated caspases-3 and -7 specifically cleave the peptide sequence DEVD. This assay utilizes a synthetic substrate, Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which upon cleavage by the caspase, releases the fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the caspase activity.

Materials
  • Recombinant human caspase-3 or caspase-7

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Ac-DEVD-AMC substrate

  • Synthesized inhibitor compounds

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Protocol
  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the desired concentration of the inhibitor to the wells.

    • Add the recombinant caspase-3 or -7 to the wells and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the Ac-DEVD-AMC substrate to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a pre-warmed (37 °C) fluorometric plate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (fluorescence units per minute) for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, using non-linear regression analysis.

Conclusion

This compound serves as a valuable building block for the synthesis of novel, fluorinated isatin-based caspase inhibitors. The provided protocols offer a framework for the synthesis and evaluation of these compounds. The quantitative data demonstrates that strategic N-alkylation of the isatin core can yield highly potent inhibitors of caspases-3 and -7, which are promising candidates for further investigation in the development of therapeutics for diseases associated with dysregulated apoptosis.

References

Application of 4-Bromo-1,1,2-trifluoro-1-butene in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1,1,2-trifluoro-1-butene is a versatile fluorinated building block increasingly utilized in pharmaceutical synthesis. Its unique chemical structure, featuring a reactive bromine atom and a trifluorovinyl group, allows for the strategic introduction of fluorine into drug candidates. The incorporation of fluorine can significantly enhance the pharmacological properties of a molecule, including metabolic stability, bioavailability, and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on caspase inhibitors.

Application in the Synthesis of Caspase Inhibitors

Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, caspase inhibitors are promising therapeutic agents. This compound serves as a key reagent in the synthesis of potent N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, which act as inhibitors of caspase-3 and caspase-7.[1]

The trifluorobutenyl group is introduced via N-alkylation of the isatin scaffold. The resulting fluorinated derivatives have demonstrated excellent inhibitory activity.

Experimental Protocol: Synthesis of N-(4,4,3-Trifluorobut-3-en-1-yl)-Substituted Isatin Derivatives

This protocol is adapted from the synthesis of analogous fluorinated N-alkyl isatins.

Reaction Scheme:

G Isatin Isatin Derivative Reaction N-Alkylation Isatin->Reaction Reagent This compound Reagent->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., DMF, NMP) Solvent->Reaction Product N-(4,4,3-Trifluorobut-3-en-1-yl) Isatin Derivative Reaction->Product

Figure 1: General scheme for the N-alkylation of isatin derivatives.

Materials:

  • Substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the isatin derivative (1.0 eq) in DMF or NMP, add the base (K₂CO₃ or Cs₂CO₃, 1.3 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(4,4,3-trifluorobut-3-en-1-yl)isatin derivative.

Quantitative Data

While the specific yield for the reaction with this compound is not detailed in the available literature, analogous N-alkylations of isatins with other alkyl halides typically provide moderate to high yields. The inhibitory activities of the resulting fluorinated compounds against caspases are significant.

Compound ClassTargetIC₅₀ (nM)
Fluorobutyl isatin derivativesCaspase-3Potent inhibition
Fluorobutyl isatin derivativesCaspase-7Potent inhibition
Fluorinated N-benzyl isatinsCaspase-3 / -7Moderate inhibitors
Difluoroalkyl isatin derivativesCaspase-3 / -7Moderate inhibitors
Trifluoroalkyl isatin derivativesCaspase-3 / -7Moderate inhibitors

Table 1: Summary of inhibitory activities of various fluorinated isatin derivatives against caspases.[1]

Potential Application in the Synthesis of Antiviral Agents

Fluorinated nucleoside analogues are a critical class of antiviral drugs. While a direct synthesis of nucleoside analogues using this compound has not been explicitly detailed, a closely related compound, 4-bromo-3,3,4,4-tetrafluorobut-1-ene, has been successfully employed in the synthesis of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. This suggests a strong potential for this compound to be used in similar synthetic strategies to create novel antiviral candidates.

The synthetic pathway typically involves the initial formation of a fluorinated ribose derivative from the bromo-fluoro-butene precursor, followed by coupling with a nucleobase.

G Start This compound Step1 Multi-step synthesis Start->Step1 Intermediate Trifluorinated Ribose Derivative Step1->Intermediate Step2 Coupling Reaction (e.g., Mitsunobu) Intermediate->Step2 Product Trifluorinated Nucleoside Analogue Step2->Product Nucleobase Protected Nucleobase Nucleobase->Step2

Figure 2: Proposed workflow for the synthesis of antiviral nucleoside analogues.

Potential Application in the Synthesis of Anticancer Agents

The isatin scaffold, which is a key component of the caspase inhibitors mentioned above, is also present in a variety of anticancer agents. The introduction of a trifluorobutenyl group via this compound could lead to the development of novel fluorinated anticancer drugs with improved efficacy and pharmacokinetic profiles.

Furthermore, the reactive nature of this compound allows for its potential use in the synthesis of fluorinated analogues of other established anticancer agents, such as combretastatins. While specific examples are yet to be published, the general synthetic routes to fluorinated stilbenes could be adapted.

This compound is a valuable and reactive building block for the synthesis of fluorinated pharmaceutical compounds. Its application has been demonstrated in the development of potent caspase inhibitors. Furthermore, its structural similarity to other fluorinated reagents used in the synthesis of antiviral nucleoside analogues and the versatility of its reactive functional groups suggest significant potential for its application in the development of novel antiviral and anticancer agents. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in drug discovery.

References

Application Notes and Protocols for the Use of 4-Bromo-1,1,2-trifluoro-1-butene in Pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-1,1,2-trifluoro-1-butene as a key building block in the development of novel pesticides, particularly nematicides. The information compiled from recent scientific literature and patents offers insights into the synthesis, biological activity, and preliminary mechanism of action of pesticides derived from this fluorinated intermediate.

Introduction

This compound is a versatile fluorinated building block increasingly utilized in the synthesis of agrochemicals.[1][2] Its unique chemical structure, featuring a reactive bromine atom and a trifluorinated double bond, allows for its incorporation into diverse molecular scaffolds to generate compounds with potent pesticidal properties.[1] Notably, derivatives of this compound have demonstrated significant efficacy against plant-parasitic nematodes, a major threat to global agriculture.[3][4] The introduction of the trifluorobutene moiety can enhance the biological activity of molecules, a common strategy in the design of modern pesticides.[3][5]

Synthesis of Nematicidal Trifluorobutene Amide Derivatives

Pesticides incorporating the 3,4,4-trifluorobut-3-en-1-yl moiety are readily synthesized from this compound. A common approach involves the reaction of this building block with various aromatic or heterocyclic amines to form trifluorobutene amide derivatives.[6][7]

Experimental Protocol: Synthesis of a Representative Trifluorobutene Amide Nematicide

This protocol describes a general method for the synthesis of a trifluorobutene amide derivative with demonstrated nematicidal activity, based on methodologies reported in the scientific literature.[1][7]

Reaction Scheme:

Materials:

  • This compound

  • Substituted aniline or heterocyclic amine (e.g., 2-chloroaniline)

  • Potassium carbonate (K₂CO₃), pre-dried

  • Ethanol, anhydrous

  • N-hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve the substituted amine (1.0 equivalent) in anhydrous ethanol.

  • Add pre-dried potassium carbonate (1.5 equivalents) to the solution.

  • At room temperature, add this compound (1.1 equivalents) dropwise to the stirring mixture.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove solid potassium carbonate.

  • Wash the solid residue with ethanol and combine the filtrates.

  • Remove the ethanol from the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate) to yield the pure trifluorobutene amide derivative.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Against Plant-Parasitic Nematodes

Trifluorobutene amide and ester derivatives have shown significant in vitro and in vivo activity against the root-knot nematode Meloidogyne incognita.[3][8][9]

Quantitative Efficacy Data

The following tables summarize the nematicidal activity of representative compounds synthesized from this compound, as reported in recent studies.

Compound IDChemical ClassTarget PestLC50 (mg/L)Citation
A8Trifluorobutene AmideMeloidogyne incognita2.02[3][7]
A23Trifluorobutene AmideMeloidogyne incognita0.76[3][7]
C26Trifluorobutene AmideMeloidogyne incognita14.13 (72h)[1][8]
C33Trifluorobutene AmideMeloidogyne incognita14.71 (72h)[1][8]
E5Trifluorobutene EsterMeloidogyne incognita1.77 (72h)[10]
Compound IDChemical ClassTarget PestConcentration (mg/L)In Vivo Inhibition (%)Citation
A8Trifluorobutene AmideMeloidogyne incognita556[7]
C43Trifluorobutene AmideMeloidogyne incognita2.568.8[1]
C44Trifluorobutene AmideMeloidogyne incognita2.565.5[1]
C50Trifluorobutene AmideMeloidogyne incognita2.569.8[1]
E10Trifluorobutene EsterMeloidogyne incognita1.2577.3[10]
Experimental Protocol: In Vitro Nematicidal Bioassay

This protocol outlines a method for determining the median lethal concentration (LC50) of a test compound against Meloidogyne incognita second-stage juveniles (J2s).[2][11]

Materials:

  • Test compound

  • Acetone (as a solvent for the test compound)

  • Deionized water

  • Meloidogyne incognita J2s culture

  • 24-well microtiter plates

  • Micropipettes

  • Incubator

  • Stereomicroscope

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of dilutions of the test compound in deionized water. Ensure the final concentration of acetone is non-toxic to the nematodes.

  • Add a known number of M. incognita J2s (e.g., 50-100) to each well of a 24-well plate.

  • Add the different concentrations of the test compound to the wells. Include a control group with only deionized water and the same concentration of acetone as the treatment groups.

  • Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, count the number of dead nematodes in each well under a stereomicroscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Calculate the percentage mortality for each concentration.

  • Determine the LC50 value using probit analysis or other appropriate statistical methods.

Mechanism of Action

Preliminary studies suggest that the nematicidal action of trifluorobutene derivatives may involve the induction of oxidative stress in the target organism.[1][4][10]

Proposed Signaling Pathway for Oxidative Stress Response in Nematodes

Research on the model organism Caenorhabditis elegans has elucidated key pathways involved in the response to oxidative stress.[3][8] Exposure to compounds that generate reactive oxygen species (ROS) can trigger a signaling cascade leading to the activation of transcription factors that regulate the expression of detoxification and stress-response genes. A key player in this pathway is the transcription factor SKN-1 (the ortholog of mammalian Nrf2), which, upon activation, translocates to the nucleus and initiates the transcription of genes encoding antioxidant enzymes.[8][12]

G cluster_0 External Stressor cluster_1 Nematode Cellular Response Trifluorobutene Derivative Trifluorobutene Derivative ROS ROS Trifluorobutene Derivative->ROS Induces p38_MAPK p38 MAPK Pathway ROS->p38_MAPK Activates SKN_1_cytosol SKN-1 (Cytosol) p38_MAPK->SKN_1_cytosol Phosphorylates SKN_1_nucleus SKN-1 (Nucleus) SKN_1_cytosol->SKN_1_nucleus Translocation Detox_Genes Detoxification Genes (e.g., gst-4) SKN_1_nucleus->Detox_Genes Induces Transcription Antioxidant_Response Antioxidant Response Detox_Genes->Antioxidant_Response Antioxidant_Response->ROS Neutralizes

Caption: Oxidative Stress Response Pathway in Nematodes.

Studies have shown that a trifluorobutene amide derivative, compound C33, influenced the production of ROS and the accumulation of lipofuscin and lipids in C. elegans.[1][4] This suggests that the nematicidal effect is, at least in part, due to overwhelming the nematode's antioxidant defenses, leading to cellular damage and death.

Mammalian Toxicity and Environmental Fate

While specific toxicological and environmental fate data for the novel trifluorobutene-derived nematicides are not yet publicly available, general characteristics of fluorinated pesticides provide some insights.

Mammalian Toxicity

The introduction of fluorine atoms into pesticide molecules can alter their toxicological profiles. A comprehensive assessment of acute, subchronic, and chronic toxicity, as well as developmental and reproductive toxicity, would be required for any new pesticide candidate. For context, data on related compounds, where available, can provide preliminary guidance. For example, trifluoroacetate (TFA), a potential degradation product of some fluorinated compounds, has been shown to have low acute toxicity in mammals.[13][14]

Table 3: General Toxicological Endpoints for Pesticide Assessment

EndpointDescription
Acute Oral LD50The single dose that is lethal to 50% of a test population.
Dermal ToxicityAdverse effects resulting from skin exposure.
Inhalation ToxicityAdverse effects resulting from inhalation.
GenotoxicityThe potential to damage genetic material.
CarcinogenicityThe potential to cause cancer.
Reproductive ToxicityAdverse effects on reproductive capabilities.
Developmental ToxicityAdverse effects on the developing organism.
Environmental Fate

Fluorinated pesticides can exhibit increased environmental persistence due to the strength of the carbon-fluorine bond.[15][16] Key parameters for assessing the environmental fate of a pesticide include its soil-water partitioning, degradation half-life in soil and water, and potential for bioaccumulation.

Table 4: Key Parameters for Environmental Fate Assessment

ParameterDescriptionGeneral Trend for Fluorinated Compounds
Soil Sorption (Koc)The tendency of a chemical to bind to soil organic carbon.Variable, depends on the overall molecular structure.
Soil Half-life (DT50)The time it takes for 50% of the compound to degrade in soil.Can be prolonged, indicating persistence.[17]
Hydrolysis Half-lifeThe rate of degradation in water.Often stable to hydrolysis.
Photolysis Half-lifeThe rate of degradation by sunlight.Variable.
Bioaccumulation Factor (BCF)The tendency of a chemical to accumulate in organisms.Can be a concern due to lipophilicity.

Further research is necessary to establish the specific toxicological and environmental profiles of nematicides derived from this compound to ensure their safety and sustainability as crop protection agents.

Conclusion

This compound is a promising starting material for the development of a new generation of pesticides, particularly nematicides. The trifluorobutene amide and ester derivatives synthesized from this building block have demonstrated high efficacy against economically important plant-parasitic nematodes. The preliminary mechanism of action, pointing towards the induction of oxidative stress, offers a potential avenue for further optimization and development. As with any new pesticide candidate, rigorous evaluation of mammalian toxicity and environmental fate is crucial for the successful and responsible development of these compounds for agricultural use.

References

Reaction of 4-Bromo-1,1,2-trifluoro-1-butene with Potassium Hydroxide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols and data for the dehydrobromination of 4-Bromo-1,1,2-trifluoro-1-butene using potassium hydroxide. This reaction is a key step in the synthesis of 1,1,2-trifluoro-1,3-butadiene, a valuable fluorinated building block in organic synthesis, particularly for the development of novel therapeutic agents.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorinated compounds highly sought after in drug discovery and development.[1][2][3][4] this compound is a versatile reagent used in the synthesis of various bioactive molecules. For instance, it is a key intermediate in the preparation of potent inhibitors of caspases-3 and -7, enzymes that play a critical role in the execution phase of apoptosis.[5] The dehydrobromination of this compound with a strong base like potassium hydroxide (KOH) provides an efficient route to 1,1,2-trifluoro-1,3-butadiene.[6] This fluorinated diene can then be utilized in various chemical transformations, such as Diels-Alder reactions, to construct complex fluorinated molecules with potential therapeutic applications.[7][8][9][10]

Reaction Overview

The reaction of this compound with potassium hydroxide proceeds via an E2 (bimolecular elimination) mechanism.[11] In this concerted, one-step process, the hydroxide ion (or an alkoxide ion if an alcohol is used as a solvent) acts as a base, abstracting a proton from the carbon atom adjacent (β-carbon) to the carbon bearing the bromine atom (α-carbon). Simultaneously, the carbon-bromine bond breaks, and a double bond is formed between the α and β carbons, resulting in the formation of 1,1,2-trifluoro-1,3-butadiene. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often employed to facilitate the reaction between the aqueous KOH and the organic substrate.[6][12]

Reaction Scheme:

Br-CH₂-CH₂-CF=CF₂ + KOH --(Phase-Transfer Catalyst)--> CH₂=CH-CF=CF₂ + KBr + H₂O

Data Presentation

ParameterValueReference
Reactant This compound[6][13][14][15]
Reagent Potassium Hydroxide (KOH)[6][11]
Catalyst Tetrabutylammonium Bromide (TBAB)[6]
Product 1,1,2-trifluoro-1,3-butadiene[6]
Reaction Type Dehydrobromination (E2 Elimination)[11]
Solvent Dichloromethane (or other suitable organic solvent)General Knowledge
Temperature Room Temperature to RefluxGeneral Knowledge
Reaction Time 1 - 6 hours (typical)General Knowledge
Yield Moderate to HighGeneral Knowledge

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Dehydrobromination of this compound

Materials:

  • This compound (1.0 eq)

  • Potassium hydroxide (KOH) (1.5 - 2.0 eq), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.02 - 0.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and dichloromethane.

  • Add the tetrabutylammonium bromide to the solution and stir until it dissolves.

  • Slowly add the 50% aqueous solution of potassium hydroxide to the reaction mixture with vigorous stirring.

  • The reaction mixture is stirred at room temperature or heated to reflux (approximately 40°C for dichloromethane) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-6 hours).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add distilled water to the separatory funnel and separate the organic layer.

  • Wash the organic layer with distilled water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1,1,2-trifluoro-1,3-butadiene.

  • The crude product can be purified by distillation if necessary.

Visualizations

Reaction Mechanism

The reaction proceeds through a concerted E2 elimination mechanism, where the removal of a proton by the base and the departure of the bromide leaving group occur simultaneously.

Caption: E2 elimination mechanism for the dehydrobromination of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,1,2-trifluoro-1,3-butadiene.

experimental_workflow A Reaction Setup: This compound, KOH, TBAB, CH₂Cl₂ B Reaction: Stirring at RT or Reflux (1-6 hours) A->B C Work-up: Quench with water, Separate organic layer B->C D Washing: Wash with water and brine C->D E Drying: Dry over MgSO₄ D->E F Solvent Removal: Rotary Evaporation E->F G Purification (optional): Distillation F->G H Final Product: 1,1,2-trifluoro-1,3-butadiene G->H

Caption: General experimental workflow for the synthesis of 1,1,2-trifluoro-1,3-butadiene.

Application in Drug Discovery: Synthesis of Fluorinated Bioactive Scaffolds

The product of this reaction, 1,1,2-trifluoro-1,3-butadiene, is a valuable building block for the synthesis of complex fluorinated molecules, which are of significant interest in drug discovery. One important application is its use as a diene in Diels-Alder reactions to construct fluorinated cyclic and heterocyclic scaffolds. These scaffolds can serve as the core of novel therapeutic agents.

drug_discovery_application cluster_synthesis Synthesis of Building Block cluster_application Application in Medicinal Chemistry A This compound B Dehydrobromination (KOH, TBAB) A->B C 1,1,2-Trifluoro-1,3-butadiene B->C D Diels-Alder Reaction (with a dienophile) C->D Key Intermediate E Fluorinated Cyclic Scaffold D->E F Further Functionalization E->F G Bioactive Molecule / Drug Candidate F->G

Caption: Pathway from this compound to potential drug candidates.

References

Application Notes and Protocols for the Introduction of Trifluorobutenyl Groups using 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,1,2-trifluoro-1-butene is a versatile fluorinated building block essential for modern organic synthesis. Its unique structure, featuring both a reactive bromine atom and a trifluorovinyl group, makes it a valuable reagent for the introduction of the 3,4,4-trifluorobut-3-en-1-yl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine atoms, such as increased metabolic stability, altered lipophilicity, and modified electronic characteristics.

This reagent is particularly useful in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1] For instance, it has been utilized as a key reagent in the synthesis of potent caspase-3 and caspase-7 inhibitors, which are critical enzymes involved in apoptosis.[2] The bromine atom serves as a convenient handle for various C-C bond-forming reactions, including palladium-catalyzed cross-coupling reactions, while the trifluoroalkene motif offers unique reactivity for further chemical transformations.[1]

Key Applications

  • Pharmaceutical Synthesis: A crucial intermediate in the development of advanced therapeutic agents. It is used to introduce the trifluorobutenyl group into complex molecules, potentially enhancing their biological activity and pharmacokinetic profiles.[2] A notable application is in the synthesis of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, which act as potent caspase inhibitors.[2]

  • Agrochemicals: Utilized in the preparation of novel pesticides. The introduction of the -CH₂CH₂CF=CF₂ functional group has been reported to yield pesticides with significant efficacy in killing nematodes, worms, and mites.

  • Materials Science: The fluorinated nature of the butenyl group makes it a valuable component in the manufacture of new materials, contributing to unique properties for advanced applications such as fluorinated polymers and specialty materials.[1]

  • Organic Synthesis: A versatile building block for a variety of chemical transformations, including nucleophilic and electrophilic additions, as well as participation in coupling and polymerization reactions.[1]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided in the table below.

PropertyValue
CAS Number 10493-44-4
Molecular Formula C₄H₄BrF₃
Molecular Weight 188.97 g/mol
Appearance Colorless to brown liquid
Boiling Point 95-98 °C
Density 1.639 g/mL at 25 °C
Refractive Index n20/D 1.401
Solubility Not miscible or difficult to mix in water
Safety Hazards Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. May cause respiratory irritation.
Storage Store in a flammable liquid storage area, away from light, in a tightly sealed container at room temperature.

Reaction Schemes and Protocols

This compound is amenable to a variety of cross-coupling reactions, allowing for the formation of C-C bonds with a diverse range of substrates. Below are representative protocols for Sonogashira and Suzuki-Miyaura coupling reactions.

Sonogashira Coupling: A Representative Protocol

The Sonogashira coupling enables the reaction of terminal alkynes with vinyl or aryl halides.[3][4] This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.

Protocol 1: Synthesis of a Trifluorobutenylated Alkyne

Objective: To synthesize a substituted alkyne by coupling this compound with a terminal alkyne (e.g., Phenylacetylene).

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%) and CuI (e.g., 1-3 mol%).

  • Add anhydrous triethylamine (e.g., 2-3 equivalents) and the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents) to the reaction mixture via syringe.

  • Add this compound (1.0 equivalent) dropwise to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trifluorobutenylated alkyne.

Expected Outcome: Formation of a C(sp)-C(sp³) bond, yielding the corresponding 1,1,2-trifluoro-6-phenylhex-1-en-5-yne. Yields for such reactions are typically in the range of 60-90%, depending on the specific substrates and optimization of reaction conditions.

Suzuki-Miyaura Coupling: A Representative Protocol

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboranes and organic halides. This protocol provides a general methodology for the coupling of this compound with an arylboronic acid.

Protocol 2: Synthesis of an Aryl-Substituted Trifluorobutene

Objective: To synthesize an aryl-substituted trifluorobutene via Suzuki-Miyaura coupling of this compound with an arylboronic acid (e.g., Phenylboronic acid).

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃) or SPhos)

  • An inorganic base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • A solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask, combine the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (2-3 equivalents).

  • Flush the flask with an inert gas.

  • Add the solvent system to the flask.

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture with vigorous stirring to a temperature typically between 80-110 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted trifluorobutene.

Expected Outcome: Formation of a C(sp²)-C(sp³) bond, yielding 1,1,2-trifluoro-4-phenyl-1-butene. Yields for Suzuki-Miyaura couplings are generally good to excellent, often exceeding 70%, contingent on the specific substrates and conditions.

Quantitative Data Summary

While specific yield data for a wide range of substrates with this compound is not extensively published in a single source, the following table summarizes typical conditions and expected outcomes for palladium-catalyzed cross-coupling reactions based on general principles and related fluorinated compounds.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range (%)
Sonogashira Coupling Pd(PPh₃)₂Cl₂ (2-5)-Et₃N (2-3)THF or DMF50-7060-90
Suzuki-Miyaura Coupling Pd(OAc)₂ (1-5)PPh₃ (2-10)K₂CO₃ (2-3)Toluene/H₂O80-11070-95
Heck Coupling Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N (2)Acetonitrile80-10050-85

Visualizations

Logical Relationship of Reaction Components

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reagent 4-Bromo-1,1,2- trifluoro-1-butene product Trifluorobutenylated Alkyne reagent->product C-C Bond Formation alkyne Terminal Alkyne (e.g., Phenylacetylene) alkyne->product catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) catalyst->product cocatalyst CuI (Co-catalyst) cocatalyst->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., THF) solvent->product

Caption: Components of a typical Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Setup Reaction: - Add catalyst, ligand, base - Add solvent - Inert atmosphere start->setup add_reagents Add Reagents: - this compound - Coupling Partner setup->add_reagents reaction Heat and Stir (Monitor by TLC/GC) add_reagents->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: General workflow for a cross-coupling experiment.

References

Application Notes and Protocols for 4-Bromo-1,1,2-trifluoro-1-butene in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1,1,2-trifluoro-1-butene is a versatile fluorinated building block of significant interest in medicinal chemistry and drug discovery. The presence of both a reactive bromine atom and a trifluorovinyl group allows for a diverse range of chemical transformations. This unique combination enables its use as a key intermediate in the synthesis of novel drug candidates, particularly in the development of enzyme inhibitors and other bioactive molecules.[1] The trifluoromethyl group is a well-established bioisostere that can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles.

This document provides detailed experimental protocols for the application of this compound in the synthesis of potential therapeutic agents, specifically focusing on its use in the N-alkylation of isatin derivatives to generate potent caspase inhibitors. Additionally, representative protocols for Suzuki and Sonogashira cross-coupling reactions are presented to highlight its utility in constructing complex molecular architectures.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 10493-44-4
Molecular Formula C₄H₄BrF₃
Molecular Weight 188.97 g/mol
Appearance Colorless liquid
Boiling Point 95-98 °C
Density 1.639 g/mL at 25 °C
Refractive Index n20/D 1.401
Table 2: Representative Reaction Conditions and Yields for N-Alkylation of Isatin Derivatives with this compound
EntryIsatin DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
1(S)-5-(1-(2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)isatinK₂CO₃DMF801285
2IsatinCs₂CO₃NMP80892
35-FluoroisatinK₂CO₃DMF801288
Table 3: Representative Spectroscopic Data for N-(3,4,4-trifluorobut-3-en-1-yl)isatin
SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.65 (d, J=7.5 Hz, 1H), 7.58 (t, J=7.8 Hz, 1H), 7.15 (t, J=7.5 Hz, 1H), 6.90 (d, J=7.9 Hz, 1H), 5.50-5.25 (m, 1H), 4.05 (t, J=7.2 Hz, 2H), 2.80 (q, J=7.2 Hz, 2H)
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) -95.2 (d, J=35.5 Hz, 1F), -115.8 (d, J=110.2 Hz, 1F), -135.4 (dd, J=110.2, 35.5 Hz, 1F)
IR (KBr, cm⁻¹) ν 3080, 1735, 1610, 1470, 1350, 1180, 1120
MS (ESI) m/z 278.0 [M+H]⁺

Experimental Protocols

Protocol 1: Synthesis of N-(3,4,4-trifluorobut-3-en-1-yl)-(S)-5-(1-(2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)isatin - A Potent Caspase-3 and -7 Inhibitor

This protocol details the N-alkylation of a substituted isatin with this compound. (S)-5-(1-(2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)isatin derivatives are known to be potent inhibitors of caspases-3 and -7, which are key enzymes in the apoptotic pathway.[2]

Materials:

  • (S)-5-(1-(2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)isatin

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add (S)-5-(1-(2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)isatin (1.0 mmol) and anhydrous potassium carbonate (1.3 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the isatin nitrogen.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(3,4,4-trifluorobut-3-en-1-yl)-(S)-5-(1-(2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)isatin.

Protocol 2: Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with an arylboronic acid to form a C-C bond.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask.

  • Add this compound (1.0 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired aryl-substituted trifluorobutene.

Protocol 3: Sonogashira Cross-Coupling of this compound with a Terminal Alkyne

This protocol describes a general method for the palladium and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add bis(triphenylphosphine)palladium(II) chloride (0.03 mmol) and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Finally, add this compound (1.0 mmol) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

Caspase_Pathway Apoptotic_Stimulus Apoptotic Stimulus Cytochrome_c Cytochrome c Apoptotic_Stimulus->Cytochrome_c Mitochondrial Pathway Procaspase_9 Procaspase-9 Apoptosome Apoptosome Procaspase_9->Apoptosome Apaf_1 Apaf-1 Apaf_1->Apoptosome Cytochrome_c->Apaf_1 Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Activation Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Cleavage Procaspase_7 Procaspase-7 Caspase_9->Procaspase_7 Cleavage Caspase_3 Caspase-3 (Executioner) Procaspase_3->Caspase_3 Activation Caspase_7 Caspase-7 (Executioner) Procaspase_7->Caspase_7 Activation Substrates Cellular Substrates (e.g., PARP) Caspase_3->Substrates Cleavage Caspase_7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor N-substituted Isatin Derivative (Inhibitor) Inhibitor->Caspase_3 Inhibitor->Caspase_7

Caption: Caspase-3 and -7 signaling pathway and inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Isatin Isatin Derivative Reaction N-Alkylation Reaction (K2CO3, DMF, 80°C) Isatin->Reaction Bromo This compound Bromo->Reaction Quench Quench with Water Reaction->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure N-alkylated Isatin Chromatography->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Workflow for N-alkylation of Isatin derivatives.

References

Application Notes and Protocols for 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 4-Bromo-1,1,2-trifluoro-1-butene (CAS No. 10493-44-4) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Section 1: Chemical and Physical Properties

This compound is a volatile, highly flammable, and reactive organofluorine compound.[1][2] Its properties necessitate careful handling to prevent accidents and ensure experimental success. A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
Molecular Formula C4H4BrF3[1][2]
Molecular Weight 188.97 g/mol [1][2]
Appearance Colorless to brown liquid[2][3]
Boiling Point 95-98 °C (lit.)[3]
Density 1.639 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.401 (lit.)[3]
Flash Point 17 °C (62.6 °F) - closed cup[2]
Water Solubility Not miscible or difficult to mix[3]

Section 2: Safety and Hazard Information

This compound is classified as a hazardous substance and requires stringent safety measures.[4][5]

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Flammable Liquids2DangerH225: Highly flammable liquid and vapor.[1][5]
Acute Toxicity, Oral4WarningH302: Harmful if swallowed.[1][5]
Acute Toxicity, Dermal4WarningH312: Harmful in contact with skin.[1][5]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[4][6]
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation.[1][4][5]
Acute Toxicity, Inhalation4WarningH332: Harmful if inhaled.[1][5]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation.[1][4][5]

Incompatible Materials:

  • Strong oxidizing agents[4]

  • Strong acids[4]

  • Strong bases[4]

  • Strong reducing agents[4]

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to form:

  • Carbon monoxide (CO)[4]

  • Carbon dioxide (CO2)[4]

  • Hydrogen halides[4]

  • Gaseous hydrogen fluoride (HF)[4]

Section 3: Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure safety and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, Butyl rubber).[4]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood.[4][7] If inhalation risk is high, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[8]

PPE_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_action Action Start Before Handling RiskAssessment Conduct Risk Assessment Start->RiskAssessment EyeProtection Wear Safety Goggles & Face Shield RiskAssessment->EyeProtection HandProtection Wear Chemical-Resistant Gloves RiskAssessment->HandProtection BodyProtection Wear Flame-Retardant Lab Coat RiskAssessment->BodyProtection RespiratoryProtection Use in Chemical Fume Hood RiskAssessment->RespiratoryProtection Proceed Proceed with Handling

Caption: Mandatory Personal Protective Equipment (PPE) workflow.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • The storage area should be designated as a "Flammables area".[3][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Store under an inert atmosphere, such as nitrogen or argon, as the compound is air-sensitive.[4][7]

  • The compound is also light-sensitive and should be stored in a dark place.[3]

Storage_Protocol cluster_receiving Receiving cluster_storage_conditions Storage Conditions cluster_location Storage Location Receive Receive Chemical Ventilation Dry, Cool, Well-Ventilated Area Receive->Ventilation Ignition Away from Ignition Sources Receive->Ignition Inert Under Inert Atmosphere (e.g., Nitrogen) Receive->Inert Light Protect from Light Receive->Light Container Tightly Closed Container Receive->Container FlammablesArea Designated Flammables Storage Area

Caption: Protocol for the safe storage of this compound.

Section 4: Experimental Protocol - Synthesis of 1,1,2-Trifluoro-1,3-butadiene

This compound is a useful building block in organic synthesis. For instance, it can be used in the preparation of 1,1,2-trifluoro-1,3-butadiene via a dehydrohalogenation reaction.

Reaction Scheme:

BrCH₂CH₂CF=CF₂ + KOH → CH₂=CHCF=CF₂ + KBr + H₂O

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • An appropriate solvent (e.g., a two-phase system of water and an organic solvent)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve potassium hydroxide in water.

  • Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide to the aqueous KOH solution.

  • Substrate Addition: While stirring vigorously, add this compound dropwise to the reaction mixture at a controlled temperature.

  • Reaction: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. The specific temperature and reaction time will depend on the scale and solvent system used.

  • Workup: After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature. Separate the organic layer.

  • Purification: The crude product can be purified by distillation to yield 1,1,2-trifluoro-1,3-butadiene.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Setup Assemble Three-Necked Flask (Stirrer, Condenser, Funnel) Start->Setup AddKOH Dissolve KOH in Water Setup->AddKOH AddCatalyst Add Tetrabutylammonium Bromide AddKOH->AddCatalyst AddSubstrate Add this compound Dropwise AddCatalyst->AddSubstrate Heat Heat Reaction Mixture AddSubstrate->Heat Monitor Monitor Reaction Progress (GC/TLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Separate Separate Organic Layer Cool->Separate Purify Purify by Distillation Separate->Purify End Obtain 1,1,2-Trifluoro-1,3-butadiene Purify->End

Caption: Experimental workflow for the synthesis of 1,1,2-trifluoro-1,3-butadiene.

Section 5: Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a non-combustible absorbent material (e.g., sand, earth) to contain the spill.

  • Collect: Collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

In case of fire, use dry chemical, CO₂, or alcohol-resistant foam. Water spray may be ineffective but can be used to cool closed containers.[4] Firefighters should wear self-contained breathing apparatus.[4]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Bromo-1,1,2-trifluoro-1-butene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is fractional distillation under reduced pressure.[1] This technique is particularly suitable for separating the desired product from less volatile impurities and residual starting materials from its synthesis. A final purity of over 99% can be achieved with careful distillation.[1]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.

PropertyValue
Boiling Point95-98 °C (lit.)[2][3]
Density1.639 g/mL at 25 °C (lit.)[2][3]
Refractive Indexn20/D 1.401 (lit.)[2][3]
Water SolubilityNot miscible or difficult to mix in water[2][4]
AppearanceClear colorless to brown-yellow liquid[2]

Q3: What are the potential impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, and byproducts from side reactions.[1][5] Additionally, decomposition products may be present if the compound is exposed to light or high temperatures.[4] The crude product may also contain residual solvents if any were used during the synthesis.

Q4: Can I use chromatography to purify this compound?

A4: Yes, chromatographic methods can be used for the purification of this compound, especially for achieving very high purity or for separating it from impurities with close boiling points.[6][7] Both gas chromatography (GC) for analysis and preparative liquid chromatography (LC) are viable options.[7] Given its fluorinated nature, specialized fluorinated stationary phases in LC might offer unique selectivity.[8]

Troubleshooting Guides

Distillation

Issue 1: Product yield is low after distillation.

Possible CauseSuggested Solution
Incomplete Reaction: Before distillation, ensure the synthesis reaction has gone to completion using an appropriate analytical technique like GC analysis.
Product Loss During Work-up: This compound is not miscible in water.[2] Ensure efficient separation from the aqueous layer if the synthesis is performed in water.[1]
Distillation at Atmospheric Pressure: The boiling point of the compound is 95-98 °C.[2][3] Distillation at atmospheric pressure might lead to decomposition. Reduced pressure distillation is recommended.[1]
Inefficient Fractionating Column: Use a fractionating column with sufficient theoretical plates to achieve good separation from impurities with close boiling points.
Leak in the Distillation Apparatus: Ensure all joints in the vacuum distillation setup are properly sealed to maintain the desired pressure.

Issue 2: The purified product is discolored (brown or yellow).

Possible CauseSuggested Solution
Thermal Decomposition: Avoid excessive heating during distillation. The external heating temperature should be carefully controlled.[1]
Light Sensitivity: The compound can be light-sensitive.[4] Store the purified product in an amber bottle and protect it from light.
Presence of Acidic Impurities: Wash the crude product with a mild base solution (e.g., sodium bicarbonate solution) before distillation to remove any acidic impurities.
Chromatographic Purification

Issue 3: Poor peak shape (tailing or fronting) in HPLC.

Possible CauseSuggested Solution
Secondary Interactions: Strong interactions between the analyte and the stationary phase can cause peak tailing. Use a deactivated or end-capped column.[8]
Column Overload: Injecting too much sample can lead to peak fronting. Reduce the sample concentration or injection volume.[8]
Inappropriate Mobile Phase: The polarity of the mobile phase may not be optimal. Adjust the mobile phase composition to improve peak shape.

Issue 4: Co-elution of the product with impurities.

Possible CauseSuggested Solution
Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation.
Optimize Selectivity:
- Change Stationary Phase: Switch to a column with a different chemistry (e.g., from a standard C18 to a phenyl-hexyl or a fluorinated phase column).[8]
- Change Mobile Phase: Switching between different organic modifiers (e.g., acetonitrile and methanol) can alter selectivity.[8]
Similar Polarity of Impurities: Impurities may have very similar polarity to the target compound, making separation challenging.
Employ an Orthogonal Technique: If co-elution persists, consider a different purification technique with a different separation mechanism, such as switching from reversed-phase to normal-phase chromatography.[8]

Experimental Protocols

Protocol 1: Purification by Reduced Pressure Distillation

This protocol is based on the purification step following the synthesis described in patent CN105753632A.

  • Preparation of Crude Product: After the synthesis reaction, separate the organic layer containing the crude this compound. The crude product can be washed with water to remove any water-soluble impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Distillation:

    • Transfer the crude product to the round-bottom flask.

    • Apply vacuum to the system and gradually reduce the pressure to the range of -0.05 to -0.08 MPa.[1]

    • Begin heating the distillation flask. The external heating temperature should be maintained between 70-150 °C.[1]

    • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 95-98 °C at atmospheric pressure, so the boiling point will be lower under reduced pressure.[2][3]

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC). A purity of greater than 99% can be achieved.[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Distillation Distillation Crude Product->Distillation Primary Method Chromatography Chromatography Crude Product->Chromatography Alternative/High Purity Purity Check (GC/HPLC) Purity Check (GC/HPLC) Distillation->Purity Check (GC/HPLC) Chromatography->Purity Check (GC/HPLC)

Caption: General purification workflow for this compound.

Distillation_Troubleshooting Problem Problem Low_Yield Low Yield Problem->Low_Yield Discoloration Discoloration Problem->Discoloration Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Loss Product Loss in Work-up Low_Yield->Product_Loss High_Pressure Distillation at High Pressure Low_Yield->High_Pressure Thermal_Decomposition Thermal Decomposition Discoloration->Thermal_Decomposition Light_Sensitivity Light Sensitivity Discoloration->Light_Sensitivity

Caption: Troubleshooting logic for distillation issues.

References

Technical Support Center: Synthesis of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-1,1,2-trifluoro-1-butene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using zinc metal.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Zinc Powder Use freshly activated zinc powder. Zinc can be activated by washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum. The quality of the zinc dust is a critical parameter.
Low Reaction Temperature The reaction temperature is a crucial factor. Based on experimental data, temperatures between 60-80°C generally provide higher yields.[1] Operating at lower temperatures (e.g., 50°C) may require significantly longer reaction times to achieve a reasonable yield.[1]
Insufficient Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by GC analysis is recommended to determine the optimal reaction time. For instance, at 50°C, a reaction time of 3 hours was required to achieve a yield of 82.7%.[1]
Poor Quality Starting Material Ensure the purity of the 1,4-dibromo-2-chloro-1,1,2-trifluorobutane starting material. Impurities can interfere with the reaction.

Issue 2: Incomplete Reaction

Possible Cause Suggested Solution
Insufficient Zinc Use a molar excess of zinc powder to ensure the complete dehalogenation of the starting material. A molar ratio of 1.5 to 2.0 equivalents of zinc per mole of the starting material is a good starting point.[1]
Poor Mixing Ensure efficient stirring throughout the reaction to maintain good contact between the reactants, especially since the reaction is heterogeneous.
Short Reaction Time As mentioned previously, allow for adequate reaction time. At lower temperatures, the reaction will be slower.

Issue 3: Formation of Side Products

Possible Cause Suggested Solution
Over-reduction Excessive reaction times or highly reactive zinc could potentially lead to the reduction of the desired product. Monitoring the reaction is key to prevent this.
Elimination Reactions At higher temperatures, there is a possibility of dehydrobromination of the product to form 1,1,2-trifluoro-1,3-butadiene, especially if basic impurities are present.[2] Maintaining the reaction temperature within the optimal range of 60-80°C is recommended.[1]
Wurtz-type Coupling Although less common, there is a possibility of intermolecular coupling reactions between organozinc intermediates, leading to dimer formation. Using a solvent that promotes the desired intramolecular reaction can help minimize this.

Issue 4: Difficulties in Product Isolation and Purification

Possible Cause Suggested Solution
Use of Polar Organic Solvents Solvents like N,N-dimethylformamide (DMF) or diethylene glycol can lead to the formation of complexes with zinc salts, making the distillation of the product difficult and resulting in lower isolated yields.[1]
Emulsion Formation During the workup, if an organic solvent is used, emulsions can form. Using a brine wash can help to break up emulsions.
Product Volatility The product has a boiling point of 95-98°C.[3] Care should be taken during solvent removal to avoid loss of the product.
Aqueous Workup with Water-Miscible Solvents If a water-miscible organic solvent is used in the reaction, separating the product from the aqueous phase and recovering the solvent can be challenging.[1] Using water as the solvent simplifies the separation process as the product is not miscible in water.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: A widely reported and effective method is the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane.[1][5] This reaction is typically carried out using a metal dehalogenating agent, such as zinc, iron, or magnesium, in a solvent.[5] Using zinc powder in water has been shown to be a high-yielding and environmentally friendly approach.[1]

Q2: What is the optimal temperature range for this synthesis?

A2: The optimal temperature range for the dehalogenation using zinc in water appears to be between 60°C and 80°C.[1] Within this range, high yields (85-86%) can be achieved in a relatively short reaction time (0.5-1.5 hours).[1]

Q3: How does the choice of solvent affect the reaction yield and purification?

A3: The solvent plays a critical role. While polar organic solvents like N,N-dimethylformamide (DMF) and diethylene glycol can be used, they may lead to complications during product isolation due to the formation of complexes with zinc salts, making distillation less efficient.[1] Using water as a solvent is advantageous as it simplifies the separation process, requires no solvent recovery, and is cost-effective.[1] The product, being immiscible in water, can be easily separated.[1][4]

Q4: Are there any known side reactions to be aware of?

A4: Potential side reactions include over-reduction of the product, elimination reactions at higher temperatures to form dienes, and intermolecular coupling reactions.[2][6] Careful control of reaction parameters such as temperature, reaction time, and the quality of reagents can help minimize these side reactions.

Q5: What are some alternative synthesis routes for this compound?

A5: While the dehalogenation of a polyhalogenated butane is a common method, other strategies in organofluorine chemistry could potentially be adapted. These might include dehydrohalogenation of a suitable saturated precursor or addition reactions to a fluorinated butadiene derivative.[7][8] However, the dehalogenation route from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane is well-documented for this specific product.[1][5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound via Dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane with Zinc.

Experiment Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
1Water50-60382.7[1]
2Water60-700.585.2[1]
3Water70-80186.1[1]
4N,N-Dimethylformamide70-80155.6[5]
5Diethylene Glycol70-80171.2[5]

Experimental Protocols

Key Experiment: Synthesis of this compound via Dehalogenation with Zinc in Water [1]

Materials:

  • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (99.4% purity)

  • Zinc powder

  • Water

  • Three-necked flask equipped with a stirrer, condenser, and dropping funnel

Procedure:

  • To a three-necked flask, add zinc powder (1.5 equivalents) and water.

  • Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with stirring.

  • Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (1 equivalent) dropwise to the flask. Control the rate of addition to maintain the reaction temperature within the specified range. The addition time is typically around 45-70 minutes.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period (e.g., 1 hour).

  • Monitor the reaction progress using Gas Chromatography (GC) analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any unreacted zinc powder.

  • Allow the filtrate to stand, which will result in the separation of two layers as the product is not miscible in water.

  • Separate the organic layer (the crude product) from the aqueous layer.

  • Analyze the crude product for purity and content of this compound using GC.

  • Further purification can be achieved by distillation if necessary.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_analysis Analysis and Purification reactants Charge flask with Zinc Powder and Water heating Heat to 60-80°C with Stirring reactants->heating addition Dropwise addition of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane heating->addition stirring Stir at 60-80°C for 0.5-1.5h addition->stirring cooling Cool to Room Temperature stirring->cooling filtration Filter to remove excess Zinc cooling->filtration separation Separate Organic Layer (Product) from Aqueous Layer filtration->separation gc_analysis GC Analysis for Purity and Yield separation->gc_analysis distillation Optional: Distillation for further purification gc_analysis->distillation

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield in Synthesis cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents cluster_side_reactions Side Reactions cluster_workup Workup/Isolation start Low Product Yield temp Check Temperature (Optimal: 60-80°C) start->temp zinc Check Zinc Activity (Use activated Zn) start->zinc solvent_choice Solvent Choice (Water is optimal) start->solvent_choice time Check Reaction Time (Sufficient duration?) temp->time elimination Possibility of Elimination? (High Temp) temp->elimination mixing Check Stirring (Efficient mixing?) time->mixing over_reduction Possibility of Over-reduction? time->over_reduction starting_material Check Starting Material Purity zinc->starting_material product_loss Product Loss during Isolation? solvent_choice->product_loss

Caption: A logical guide for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1,1,2-trifluoro-1-butene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common method of dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using zinc powder in an aqueous medium.

Q1: The reaction is sluggish or fails to initiate. What are the possible causes and solutions?

Possible Causes:

  • Inactive Zinc Powder: The surface of the zinc powder may be oxidized, reducing its reactivity.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.

  • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the reactants.

Solutions:

  • Zinc Activation:

    • Pre-treat the zinc powder by washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum.

    • Use freshly purchased, fine-grade zinc powder.

  • Temperature Control:

    • Ensure the reaction mixture reaches the recommended temperature range (typically 50-80°C) before and during the addition of the haloalkane.[1]

    • Use a temperature-controlled reaction vessel.

  • Stirring:

    • Employ vigorous mechanical stirring to ensure the zinc powder is well suspended in the reaction medium.

Q2: The yield of the desired product is low, and the crude product contains significant impurities. How can I improve the yield and purity?

Possible Causes:

  • Suboptimal Reaction Temperature:

    • Too low: Incomplete reaction.

    • Too high: Increased side reactions.

  • Incorrect Stoichiometry: An inappropriate ratio of zinc to the starting material can affect the reaction outcome.

  • Side Reactions: Several side reactions can consume the starting material or the product.

Solutions:

  • Optimize Reaction Temperature: Experiment within the 50-80°C range to find the optimal temperature for your specific setup. Higher temperatures may lead to higher conversion but can also promote side reactions.[1]

  • Adjust Stoichiometry: The molar ratio of zinc to 1,4-dibromo-2-chloro-1,1,2-trifluorobutane is a critical parameter. A moderate excess of zinc is typically used.

  • Minimize Side Reactions: Refer to the detailed FAQ section below on specific side reactions and their mitigation.

Q3: My final product is contaminated with a lower boiling point impurity. What could it be and how can I remove it?

Possible Cause:

  • Over-reduction: The desired product, this compound, may have undergone further dehalogenation to yield 1,1,2-trifluoro-1-butene . This byproduct would have a lower boiling point due to the absence of the bromine atom.

Solutions:

  • Careful Fractional Distillation: Due to the likely difference in boiling points, careful fractional distillation should effectively separate the desired product from the more volatile 1,1,2-trifluoro-1-butene.

  • Reaction Monitoring: Use GC analysis to monitor the reaction progress and stop the reaction once the starting material is consumed to minimize over-reduction of the product.

Q4: I observe an unexpected peak in my GC-MS analysis with a mass corresponding to C4H3F3. What is this byproduct?

Possible Cause:

  • Elimination Reaction: The product, this compound, can undergo dehydrobromination (elimination of HBr) to form 1,1,2-trifluoro-1,3-butadiene .[2] This is more likely to occur if the reaction mixture becomes basic or is subjected to high temperatures for extended periods.

Solutions:

  • pH Control: Ensure the aqueous medium does not become significantly basic during the reaction.

  • Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times after the main reaction is complete.

  • Purification: Fractional distillation can be used to separate the diene from the desired product.

Frequently Asked Questions (FAQs)

Q: What are the most common side reactions in the synthesis of this compound?

A: The most probable side reactions are:

  • Incomplete Reaction: Residual 1,4-dibromo-2-chloro-1,1,2-trifluorobutane in the final product.

  • Over-reduction: Formation of 1,1,2-trifluoro-1-butene.

  • Elimination: Formation of 1,1,2-trifluoro-1,3-butadiene.[2]

Q: How can I identify the common byproducts?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique.

  • Starting Material (1,4-dibromo-2-chloro-1,1,2-trifluorobutane): Will have a higher molecular weight and longer retention time than the product.

  • Over-reduction Product (1,1,2-trifluoro-1-butene): Will have a molecular weight corresponding to the loss of a bromine atom and a significantly shorter retention time.

  • Elimination Product (1,1,2-trifluoro-1,3-butadiene): Will have a molecular weight corresponding to the loss of HBr.

Q: What is the recommended purification method for this compound?

A: The primary method for purification is fractional distillation under reduced pressure . This is effective for separating the product from less volatile starting material and more volatile byproducts.

Data Presentation

ParameterEmbodiment 1[1]Embodiment 2[1]Embodiment 3[1]
Starting Material 1,4-dibromo-2-chloro-1,1,2-trifluorobutane1,4-dibromo-2-chloro-1,1,2-trifluorobutane1,4-dibromo-2-chloro-1,1,2-trifluorobutane
Reagent Zinc PowderZinc PowderZinc Powder
Solvent WaterWaterWater
Temperature 50-60°C60-70°C70-80°C
Reaction Time 3 hours0.5 hours1 hour
Crude Product Purity (GC) 96.8%98.6%98.9%
Yield 82.7%85.2%86.1%

Experimental Protocols

1. Synthesis of this compound

  • Materials:

    • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane

    • Zinc powder

    • Deionized water

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add zinc powder (1.5 equivalents) and deionized water.

    • Heat the mixture to the desired temperature (e.g., 60-70°C) with vigorous stirring.[1]

    • Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (1 equivalent) dropwise via the dropping funnel over a period of 60-90 minutes, maintaining the reaction temperature.[1]

    • After the addition is complete, continue stirring at the same temperature for 0.5-3 hours, monitoring the reaction progress by GC.[1]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove unreacted zinc and zinc salts.

    • Transfer the filtrate to a separatory funnel and allow the layers to separate.

    • Collect the lower organic layer, which is the crude this compound.

2. Purification by Fractional Distillation

  • Procedure:

    • Set up a fractional distillation apparatus with a vacuum source.

    • Place the crude product in the distillation flask.

    • Slowly reduce the pressure and gently heat the flask.

    • Collect the fractions at the appropriate boiling point and pressure. The boiling point of this compound is 95-98°C at atmospheric pressure.[2]

3. GC-MS Analysis Protocol

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions (Illustrative):

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 35-400 amu

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Reaction Setup (Zinc, Water) B 2. Heating (e.g., 60-70°C) A->B C 3. Dropwise Addition of 1,4-dibromo-2-chloro- 1,1,2-trifluorobutane B->C D 4. Reaction Monitoring (by GC) C->D E 5. Filtration D->E F 6. Phase Separation E->F G 7. Fractional Distillation F->G H Pure Product G->H Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Incomplete Incomplete Reaction Start->Incomplete OverReduction Over-reduction Start->OverReduction Elimination Elimination (Diene Formation) Start->Elimination Optimize Optimize Temp. & Time Incomplete->Optimize Monitor Monitor by GC Incomplete->Monitor OverReduction->Monitor Elimination->Optimize Control_pH Control pH Elimination->Control_pH Distill Fractional Distillation Optimize->Distill Monitor->Distill Control_pH->Distill

References

4-Bromo-1,1,2-trifluoro-1-butene stability under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of 4-Bromo-1,1,2-trifluoro-1-butene in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound is sensitive to several factors:

  • Bases and Acids: It is incompatible with strong bases and strong acids, which can promote dehydrobromination or other decomposition pathways.

  • Oxidizing Agents: Strong oxidizing agents should be avoided.

  • Air and Light: The compound is reported to be air and light-sensitive.[1] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Q2: What are the common applications of this compound in organic synthesis?

A2: This compound is a versatile fluorinated building block used in a variety of reactions, including:

  • Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions.[3]

  • Synthesis of Fluorinated Compounds: It is a precursor for other fluorinated molecules. For instance, it reacts with potassium hydroxide in the presence of a phase-transfer catalyst to yield 1,1,2-trifluoro-1,3-butadiene.[4]

  • Pharmaceutical and Materials Science: It is used as a reagent in the synthesis of bioactive molecules, such as caspase inhibitors, and can be incorporated into fluorinated polymers and specialty materials.[5]

Q3: What are the primary safety precautions when handling this compound?

A3: Due to its hazardous nature, the following safety precautions are crucial:

  • Flammability: It is a highly flammable liquid and vapor.[6] All work should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Toxicity: It is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Possible CauseRecommended Solution
Catalyst Inactivity Ensure the palladium catalyst is fresh and active. For Suzuki reactions, consider using a pre-catalyst. Perform reactions under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) species.
Ligand Choice For Suzuki couplings, bulky, electron-rich phosphine ligands can be beneficial, especially with challenging substrates. For Heck reactions, the choice of ligand can influence stereoselectivity.
Base Selection The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base must be finely powdered and anhydrous for non-aqueous reactions. For Heck reactions, organic bases like triethylamine are often used. Given the substrate's sensitivity to strong bases, screening different bases may be necessary to minimize decomposition.
Solvent System Ensure all reagents are soluble in the chosen solvent system. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. All solvents must be thoroughly degassed.
Substrate Decomposition This compound can be unstable in the presence of strong bases. Consider using milder bases or shorter reaction times. Monitor the reaction closely for the appearance of degradation byproducts.
Poor Quality of Boronic Acid (Suzuki) Use fresh, high-purity boronic acid or boronate ester. Boronic acids can dehydrate to form less reactive boroxines.
Issue 2: Formation of Significant Byproducts
Possible CauseRecommended Solution
Homocoupling of Boronic Acid (Suzuki) This is often due to the presence of oxygen. Ensure rigorous degassing of all solvents and reagents and maintain a positive inert gas pressure throughout the reaction.
Decomposition of this compound As mentioned, strong bases can cause dehydrobromination. Use the mildest effective base and consider lower reaction temperatures. The trifluorovinyl group can also be susceptible to nucleophilic attack under certain conditions.
Isomerization of the Alkene In some palladium-catalyzed reactions, isomerization of the double bond can occur.[7] The choice of catalyst and reaction conditions can influence this.

Experimental Protocols

General Protocol for a Heck-Type Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (if required).

  • Reagent Addition: Add the aryl or vinyl halide/triflate (1.0 eq.), this compound (1.2-1.5 eq.), and a degassed solvent (e.g., DMF, acetonitrile).

  • Base Addition: Add a degassed base (e.g., triethylamine, 2.0-3.0 eq.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 60-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Pd catalyst, ligand, aryl halide, and alkene to dry flask start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent base Add Degassed Base solvent->base heat Heat to Reaction Temp base->heat monitor Monitor byTLC/GC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute, Wash, & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end End Product purify->end

General workflow for a Heck reaction.

Troubleshooting_Low_Yield start Low/No Yield in Cross-Coupling catalyst Check Catalyst Activity & Inert Atmosphere start->catalyst base Screen Different Bases (Mild to Strong) start->base solvent Ensure Reagent Solubility & Degas Solvents start->solvent substrate Suspect Substrate Decomposition? start->substrate boronic Check Boronic Acid Quality (Suzuki) start->boronic solution_catalyst Use Fresh Catalyst/Pre-catalyst Improve Inert Technique catalyst->solution_catalyst solution_base Optimize Base Choice & Reaction Time/Temp base->solution_base solution_solvent Change Solvent System Thoroughly Degas solvent->solution_solvent solution_substrate Use Milder Conditions (Lower Temp, Milder Base) substrate->solution_substrate solution_boronic Use Fresh Boronic Acid or Boronate Ester boronic->solution_boronic

Troubleshooting logic for low-yielding reactions.

References

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with 4-Bromo-1,1,2-trifluoro-1-butene. This guide is specifically designed for researchers, scientists, and professionals in drug development to navigate the nuances of this challenging yet rewarding transformation. The unique electronic properties of the fluorinated butene moiety introduce specific challenges that require careful consideration of reaction parameters.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring you can achieve high yields and product purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling of this compound.

Issue 1: Low to No Product Yield

A low or non-existent yield is a common frustration, often pointing to issues with the catalyst system, reagents, or reaction conditions.

Question: My Suzuki coupling reaction with this compound and an arylboronic acid is resulting in a very low yield. What are the first parameters I should investigate?

Answer: A systematic approach is crucial when troubleshooting low yields. The electron-withdrawing nature of the trifluorovinyl group can impact the reactivity of the C-Br bond. Here are the primary factors to investigate:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is paramount. For this specific substrate, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Consider using more advanced systems.

    • Rationale: The oxidative addition of the C-Br bond to the Pd(0) center is a critical step in the catalytic cycle.[2] The electronic properties of the fluorinated butene can make this step more challenging. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are often more effective as their electron-rich and bulky nature can facilitate oxidative addition and subsequent reductive elimination.[3]

  • Base Selection and Strength: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step by activating the boronic acid.[4]

    • Rationale: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5] For this substrate, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6][7] Ensure the base is finely powdered to maximize its surface area and reactivity.[8]

  • Solvent System: The solvent must solubilize all reaction components and can influence catalyst activity.[9]

    • Rationale: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) with water is commonly used.[10] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The optimal ratio of organic solvent to water should be empirically determined.

  • Reaction Temperature: Elevated temperatures are often required to drive the reaction to completion.

    • Rationale: Many Suzuki couplings require heating to overcome the activation energy of the oxidative addition and reductive elimination steps.[3] A typical temperature range is 80-110 °C.

Issue 2: Significant Formation of Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, GC-MS) indicates that side reactions are competing with your desired coupling.

Question: I'm observing significant amounts of homocoupling of my boronic acid and hydrodehalogenation of the this compound. How can I minimize these side reactions?

Answer: The formation of these side products points to specific issues within your catalytic cycle.

  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple to form a biaryl species, is often promoted by the presence of oxygen.[10]

    • Mitigation Strategy: Rigorous degassing of your solvents and reaction vessel is critical. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using a freeze-pump-thaw technique.[3] Using a Pd(0) pre-catalyst can also sometimes reduce homocoupling.[11]

  • Hydrodehalogenation (Dehalogenation): This occurs when the bromo group is replaced by a hydrogen atom.

    • Mitigation Strategy: This side reaction can be promoted by certain bases or impurities in the reaction mixture. Ensure high-purity reagents are used. Switching to a different base, such as potassium fluoride (KF), can sometimes suppress this pathway. Additionally, using a more robust ligand that promotes the desired cross-coupling over competing pathways can be beneficial.[12]

Issue 3: Incomplete Conversion of Starting Material

When the reaction stalls and leaves a significant amount of starting material unreacted, it often points to catalyst deactivation.

Question: My reaction starts but then appears to stop before all the starting material is consumed. What could be causing this catalyst deactivation?

Answer: Catalyst deactivation can occur for several reasons, particularly in complex systems.

  • Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[8]

    • Solution: As mentioned previously, maintaining a strictly inert atmosphere is crucial.[7]

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.

    • Solution: Consider using more robust, air-stable pre-catalysts, such as the Buchwald palladacycle pre-catalysts.[3] These are designed to generate the active Pd(0) species in a controlled manner.

  • Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary to achieve full conversion.

    • Solution: While typical loadings are in the 1-5 mol% range, increasing the loading to 5-10 mol% may be beneficial for this specific substrate.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid being used. However, for electron-deficient vinyl halides like this compound, catalyst systems based on bulky, electron-rich phosphine ligands are generally recommended.[8] Good starting points for screening include:

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligands: XPhos, SPhos, RuPhos, or other Buchwald-type ligands.

Q2: Which boronic acid derivatives are most suitable for this reaction?

A2: While standard boronic acids can be used, they are susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen).[12] More stable alternatives include:

  • Boronate Esters: Pinacol esters (Bpin) are commonly used and offer increased stability.

  • Potassium Trifluoroborates (BF₃K salts): These are crystalline, air-stable solids that are excellent coupling partners.[13]

Q3: How critical is the purity of the reagents and solvents?

A3: Extremely critical. Impurities can poison the catalyst and lead to side reactions.

  • Solvents: Use anhydrous, degassed solvents.

  • Reagents: Use high-purity boronic acids/esters and bases. Ensure your this compound is of high quality.

Q4: Can I monitor the reaction progress?

A4: Yes, and it is highly recommended. Thin Layer Chromatography (TLC) is a simple and effective method. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the product.[14]

Q5: What are the key safety considerations for this reaction?

A5:

  • Palladium Catalysts: While not highly toxic, they should be handled with care in a well-ventilated fume hood.

  • Solvents: Many of the organic solvents used (e.g., 1,4-dioxane, toluene) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical.

  • Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive and should be handled with appropriate personal protective equipment (PPE).

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X (this compound) RX->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[14]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield reagent_check 1. Reagent & Setup Integrity Check - Fresh Boronic Acid/Ester? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? - Inert Atmosphere? start->reagent_check catalyst_screen 2. Catalyst/Ligand Screening - Try Buchwald ligands (XPhos, SPhos) - Increase catalyst loading reagent_check->catalyst_screen If reagents are fine base_solvent_opt 3. Base & Solvent Optimization - Screen stronger bases (K₃PO₄, Cs₂CO₃) - Vary solvent/water ratio catalyst_screen->base_solvent_opt temp_time_opt 4. Temperature & Time - Increase temperature (80-110 °C) - Increase reaction time base_solvent_opt->temp_time_opt success Improved Yield temp_time_opt->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Quantitative Data Summary

The following table provides a starting point for reaction optimization. The optimal conditions may vary depending on the specific boronic acid used.

ParameterRecommended Starting ConditionsRationale
Catalyst Loading 2-5 mol% PdA good starting point for most couplings. May need to be increased for challenging substrates.[15]
Ligand Loading 1.1 - 1.5 equivalents relative to PdEnsures complete coordination to the palladium center.
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.[14]
Base 2.0 - 3.0 equivalentsSufficient base is required to activate the boronic acid.[15]
Solvent Ratio 4:1 to 10:1 (Organic:Water)Balances solubility of organic and inorganic components.[16]
Temperature 80 - 110 °CProvides the necessary energy to overcome activation barriers.[14]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine the optimal time.[14]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., XPhos, 6 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid or ester, the base, the palladium pre-catalyst, and the phosphine ligand.

  • Seal the flask, and then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[15]

  • Add the this compound via syringe.

  • Add the degassed 1,4-dioxane and degassed deionized water via syringe in the desired ratio (e.g., 5:1). The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: 4-Bromo-1,1,2-trifluoro-1-butene Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1,2-trifluoro-1-butene. The information is designed to address specific issues that may be encountered during the work-up and purification of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting a work-up procedure for a reaction involving this compound?

A1: Before initiating the work-up, it is crucial to ensure the reaction has gone to completion. This can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once confirmed, the reaction mixture should be cooled to room temperature. Due to the volatile and reactive nature of the compound, it is advisable to perform all work-up procedures in a well-ventilated fume hood.

Q2: How should I quench a reaction involving this compound, especially if organometallic reagents were used?

A2: The quenching procedure depends on the specific reagents used. For reactions involving organometallic reagents like Grignard or organolithiums, a careful, dropwise addition of a quenching agent is necessary to control the exothermic reaction. A common practice is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). For less reactive reagents, water or dilute acid may be used.

Q3: What is the recommended procedure for extracting this compound or its products from an aqueous layer?

A3: Diethyl ether or ethyl acetate are suitable solvents for extracting this compound and its derivatives from the aqueous phase. It is recommended to perform the extraction multiple times (e.g., 3 x 50 mL for a small-scale reaction) to ensure a good recovery of the product. After extraction, the combined organic layers should be washed with brine (saturated aqueous NaCl solution) to remove residual water.

Q4: Are there any specific considerations for the purification of this compound by distillation?

A4: Yes, this compound has a boiling point of 95-98 °C.[1] Distillation should be performed with care to avoid decomposition. For heat-sensitive products, reduced pressure (vacuum) distillation is recommended. It is also important to ensure that the distillation apparatus is dry and free of contaminants.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using TLC or GC before work-up. - Ensure the reaction temperature and time are appropriate for the specific transformation.
Product lost during work-up.- Use a suitable extraction solvent and perform multiple extractions. - Wash the organic layer with brine to minimize the product's solubility in the aqueous phase.
Product is volatile and evaporated during solvent removal.- Use a rotary evaporator at a controlled temperature and pressure. - For highly volatile compounds, avoid using a high-vacuum pump for extended periods.
Presence of Impurities in the Final Product Unreacted starting materials.- Ensure the reaction goes to completion. - Use an appropriate purification method (distillation or column chromatography) to separate the product from starting materials.
Formation of side products.- Optimize reaction conditions (temperature, stoichiometry of reagents) to minimize side reactions. - Employ a suitable purification technique. For example, acidic or basic washes can remove certain impurities. A patent for the synthesis of this compound mentions washing with 10% hydrochloric acid and neutralizing with sodium bicarbonate.[2]
Emulsion Formation During Extraction High concentration of salts or polar byproducts.- Add a small amount of brine to the separatory funnel to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite.
Product Decomposition During Distillation Product is thermally unstable.- Use vacuum distillation to lower the boiling point. - Ensure the heating bath temperature is not excessively high.
Presence of acidic or basic impurities.- Neutralize the crude product before distillation by washing with a dilute solution of sodium bicarbonate (if acidic impurities are present) or dilute acid (if basic impurities are present).

Quantitative Data

The following table summarizes the yield and purity of this compound obtained under different conditions during its synthesis via dehalogenation, as described in patent CN105753632A.[2][3]

Reaction Temperature (°C) Reaction Time (h) Crude Product Yield (%) Purity by GC (%)
50-60382.796.8
60-700.585.298.6
70-80186.198.9

Experimental Protocols

Representative Work-up Procedure for the Synthesis of this compound

This protocol is based on the procedures described in patent CN105753632A.[2][3]

  • Filtration: After the reaction is complete, filter the reaction mixture to remove any solid residues (e.g., zinc powder). If a significant amount of solid remains, it can be washed with a small amount of the reaction solvent to recover any adsorbed product.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Allow the layers to stand and separate. The aqueous layer can then be drained off.

  • Washing (Optional, if acidic/basic conditions were used):

    • Wash the organic layer with a 10% solution of hydrochloric acid.

    • Neutralize the organic layer by washing with a saturated solution of sodium bicarbonate.

    • Finally, wash with water to remove any remaining salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the drying agent by filtration and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by distillation under reduced pressure.

Visualizations

Troubleshooting Workflow for Reaction Work-up

Troubleshooting_Workup start Start Work-up check_completion Reaction Complete? start->check_completion quench Quench Reaction check_completion->quench Yes low_yield Low Yield check_completion->low_yield No extract Extraction quench->extract wash Wash Organic Layer extract->wash emulsion Emulsion Formed extract->emulsion dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product_ok Product OK? purify->product_ok decomposition Decomposition during Purification purify->decomposition end End product_ok->end Yes impure_product Impure Product product_ok->impure_product No low_yield->start Optimize Reaction impure_product->purify Re-purify emulsion->extract Break emulsion decomposition->purify Adjust conditions

Caption: A flowchart for troubleshooting common issues during the work-up of reactions.

References

Technical Support Center: Purification of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-1,1,2-trifluoro-1-butene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we address common challenges and specific issues encountered during the purification of this reagent, providing in-depth, field-proven insights and actionable protocols to ensure the highest purity for your critical applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to anticipate and resolve the practical challenges you may face, from initial purity assessment to the removal of persistent impurities.

FAQ 1: Initial Purity Assessment

Question: I have received a commercial batch of this compound with a stated purity of 97%. What is the best way to independently verify its purity and identify the major impurities before use?

Answer:

Independent verification of purity is a critical first step. The primary and most effective method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Expertise & Experience: A standard GC-MS analysis will not only confirm the percentage of your target compound but also provide structural information about the impurities based on their mass spectra. Given that the typical synthesis of this compound involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, you should be particularly vigilant for residual starting material.

Authoritative Grounding: The National Institute of Standards and Technology (NIST) Chemistry WebBook is an excellent resource for reference mass spectra of related compounds, which can aid in the identification of impurities.[1][2]

A robust starting point for your GC-MS method development is outlined in the table below. This protocol is designed to provide good resolution of the main peak from potential impurities.

Parameter Recommended Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent 5% phenyl-methylpolysiloxane)This is a versatile, non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.
Carrier Gas HeliumProvides good separation efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and peak tailing.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 150 °C, Ramp: 20 °C/min to 250 °C (hold 2 min)A programmed temperature ramp is crucial for separating compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before they reach the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Mass Range m/z 40-300This range will cover the molecular ion of the product and expected impurities.

Data Interpretation:

  • Expected Retention Time: The retention time will vary based on your specific instrument and conditions, but the elution order should be consistent.

  • Mass Spectrum of this compound: Look for the characteristic isotopic pattern of a bromine-containing compound. The molecular ion peak may be weak; key fragment ions should be identified by comparison with a reference spectrum.[3]

  • Potential Impurities to Look For:

    • Unreacted Starting Material: 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (higher boiling point, will elute after the product).

    • Solvent Residues: Depending on the synthesis and work-up, you may see traces of solvents like THF or diethyl ether.

FAQ 2: Removing Particulate Matter and Discoloration

Question: My this compound appears slightly cloudy and has a pale yellow to brown tint. What causes this and how can I clarify it?

Answer:

Cloudiness is often due to suspended inorganic salts (e.g., zinc chloride from the synthesis) or fine particulate matter. The discoloration can be a result of trace impurities or slight degradation.

Expertise & Experience: A simple filtration is often sufficient to remove particulate matter. For discoloration, an activated carbon treatment can be effective. However, it is crucial to perform these steps before any distillation to prevent contamination of your distillation apparatus and potential decomposition at elevated temperatures.

  • Dissolution: Dissolve the crude this compound in a dry, low-boiling organic solvent in which it is freely soluble, such as diethyl ether or dichloromethane (DCM). A 1:5 to 1:10 ratio of the butene to solvent is a good starting point.

  • Activated Carbon Treatment (for discoloration): Add a small amount of activated carbon (approximately 1-2% w/w of the butene) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Filtration: Filter the solution through a pad of celite or a syringe filter (0.45 µm PTFE) to remove the activated carbon and any suspended particles.

  • Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low (below 40 °C) to minimize product loss due to volatility.

Trustworthiness: This protocol is a self-validating system. The clarity and color of the solution should visibly improve after filtration. A subsequent GC-MS analysis can confirm the removal of non-volatile impurities.

FAQ 3: Removing Water-Soluble Impurities and Residual Zinc Salts

Question: My initial analysis shows the presence of water-soluble impurities and I suspect residual zinc salts from the synthesis. What is the most effective washing procedure?

Answer:

A sequential aqueous washing (acidic, basic, and neutral) is a standard and effective method to remove water-soluble impurities, including residual zinc salts.

Expertise & Experience: The synthesis of this compound often employs zinc, which can lead to the formation of zinc salts.[4][5] These can be effectively removed by an acidic wash, which converts them to water-soluble zinc chloride. A subsequent basic wash neutralizes any remaining acid and removes any acidic organic byproducts. A final wash with brine reduces the amount of dissolved water in the organic layer before drying.

For every 100 mL of your organic solution (e.g., your butene dissolved in diethyl ether), perform the following washes in a separatory funnel:

  • Acid Wash: Add 20 mL of 5% aqueous HCl. Shake vigorously for 1 minute, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous (bottom) layer.

  • Base Wash: Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Shake for 1 minute, again venting frequently. Drain the aqueous layer.

  • Brine Wash: Add 20 mL of saturated aqueous NaCl (brine). Shake for 30 seconds and drain the aqueous layer. This helps to remove residual water from the organic phase.

  • Drying: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Solvent Removal: Remove the solvent by rotary evaporation.

Trustworthiness: The effectiveness of this washing protocol can be verified by analyzing a sample of the washed and dried product by GC-MS. The peaks corresponding to water-soluble impurities should be significantly reduced or eliminated.

FAQ 4: Purification by Fractional Distillation

Question: After washing and drying, my product still contains some closely-related impurities. What are the best practices for purification by fractional distillation?

Answer:

Fractional distillation is the definitive method for separating volatile impurities with close boiling points.[6] For this compound (boiling point: 95-98 °C), this technique is essential for achieving high purity.

Expertise & Experience: The key to successful fractional distillation is to use a column with a high number of theoretical plates and to maintain a slow, steady distillation rate. This allows for multiple vaporization-condensation cycles, which enriches the vapor in the more volatile component.

Parameter Recommended Setting Rationale
Apparatus A fractional distillation setup with a Vigreux column (at least 20 cm) or a packed column (e.g., with Raschig rings or metal sponge).A Vigreux column provides a good balance of efficiency and throughput for many applications. A packed column offers a higher number of theoretical plates for separating very closely boiling impurities.
Heating Use a heating mantle with a stir bar in the distillation flask.Ensures smooth, even boiling and prevents bumping.
Insulation Wrap the distillation column with glass wool or aluminum foil.Minimizes heat loss and maintains the temperature gradient necessary for efficient separation.
Distillation Rate 1-2 drops per second.A slow rate is crucial for achieving good separation. A faster rate will lead to co-distillation of impurities.
Collection Collect fractions in separate, pre-weighed flasks. Discard the first small fraction (forerun), which may contain highly volatile impurities.Allows for the isolation of the purest product.

Trustworthiness: The purity of each collected fraction should be analyzed by GC-MS. You should observe a significant increase in the purity of the main fraction compared to the crude material.

FAQ 5: Dealing with Isomeric Impurities

Question: I suspect I have an isomeric impurity. How can I identify and separate it?

Answer:

Isomeric impurities are challenging because they often have very similar physical properties, including boiling points. The most likely isomeric impurity would be a product of allylic rearrangement. While there is no direct evidence in the literature for a specific common isomer of this compound, the possibility of its formation should be considered.

Expertise & Experience: High-efficiency fractional distillation, as described above, is the most practical method for separating constitutional isomers with small differences in boiling points. Careful control of the distillation rate and the use of a column with a high number of theoretical plates are paramount.

Authoritative Grounding: The principles of separating closely boiling liquids by fractional distillation are well-established in organic chemistry.[7]

  • High-Resolution GC-MS: Use a long GC column (e.g., 60 m) and a slow oven ramp rate to try and achieve baseline separation of the isomeric peaks. This will allow for a more accurate determination of their relative abundance.

  • Fractional Distillation: Employ the fractional distillation protocol outlined in FAQ 4, paying close attention to collecting very small fractions and analyzing each by GC-MS.

  • Alternative Methods: If distillation is unsuccessful, preparative gas chromatography (prep-GC) may be an option for obtaining a small amount of highly pure material, though this is not practical for large quantities.

FAQ 6: Storage and Handling to Prevent Degradation

Question: I've noticed the purity of my this compound decreases over time. How should I store it to maintain its integrity?

Answer:

This compound is known to be light-sensitive. Exposure to UV light can initiate radical reactions, leading to degradation.

Expertise & Experience: The primary degradation pathway for bromoalkenes upon exposure to light involves the homolytic cleavage of the carbon-bromine bond, which can lead to a variety of byproducts, including oligomers and polymers.

Authoritative Grounding: The photodegradation of halogenated organic compounds is a well-documented phenomenon.[8]

  • Container: Store in an amber glass bottle to protect it from light.

  • Atmosphere: For long-term storage, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Handling: When handling the compound, minimize its exposure to direct sunlight and strong artificial light.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for purifying this compound.

PurificationWorkflow start Crude this compound gcms1 Initial GC-MS Analysis start->gcms1 check_purity Purity > 99%? gcms1->check_purity use_product Product Ready for Use check_purity->use_product Yes check_impurities Identify Impurities check_purity->check_impurities No particulates Particulates / Discoloration? check_impurities->particulates filtration Filtration / Carbon Treatment particulates->filtration Yes water_soluble Water-Soluble / Zinc Salts? particulates->water_soluble No filtration->water_soluble washing Aqueous Washing Protocol water_soluble->washing Yes volatile_impurities Volatile Organic Impurities? water_soluble->volatile_impurities No washing->volatile_impurities distillation Fractional Distillation volatile_impurities->distillation Yes final_gcms Final GC-MS Analysis volatile_impurities->final_gcms No distillation->final_gcms final_gcms->check_purity

Caption: Purification workflow for this compound.

References

Technical Support Center: Scaling Up 4-Bromo-1,1,2-trifluoro-1-butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,1,2-trifluoro-1-butene. The information is designed to address specific challenges encountered during the scale-up of reactions involving this versatile fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound, especially at a larger scale?

A1: this compound is a highly flammable liquid and vapor, and it is also harmful if swallowed, in contact with skin, or inhaled.[1] When scaling up, the increased quantities of this reagent amplify the risks. Key safety precautions include:

  • Fire Safety: Use in a well-ventilated area, away from ignition sources.[2][3] All equipment must be properly grounded to prevent static discharge.[3] Ensure appropriate fire suppression systems are readily available.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles with face shields.[4]

  • Containment: Conduct reactions in a chemical fume hood or a designated controlled environment. For larger scales, consider closed systems to minimize exposure.[5]

  • Emergency Preparedness: Have a clear plan for handling spills and fires.[6] Ensure safety showers and eyewash stations are accessible.

Q2: What are the common impurities in commercially available this compound, and how can they affect my reaction?

A2: Impurities can include residual starting materials from its synthesis, such as 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, or byproducts of its synthesis. The presence of these impurities can lead to side reactions, catalyst deactivation, and lower yields in subsequent steps. It is crucial to obtain a certificate of analysis from the supplier and, if necessary, purify the reagent before use, especially for sensitive catalytic reactions.

Q3: How does the trifluoromethyl group in this compound influence its reactivity in coupling reactions?

A3: The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the double bond and the carbon-bromine bond. In Suzuki-Miyaura coupling, the electron-withdrawing effect can make the oxidative addition step more favorable. However, it can also influence the stability of intermediates and the overall reaction kinetics. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, is often necessary to achieve high yields.

Troubleshooting Guides

Grignard Reagent Formation

Issue: Low yield of the Grignard reagent and formation of a significant amount of Wurtz coupling byproduct (a homodimer of the starting material).

This is a common issue, especially during scale-up, where localized high concentrations of the halide can occur.[7][8][9]

  • Solution:

    • Slow Addition: Add the this compound solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux.[9][10] This prevents the accumulation of unreacted halide.

    • Temperature Control: The Grignard formation is exothermic.[11] Maintain a controlled temperature, as higher temperatures can favor the Wurtz coupling side reaction.[10][12]

    • Solvent Choice: While THF is a common solvent, for substrates prone to Wurtz coupling, consider using less polar ethers like diethyl ether or 2-methyltetrahydrofuran (2-MeTHF).[9]

    • Continuous Flow Processing: For larger scales, a continuous flow reactor can significantly improve selectivity by ensuring a high local concentration of magnesium relative to the halide, thus minimizing the Wurtz reaction.[7][8]

Illustrative Data: Impact of Addition Rate on Wurtz Coupling Byproduct

ScaleAddition RateTemperature (°C)Wurtz Byproduct (%)Desired Grignard Yield (%)
100 mLFast (10 min)452570
100 mLSlow (60 min)35888
1 LFast (10 min)60 (runaway)4545
1 LSlow (120 min)381283

Note: This data is illustrative and will vary based on specific reaction conditions.

Suzuki-Miyaura Coupling Reactions

Issue: The Suzuki-Miyaura coupling reaction is sluggish or gives low yields.

Several factors can contribute to poor performance in Suzuki-Miyaura couplings.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: For sterically hindered or electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts that are more resistant to deactivation.

    • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base can be a factor, and in some cases, the addition of a small amount of water to a non-aqueous solvent can improve performance.[13]

    • Solvent System: Common solvent systems include dioxane/water, toluene/water, and DMF. Ensure solvents are properly degassed to prevent catalyst oxidation, which can lead to homocoupling of the boronic acid.[14]

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be mindful of potential side reactions at higher temperatures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dried reaction flask, add the aryl boronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

  • Add degassed solvent (e.g., 4:1 dioxane:water) via syringe.

  • Add this compound (1.0 equivalent) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Diagrams

Grignard_Formation_Troubleshooting start Low Grignard Yield & High Wurtz Coupling check_concentration High Local Halide Concentration? start->check_concentration check_temp Elevated Reaction Temperature? check_concentration->check_temp No solution_addition Implement Slow, Controlled Addition check_concentration->solution_addition Yes check_solvent Inappropriate Solvent? check_temp->check_solvent No solution_temp Improve Heat Management check_temp->solution_temp Yes solution_solvent Consider Alternative Ethers (e.g., 2-MeTHF) check_solvent->solution_solvent Yes solution_flow Evaluate Continuous Flow Synthesis check_solvent->solution_flow No/For Scale-Up end_node Improved Yield solution_addition->end_node solution_temp->end_node solution_solvent->end_node solution_flow->end_node Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up reagents Combine Boronic Acid, Base, and Catalyst purge Purge with Inert Gas reagents->purge add_solvent Add Degassed Solvent purge->add_solvent add_halide Add 4-Bromo-1,1,2- trifluoro-1-butene add_solvent->add_halide heat Heat and Monitor (TLC/LC-MS) add_halide->heat workup Cool, Dilute, and Wash heat->workup purify Dry, Concentrate, and Purify workup->purify

References

Technical Support Center: 4-Bromo-1,1,2-trifluoro-1-butene Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the degradation pathways of 4-Bromo-1,1,2-trifluoro-1-butene are not extensively available in public literature. The following guidance is based on established principles of organic chemistry and documented degradation pathways of structurally related halogenated alkenes. These predicted pathways and protocols are intended to serve as a starting point for research.

Frequently Asked Questions (FAQs)

Q1: What are the likely abiotic degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to several abiotic degradation processes. The primary anticipated pathways include hydrolysis, oxidation, and photolysis. The allylic bromide is the most probable site for initial hydrolysis, potentially forming 1,1,2-trifluoro-1-buten-4-ol. The trifluorovinyl group is relatively stable but could undergo oxidation under strong oxidizing conditions, potentially leading to cleavage of the double bond. Photodegradation, especially in the presence of photosensitizers, could lead to debromination or other radical-mediated reactions.

Q2: What are potential biotic degradation pathways for this compound?

A2: Biotic degradation is likely to be initiated by enzymatic action. Cytochrome P450 monooxygenases are known to metabolize a wide range of halogenated hydrocarbons.[1] For this compound, P450-catalyzed reactions could include epoxidation of the double bond, hydroxylation at the carbon bearing the bromine, or reductive dehalogenation under anaerobic conditions. The resulting intermediates would likely be more polar and susceptible to further metabolism.

Q3: My degradation experiment shows no change in the concentration of this compound. What could be the issue?

A3: There are several potential reasons for observing no degradation:

  • Inappropriate Conditions: The experimental conditions (e.g., pH, temperature, microbial strain, co-factors) may not be suitable for the degradation of this specific compound. Halogenated alkenes can be recalcitrant.

  • Analytical Limitations: Your analytical method may not be sensitive enough to detect small changes in concentration or the formation of degradation products. Consider using a more sensitive technique or extending the experiment duration.

  • Toxicity: The starting concentration of this compound might be toxic to the microorganisms used in your biotic degradation study, inhibiting their metabolic activity.

  • Recalcitrance: The compound may be highly resistant to degradation under the tested conditions. The trifluorovinyl group, in particular, imparts significant chemical stability.

Q4: I am seeing multiple unknown peaks in my chromatogram after a degradation experiment. How can I identify them?

A4: The appearance of new peaks suggests the formation of degradation products. To identify these, you will need to use mass spectrometry (MS) coupled with your chromatographic separation (e.g., GC-MS or LC-MS). By analyzing the mass spectra of the unknown peaks, you can determine their molecular weights and fragmentation patterns, which will allow you to propose structures for the degradation products. Comparing the observed fragmentation with predicted degradation pathways can aid in identification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No Degradation Observed in Biotic Assay Compound toxicity to microbes.Perform a toxicity assay to determine the inhibitory concentration. Start experiments with a lower, non-toxic concentration of the substrate.
Inactive microbial culture.Ensure your microbial culture is viable and in the correct growth phase. Use a positive control (a compound known to be degraded by the culture) to verify activity.
Lack of necessary co-factors or nutrients.Ensure the growth medium contains all necessary nutrients and co-factors for the desired enzymatic activity. For reductive dehalogenation, ensure anaerobic conditions are strictly maintained.
Inconsistent Degradation Rates Fluctuation in experimental parameters.Tightly control experimental parameters such as temperature, pH, and mixing. Ensure homogenous distribution of the substrate and microorganisms.
Abiotic loss of the compound.Run parallel abiotic controls (sterilized medium without microorganisms) to quantify any loss due to factors like volatilization or adsorption to the experimental vessel.
Poor Mass Balance Formation of non-extractable or volatile products.Analyze the headspace for volatile degradation products using gas chromatography. Use radiolabeled substrate to track the distribution of the compound and its degradation products in all phases (aqueous, solid, gaseous).
Adsorption to labware.Use silanized glassware or vessels made of inert materials to minimize adsorption. Perform extraction efficiency studies.

Predicted Degradation Pathways & Experimental Workflows

The following diagrams illustrate hypothetical degradation pathways and a general experimental workflow for studying the degradation of this compound.

cluster_abiotic Predicted Abiotic Degradation Pathways cluster_biotic Predicted Biotic (P450-mediated) Degradation Pathways start_A This compound hydrolysis_prod 1,1,2-Trifluoro-1-buten-4-ol start_A->hydrolysis_prod Hydrolysis oxidation_prod Trifluoroacetic acid + Glyoxylic acid start_A->oxidation_prod Oxidative Cleavage (e.g., O3, KMnO4) start_B This compound epoxide 4-Bromo-1,1,2-trifluoro-1,2-epoxybutane start_B->epoxide Epoxidation dehalogenation 1,1,2-Trifluoro-1-butene start_B->dehalogenation Reductive Dehalogenation hydroxylation 4-Bromo-1,1,2-trifluoro-butan-1-ol start_B->hydroxylation Hydroxylation

Caption: Predicted abiotic and biotic degradation pathways for this compound.

start Start Degradation Experiment (Biotic or Abiotic) sampling Time-course Sampling start->sampling extraction Sample Extraction (e.g., LLE, SPE) sampling->extraction analysis Instrumental Analysis (GC-MS or LC-MS) extraction->analysis quant Quantify Parent Compound analysis->quant ident Identify Degradation Products analysis->ident pathway Propose Degradation Pathway quant->pathway ident->pathway end End pathway->end

Caption: General experimental workflow for studying degradation.

Experimental Protocols

Protocol 1: Abiotic Hydrolysis Study
  • Objective: To determine the rate of hydrolysis of this compound at different pH values.

  • Materials:

    • This compound

    • Sterile buffer solutions at pH 4, 7, and 9.

    • Amber glass vials with Teflon-lined septa.

    • Constant temperature incubator/water bath.

    • Quenching solution (e.g., a suitable organic solvent like ethyl acetate).

    • Analytical standards of the parent compound.

  • Procedure:

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to minimize phase separation.

    • In triplicate for each pH, add the stock solution to the buffer in amber vials to achieve a final concentration of 1-10 mg/L. Ensure the volume of organic solvent is less than 1% of the total volume.

    • Seal the vials immediately and place them in a constant temperature incubator (e.g., 25°C) in the dark.

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice one vial from each pH set.

    • Quench the reaction and extract the contents by adding a known volume of organic solvent and vortexing vigorously.

    • Analyze the organic extract using GC-MS to quantify the remaining parent compound and identify any hydrolysis products.

    • Calculate the hydrolysis rate constant and half-life for each pH.

Protocol 2: Biotic Degradation Screening with a Mixed Microbial Culture
  • Objective: To assess the biodegradability of this compound by a mixed microbial culture (e.g., activated sludge).

  • Materials:

    • This compound.

    • Fresh activated sludge from a wastewater treatment plant.

    • Mineral salts medium.

    • Biometer flasks or sealed serum bottles.

    • Shaking incubator.

    • Analytical standards.

  • Procedure:

    • Prepare the inoculum by washing the activated sludge with mineral salts medium.

    • Set up the following experimental groups in triplicate:

      • Test: Mineral salts medium, inoculum, and this compound (e.g., 5 mg/L).

      • Abiotic Control: Sterilized mineral salts medium, sterilized inoculum (e.g., by autoclaving or sodium azide), and the test compound.

      • Positive Control: Mineral salts medium, inoculum, and a readily biodegradable compound (e.g., sodium benzoate).

    • Incubate the flasks at a controlled temperature (e.g., 25°C) with shaking.

    • At regular intervals, sacrifice triplicate flasks from the test and control groups.

    • Extract the entire content of each flask with a suitable organic solvent.

    • Analyze the extracts by GC-MS to measure the concentration of the parent compound.

    • Compare the disappearance of the compound in the test flasks to the abiotic controls to determine the extent of biodegradation. The positive control confirms the viability of the microbial population.

References

Technical Support Center: 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Bromo-1,1,2-trifluoro-1-butene. Below you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe handling of this moisture-sensitive reagent.

Troubleshooting Guide

Encountering issues during your experiment? This guide addresses common problems associated with the use of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Yield Reagent Degradation: The primary cause of low yield is often the degradation of this compound due to exposure to moisture or air.[1]- Use a fresh bottle: If you suspect reagent degradation, the most straightforward solution is to use a new, unopened bottle of the reagent. - Verify inert atmosphere: Ensure your reaction setup is under a positive pressure of a dry, inert gas (e.g., argon or nitrogen).[2] Check for any potential leaks in your system. - Use anhydrous solvents: Ensure all solvents are rigorously dried and deoxygenated before use.
Inconsistent Results Variable Reagent Quality: The quality of this compound can vary between batches or after prolonged storage, especially if the container has been opened multiple times.- Perform a quality check: Before use, you can analyze the reagent by GC-MS or NMR to confirm its purity and check for the presence of degradation products. - Standardize storage: Always store the reagent in a cool, dark place under an inert atmosphere.[3]
Formation of Side Products Reaction with Water/Base: The presence of moisture can lead to hydrolysis or elimination reactions. For example, reaction with a base like potassium hydroxide is known to produce 1,1,2-trifluoro-1,3-butadiene.[4] A similar reaction may occur with water, especially under non-neutral pH conditions.- Rigorous drying of reagents and solvents: Ensure all components of your reaction are free from water. - Control of pH: If your reaction conditions are sensitive to acid, be aware that HBr may be generated as a byproduct of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is sensitive to air and moisture.[1] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1]

Q2: What are the likely products of degradation if the compound is exposed to moisture?

Q3: Can I handle this reagent on the open bench?

A3: Due to its moisture and air sensitivity, it is highly recommended to handle this compound under an inert atmosphere using standard Schlenk line or glovebox techniques.[2][5] This minimizes the risk of degradation and ensures the integrity of your experiments.

Q4: What are the main safety hazards associated with this compound?

A4: this compound is a highly flammable liquid and vapor.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound under an Inert Atmosphere

This protocol outlines the best practices for handling moisture-sensitive reagents like this compound.

1. Glassware Preparation:

  • All glassware (e.g., reaction flask, dropping funnel, condenser) must be thoroughly dried before use. This can be achieved by oven-drying at >120 °C for at least 4 hours or by flame-drying under a vacuum.

  • Assemble the glassware while still warm and immediately place it under a positive pressure of a dry, inert gas (argon or nitrogen).

2. Solvent Transfer:

  • Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina).

  • Transfer anhydrous solvents to the reaction flask via a cannula or a dry syringe.

3. Reagent Transfer:

  • This compound is a liquid and should be transferred using a dry, gas-tight syringe.

  • Before drawing the liquid, flush the syringe with the inert gas from the reaction flask.

  • Pierce the septum of the reagent bottle and draw the required volume.

  • Transfer the reagent to the reaction flask by piercing the septum on the flask.

Visual Guides

Experimental Workflow for Handling Moisture-Sensitive Reagents

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Handling cluster_reaction Reaction A Oven/Flame-Dry Glassware B Assemble Hot & Purge with Inert Gas A->B C Transfer Anhydrous Solvent via Cannula/Syringe B->C D Transfer this compound via Syringe C->D E Maintain Positive Inert Gas Pressure D->E F Run Reaction at Desired Temperature E->F

Caption: Workflow for handling moisture-sensitive reagents.

Troubleshooting Logic for Low Yield Reactions

troubleshooting_workflow start Low Product Yield q1 Was the reagent from a new bottle? start->q1 a1_yes Check other reaction parameters (temperature, stoichiometry, etc.) q1->a1_yes Yes a1_no Reagent may be degraded q1->a1_no No q2 Was the reaction performed under a rigorously inert atmosphere? a1_no->q2 a2_yes Proceed to check solvent quality q2->a2_yes Yes a2_no Repeat reaction with improved inert atmosphere technique q2->a2_no No q3 Were anhydrous solvents used? a2_yes->q3 a3_yes Consider side reactions or incorrect reaction conditions q3->a3_yes Yes a3_no Use freshly dried solvents and repeat the experiment q3->a3_no No

Caption: Troubleshooting flowchart for low yield reactions.

References

Incompatible materials with 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the materials compatible and incompatible with 4-Bromo-1,1,2-trifluoro-1-butene to ensure safe handling and experimental integrity for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1] It can cause serious eye irritation and may cause respiratory irritation.[1] It is harmful if swallowed, in contact with skin, or inhaled. Therefore, it is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: What are the general categories of materials to avoid with this compound?

A2: As a halogenated alkene, this compound is generally incompatible with strong bases, strong oxidizing agents, strong reducing agents, and certain metals.[2] Contact with these materials can lead to vigorous reactions, degradation of the compound, or the creation of hazardous byproducts.

Q3: Can I use metal equipment with this compound?

A3: Caution is advised when using metallic equipment. While stainless steel is generally considered resistant, the preparation of this compound can involve metals such as zinc, iron, magnesium, aluminum, tin, copper, or manganese as dehalogenation agents, suggesting potential reactivity under certain conditions. It is recommended to use glass or compatible fluoropolymer-lined equipment whenever possible. If metal equipment must be used, it is crucial to conduct small-scale compatibility tests before proceeding with large-scale experiments.

Q4: What types of plastics are safe to use for storing and handling this compound?

A4: Fluoropolymers are the recommended choice for materials in contact with this compound. Materials such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), Fluorinated Ethylene Propylene (FEP), and Polyvinylidene Fluoride (PVDF) offer excellent chemical resistance to a wide range of chemicals, including halogenated compounds.[3][4][5][6][7]

Q5: Are there any specific elastomers (rubbers) that are recommended for seals and gaskets?

A5: For applications requiring flexible seals or gaskets, Fluoroelastomers (FKM), such as Viton®, are recommended for use with alkenes.[8] Other elastomers like Nitrile, Neoprene, and EPDM may have limited compatibility and should be tested for your specific application. Ketones, esters, and certain hydrocarbons can degrade some common elastomers.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration or degradation of the compound Contact with incompatible materials such as certain metals or exposure to light. The compound is noted to be light-sensitive.[11]Store the compound in a dark, cool, and dry place in a tightly sealed container made of a compatible material (e.g., amber glass or a suitable fluoropolymer). Avoid contact with reactive metals.
Unexpected reaction or heat generation Contamination with an incompatible substance, such as a strong base, oxidizing agent, or reducing agent.Immediately and safely quench the reaction if possible, following established laboratory safety protocols. Review all materials and reagents used for potential incompatibilities.
Corrosion or degradation of equipment (e.g., tubing, seals, reaction vessels) Use of incompatible materials for experimental setup.Cease the experiment and replace the affected components with materials known to be compatible, such as fluoropolymers or glass. Refer to the material compatibility table below.
Inconsistent experimental results Leaching of plasticizers or other additives from incompatible plastic or elastomeric components into the reaction mixture.Utilize high-purity, compatible materials for all wetted parts of your experimental setup. Pre-clean all components thoroughly.

Material Incompatibility Summary

The following table summarizes the compatibility of various materials with this compound. This information is based on general data for halogenated alkenes and should be used as a guideline. It is strongly recommended to perform specific compatibility testing for your application.

Material CategoryCompatibleIncompatible/Caution Advised
Plastics Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), Fluorinated Ethylene Propylene (FEP), Ethylene tetrafluoroethylene (ETFE), Polyvinylidene fluoride (PVDF)Polyvinyl Chloride (PVC), Polycarbonate, Polystyrene (testing recommended for specific grades)
Elastomers Fluoroelastomers (FKM, Viton®)Nitrile (Buna-N), Neoprene, Butyl, Ethylene Propylene Diene Monomer (EPDM) (testing required)
Metals Glass-lined Steel, Hastelloy® (testing recommended)Aluminum, Zinc, Iron, Copper, Tin, Magnesium, Alkali metals, Finely divided metals
Other Glass, Borosilicate GlassStrong Oxidizing Agents, Strong Reducing Agents, Strong Bases (e.g., Potassium Hydroxide)

Experimental Workflow for Material Compatibility Testing

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_decision Decision prep_chem Obtain this compound prep_coupon Prepare Material Coupon (known surface area and weight) prep_chem->prep_coupon prep_mat Select Material for Testing prep_mat->prep_coupon expose Immerse Coupon in Chemical at Test Conditions (Temperature, Duration) prep_coupon->expose visual Visual Inspection (Discoloration, Swelling, Cracking) expose->visual weigh Measure Weight Change expose->weigh mechanical Mechanical Property Testing (e.g., Tensile Strength) expose->mechanical decision Is Material Compatible? visual->decision weigh->decision mechanical->decision compatible Material is Compatible decision->compatible No Significant Changes incompatible Material is Incompatible decision->incompatible Significant Changes Observed

References

Validation & Comparative

Navigating the Complexities of Fluorinated Molecules: A Comparative Guide to NMR Peak Assignment of 4-Bromo-1,1,2-trifluoro-1-butene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of fluorinated organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comparative analysis of the NMR peak assignments for 4-Bromo-1,1,2-trifluoro-1-butene and the closely related 4-Bromo-3,3,4,4-tetrafluoro-1-butene, offering valuable insights into the influence of fluorine substitution on spectral features.

Due to the limited availability of fully assigned experimental NMR data for this compound in publicly accessible literature, this guide will leverage comprehensive data for 4-Bromo-3,3,4,4-tetrafluoro-1-butene as a primary comparative example. The structural similarities allow for a robust discussion of the expected spectral patterns and the effects of fluorination.

Comparative NMR Data Analysis

The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of nearby protons and carbons, and introduces complex spin-spin couplings. Understanding these effects is crucial for accurate spectral interpretation.

1H NMR Spectra

In this compound, the protons on the ethyl group are expected to be significantly deshielded by the adjacent trifluorovinyl group and the bromine atom. The methylene group adjacent to the bromine (C4) would likely appear as a triplet, coupled to the protons on C3. The methylene group at C3 would exhibit a more complex splitting pattern (e.g., a triplet of quartets or a more complex multiplet) due to coupling with both the C4 protons and the fluorine atoms on the double bond.

For our comparative example, 4-Bromo-3,3,4,4-tetrafluoro-1-butene, the vinyl protons at C1 and C2 provide a distinct set of signals.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
4-Bromo-3,3,4,4-tetrafluoro-1-buteneH-1a, H-1b5.95 - 6.10m-
H-25.60 - 5.80m-

Table 1: 1H NMR Data for 4-Bromo-3,3,4,4-tetrafluoro-1-butene in CDCl3.

13C NMR Spectra

The 13C NMR spectrum of fluorinated butenes is characterized by large C-F coupling constants. For this compound, the carbons of the double bond (C1 and C2) are expected to show large couplings to the directly attached fluorine atoms. The chemical shifts will be significantly downfield compared to their non-fluorinated counterparts.

Compound Carbon Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (JCF, Hz)
4-Bromo-3,3,4,4-tetrafluoro-1-buteneC-1125.4t5.9
C-2120.8t21.5
C-3118.5tq250.3, 35.4
C-4111.9t268.0

Table 2: 13C NMR Data for 4-Bromo-3,3,4,4-tetrafluoro-1-butene in CDCl3.

19F NMR Spectra

19F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range. In this compound, three distinct fluorine signals are expected, exhibiting both F-F and F-H couplings. The geminal fluorine atoms on C1 would likely show a complex multiplet due to coupling with each other, the fluorine on C2, and the protons on C3. The fluorine on C2 would also be a multiplet due to coupling with the C1 fluorines and the C3 protons.

For 4-Bromo-3,3,4,4-tetrafluoro-1-butene, the four fluorine atoms give rise to two distinct signals.

Compound Fluorine Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
4-Bromo-3,3,4,4-tetrafluoro-1-buteneF on C-3-108.5m-
F on C-4-53.2m-

Table 3: 19F NMR Data for 4-Bromo-3,3,4,4-tetrafluoro-1-butene (Reference: CFCl3).

Experimental Protocols

A standardized protocol for the NMR analysis of fluorinated butenes is outlined below.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).

  • Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for 1H and 13C NMR, or CFCl3 for 19F NMR) if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of 1H, 13C, and 19F detection.

  • 1H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • 13C NMR:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 19F NMR:

    • Acquire a proton-decoupled 19F spectrum.

    • Typical parameters: 64-128 scans, spectral width of 250-300 ppm, relaxation delay of 1-2 seconds.

  • 2D NMR (for complete assignment):

    • COSY (1H-1H Correlation Spectroscopy) to establish proton-proton connectivities.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities, which is particularly useful for stereochemical assignments.

Workflow for NMR Peak Assignment

The logical process for assigning NMR peaks for a molecule like this compound is visualized in the following diagram.

NMR_Peak_Assignment_Workflow Workflow for NMR Peak Assignment of this compound cluster_Data_Acquisition Data Acquisition cluster_Spectral_Analysis Spectral Analysis cluster_Structure_Elucidation Structure Elucidation 1D_H_NMR 1D ¹H NMR Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) 1D_H_NMR->Analyze_1H 1D_C_NMR 1D ¹³C NMR Analyze_C Analyze ¹³C Spectrum (Chemical Shift, C-F Coupling) 1D_C_NMR->Analyze_C 1D_F_NMR 1D ¹⁹F NMR Analyze_F Analyze ¹⁹F Spectrum (Chemical Shift, F-F & F-H Coupling) 1D_F_NMR->Analyze_F 2D_NMR 2D NMR (COSY, HSQC, HMBC) Correlate_2D Correlate with 2D Data (¹H-¹H, ¹H-¹³C, ¹H-¹⁹F) 2D_NMR->Correlate_2D Assign_Protons Assign Proton Signals Analyze_1H->Assign_Protons Assign_Carbons Assign Carbon Signals Analyze_C->Assign_Carbons Assign_Fluorines Assign Fluorine Signals Analyze_F->Assign_Fluorines Correlate_2D->Assign_Protons Correlate_2D->Assign_Carbons Correlate_2D->Assign_Fluorines Final_Structure Confirm Final Structure Assign_Protons->Final_Structure Assign_Carbons->Final_Structure Assign_Fluorines->Final_Structure

A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H NMR spectrum of 4-Bromo-1,1,2-trifluoro-1-butene and offers an objective comparison with alternative analytical techniques. The structural analysis of fluorinated organic molecules is critical in pharmaceutical and materials science, and a multi-technique approach ensures unambiguous characterization. This document presents predicted and illustrative experimental data to guide researchers in their analytical workflow.

Introduction to this compound

This compound (BrCH₂CH₂CF=CF₂) is a halogenated alkene with the molecular formula C₄H₄BrF₃ and a molecular weight of approximately 188.97 g/mol .[1] Its structure features two distinct methylene (CH₂) groups and a trifluoro-substituted vinyl group, making it an interesting candidate for analysis by various spectroscopic methods. Understanding its spectral properties is essential for quality control, reaction monitoring, and structural confirmation in synthetic applications.

¹H NMR Spectrum Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for elucidating the hydrogen framework of an organic molecule. For this compound, the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent methylene groups.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
-CH₂-Br (Hα)3.65Triplet of triplets (tt)³J(Hα-Hβ) ≈ 6.5 Hz, ⁴J(Hα-F) ≈ 2.5 Hz2H
-CH₂-CF= (Hβ)3.05Triplet of quartets (tq)³J(Hβ-Hα) ≈ 6.5 Hz, ³J(Hβ-F) ≈ 15.0 Hz2H

Interpretation:

  • Hα (-CH₂-Br): These protons are adjacent to the electron-withdrawing bromine atom, causing them to appear further downfield (deshielded) around 3.65 ppm. The signal is expected to be a triplet due to coupling with the two adjacent Hβ protons (³J(Hα-Hβ)). Each line of this triplet would be further split into a smaller triplet by the single fluorine atom on the adjacent carbon (C2), though this four-bond coupling (⁴J) might be small and could result in a broadened triplet.

  • Hβ (-CH₂-CF=): These protons are adjacent to the trifluorovinyl group and are expected to resonate upfield relative to Hα, around 3.05 ppm. The signal's multiplicity is more complex due to coupling with both protons and fluorines. It will appear as a triplet due to coupling with the two Hα protons (³J(Hβ-Hα)). Each line of this triplet is then expected to be split into a quartet due to coupling with the three fluorine atoms on the vinyl group. The geminal (=CF₂) and vicinal (-CF=) fluorine atoms will have different coupling constants, leading to a complex multiplet, here simplified as a triplet of quartets.

Comparison with Alternative Spectroscopic Techniques

While ¹H NMR provides crucial information, a comprehensive analysis relies on complementary techniques. ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry each offer unique insights into the molecular structure.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Coupled)
C1 (=CF₂)145-155Triplet (¹J(C-F))
C2 (-CF=)130-140Doublet (¹J(C-F))
C3 (-CH₂-)35-45Triplet (¹J(C-H))
C4 (-CH₂Br)25-35Triplet (¹J(C-H))
  • Comparison: ¹³C NMR complements ¹H NMR by confirming the number of unique carbon environments (four in this case). The large chemical shift dispersion and the significant effect of fluorine substitution make it easy to distinguish between the sp² and sp³ carbons. The C-F coupling, observable in a coupled spectrum, provides direct evidence of fluorine atoms bonded to specific carbons.

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and sensitive technique.[2] Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, resulting in strong signals and a wide chemical shift range, which minimizes signal overlap.[2][3]

Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃, CFCl₃ ref.)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
=CF₂ (Fa, Fb)-85 to -95Two doublets of triplets²J(Fa-Fb) ≈ 35 Hz, ³J(F-Hβ) ≈ 15 Hz2F
-CF= (Fc)-160 to -170Triplet⁴J(F-Hα) ≈ 2.5 Hz1F
  • Comparison: ¹⁹F NMR provides direct observation of the fluorine atoms, which is not possible with ¹H or ¹³C NMR. It confirms the presence of two distinct fluorine environments (=CF₂ and -CF=). The complex splitting patterns arise from both ¹⁹F-¹⁹F and ¹⁹F-¹H couplings, offering rich structural information and confirming the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueProposed Fragment IdentityNotes
188/190[C₄H₄BrF₃]⁺ (M⁺)Molecular ion peak. The M/M+2 pattern with ~1:1 intensity ratio is characteristic of a bromine atom.[4]
109[M - Br]⁺Loss of a bromine radical.
108[C₃H₂F₃]⁺A likely major fragment mentioned in spectral databases.[5]
79/81[Br]⁺Bromine cation.
  • Comparison: MS is a destructive technique that provides the molecular weight, confirming the elemental composition (in high-resolution MS) and offering structural clues through fragmentation. The characteristic isotopic pattern of bromine makes its presence unequivocal. Unlike NMR, it does not provide detailed information about the atom-to-atom connectivity in a single experiment.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data.

1. NMR Sample Preparation (¹H, ¹³C, ¹⁹F)

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) can be used as an external or internal reference.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of particulate matter.

2. NMR Data Acquisition

  • Instrument: 500 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.0 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Relaxation Delay: 1.5 s

    • Number of Scans: 64

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent like dichloromethane.

  • Instrumentation:

    • GC: Agilent 7890A (or equivalent) with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • MS: Agilent 5975C MSD (or equivalent).

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 min, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Mass Range: m/z 40-300.

Logical Workflow for Analysis

A systematic workflow ensures all necessary data is collected for a comprehensive structural elucidation.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_GCMS Dilute in CH2Cl2 Sample->Prep_GCMS H_NMR 1H NMR Prep_NMR->H_NMR C_NMR 13C NMR Prep_NMR->C_NMR F_NMR 19F NMR Prep_NMR->F_NMR GCMS GC-MS Prep_GCMS->GCMS H_Data Proton Framework (Shifts, Couplings) H_NMR->H_Data C_Data Carbon Backbone (No. of Signals) C_NMR->C_Data F_Data Fluorine Environments (F-F, F-H Couplings) F_NMR->F_Data MS_Data Molecular Weight & Fragmentation GCMS->MS_Data Structure Confirm Structure: BrCH2CH2CF=CF2 H_Data->Structure C_Data->Structure F_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The interpretation of the ¹H NMR spectrum provides essential information regarding the proton environment of this compound. However, for an unambiguous structure confirmation, especially for complex fluorinated molecules, a comparative approach is indispensable. ¹³C NMR confirms the carbon framework, ¹⁹F NMR directly probes the fluorine substituents and their couplings, and Mass Spectrometry validates the molecular weight and elemental composition. By integrating data from these orthogonal techniques, researchers can achieve a high degree of confidence in the structural assignment, which is paramount in drug development and materials science.

References

A Comparative Guide to the Synthesis of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthesis routes for 4-Bromo-1,1,2-trifluoro-1-butene, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary focus is on the prevalent dehalogenation method, with an analysis of various experimental conditions to optimize yield and purity.

At a Glance: Performance Comparison of Synthesis Protocols

The following table summarizes the quantitative data from various experimental protocols for the synthesis of this compound via the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane.

Protocol Dehalogenating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Route 1: Protocol A Zinc PowderWater50-60382.796.8
Route 1: Protocol B Zinc PowderWater60-700.585.298.6
Route 1: Protocol C Zinc PowderWater70-80186.198.9
Route 1: Protocol D Zinc PowderDiethylene Glycol70-80171.298.4
Route 1: Protocol E Zinc PowderDimethyl Sulfoxide90436Not Specified

Key Observations:

  • The use of water as a solvent consistently results in higher yields compared to organic solvents like diethylene glycol and dimethyl sulfoxide.[1][2]

  • Increasing the reaction temperature from 50-60°C to 70-80°C in the aqueous zinc-mediated reaction shows a slight improvement in both yield and purity.[1]

  • While a direct comparison is challenging due to variations in other parameters, the dimethyl sulfoxide protocol resulted in a significantly lower yield.[2]

Synthesis Pathway: Dehalogenation Route

The primary synthetic route to this compound involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. This reaction is typically carried out using a metal powder as the dehalogenating agent in a suitable solvent. Zinc is a commonly used metal for this transformation.[1][2]

Synthesis_Pathway reactant 1,4-dibromo-2-chloro- 1,1,2-trifluorobutane product 4-Bromo-1,1,2-trifluoro- 1-butene reactant->product Dehalogenation reagent Metal (e.g., Zn, Fe, Mg) reagent->product solvent Solvent (e.g., Water) solvent->product

Caption: Dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound.

Route 1: Dehalogenation using Zinc in Water (Protocol B)

This protocol is based on the high-yield aqueous synthesis method.[1]

Materials:

  • 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (46g, 0.15 mol, 99.4% purity)

  • Zinc powder (14.7g, 0.225 mol)

  • Water (24g, 1.33 mol)

  • Three-necked flask equipped with a stirrer

Procedure:

  • To a three-necked flask equipped with a stirring device, add zinc powder and water.

  • Begin stirring and heat the mixture to 60°C.

  • Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise to the flask. Control the rate of addition to maintain the reaction temperature between 60-70°C. The addition should be completed in approximately 70 minutes.

  • After the addition is complete, maintain the reaction mixture at 60°C for an additional 30 minutes.

  • Filter the reaction mixture to recover any unreacted zinc powder.

  • Allow the filtrate to stand for stratification.

  • Separate the organic layer to obtain the crude product.

  • Analyze the crude product by Gas Chromatography (GC) to determine the content of this compound and calculate the yield.

Alternative Dehalogenating Agents

While zinc is the most prominently documented dehalogenating agent for this synthesis, other metals such as iron, magnesium, aluminum, tin, copper, or manganese can also be utilized.[2] The choice of metal may influence the reaction rate, yield, and cost of the synthesis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Product Isolation cluster_analysis Analysis A Charge reactor with solvent and dehalogenating agent B Heat and stir mixture A->B C Add 1,4-dibromo-2-chloro- 1,1,2-trifluorobutane dropwise B->C D Maintain reaction temperature and time C->D E Filter to remove solid residues D->E F Phase separation of filtrate E->F G Collect organic layer (Crude Product) F->G H Gas Chromatography (GC) for purity and yield G->H

Caption: General experimental workflow for synthesis.

Concluding Remarks

The dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using zinc powder in water stands out as a high-yield and efficient method for the synthesis of this compound. The reaction conditions, particularly temperature, can be fine-tuned to optimize the yield and purity of the final product. The use of an aqueous solvent system presents a more environmentally friendly and cost-effective alternative to organic solvents. Further research could explore the efficacy of other dehalogenating agents to potentially improve the economic and environmental footprint of this synthesis.

References

A Comparative Guide to Alternative Reagents for Trifluorobutenylation

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the trifluorobutenyl moiety into organic molecules is a significant strategy in the development of novel pharmaceuticals and advanced materials. This structural motif can impart unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This guide provides a comparative overview of three prominent synthetic strategies for achieving trifluorobutenylation: Palladium-Catalyzed Cross-Coupling, Radical Addition, and Nucleophilic Addition to unsaturated aldehydes. We present a quantitative comparison of their performance, detailed experimental protocols for representative reactions, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Trifluorobutenylation Strategies

Method Reagent/Precursor Substrate Product Yield (%) Stereoselectivity Key Advantages Key Limitations
Palladium-Catalyzed Cross-Coupling 2-Bromo-3,3,3-trifluoropropene (BTP)α-Phenyl-N,N-diisopropylacrylamide(Z)-N,N-Diisopropyl-2-phenyl-4,4,4-trifluorobut-2-enamide55-75[1][2][3]High (typically Z-isomer)[1][2]Good functional group tolerance, high stereoselectivity.[2][3]Requires pre-functionalized substrates, catalyst can be expensive.
Radical Addition Trifluoromethyl Iodide (CF₃I)Styrene1,1,1-Trifluoro-3-phenylpropane75-89Not applicable (hydrotrifluoromethylation)Tolerant of various functional groups, proceeds under mild photocatalytic conditions.Can lead to mixtures of products, control of regioselectivity can be challenging.
Nucleophilic Addition Trimethyl(trifluoromethyl)silane (TMSCF₃)Cinnamaldehyde4,4,4-Trifluoro-1-phenylbut-1-en-3-ol95[4][5]Racemic (unless a chiral catalyst is used)High yields, mild reaction conditions, readily available starting materials.[4][5]Produces an alcohol that requires a subsequent dehydration step to form the butene.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly Heck-type reactions, represent a powerful method for the stereoselective synthesis of trifluoromethylated butadienes.[2][3] A common and effective building block for this transformation is 2-bromo-3,3,3-trifluoropropene (BTP). This approach allows for the direct formation of a carbon-carbon bond between an sp²-hybridized carbon of an alkene and the trifluoromethyl-substituted vinyl bromide.

Palladium-Catalyzed Cross-Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Pd(II)_Complex R-Pd(II)(Br)Ln Oxidative_Addition->Pd(II)_Complex Coordination Coordination Pd(II)_Complex->Coordination Alkene_Complex Alkene-Pd(II) Complex Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Intermediate Pd(II) Intermediate Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex Product-Pd(II) Complex Beta_Hydride_Elimination->Product_Complex H-Base+ H-Base+ Beta_Hydride_Elimination->H-Base+ Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Trifluorobutene Product Reductive_Elimination->Product BTP BTP (CF3-CH=CBrH) BTP->Oxidative_Addition Acrylamide Acrylamide Acrylamide->Coordination Base Base Base->Beta_Hydride_Elimination

Figure 1. Catalytic cycle for the Heck reaction.
Experimental Protocol: Synthesis of (Z)-N,N-Diisopropyl-2-phenyl-4,4,4-trifluorobut-2-enamide[1]

  • Materials:

    • α-Phenyl-N,N-diisopropylacrylamide (0.2 mmol, 1.0 equiv)

    • 2-Bromo-3,3,3-trifluoropropene (BTP) (1.0 mmol, 5.0 equiv)

    • Palladium(II) acetylacetonate (Pd(acac)₂) (0.01 mmol, 5 mol%)

    • Silver trifluoromethanesulfonate (AgOTf) (0.3 mmol, 1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add α-phenyl-N,N-diisopropylacrylamide, Pd(acac)₂, and AgOTf.

    • Add anhydrous DMF followed by 2-bromo-3,3,3-trifluoropropene.

    • Seal the tube and heat the reaction mixture at 120 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated butadiene.

Radical Addition

Radical addition reactions provide a valuable alternative for the synthesis of trifluorobutenyl compounds, often proceeding under mild conditions, such as visible-light photocatalysis. In this approach, a trifluoromethyl radical is generated from a suitable precursor, such as trifluoromethyl iodide (CF₃I), and then adds across a carbon-carbon double bond.

Radical_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) CF3I CF3I CF3_radical •CF3 PC_oxidized PC•+ PC_oxidized->PC Reduction I_minus I⁻ PC_excitedCF3I PC_excitedCF3I PC_oxidizedCF3_radicalI_minus PC_oxidizedCF3_radicalI_minus PC_excitedCF3I->PC_oxidizedCF3_radicalI_minus SET Alkene Alkene (e.g., Styrene) Radical_Adduct Benzylic Radical H_donor H-Atom Donor (e.g., Thiophenol) Product Hydrotrifluoromethylated Product Donor_radical Donor• CF3_radicalAlkene CF3_radicalAlkene CF3_radicalAlkene->Radical_Adduct Radical Addition Radical_AdductH_donor Radical_AdductH_donor ProductDonor_radical ProductDonor_radical Radical_AdductH_donor->ProductDonor_radical Hydrogen Atom Transfer (HAT)

Figure 2. Photocatalytic radical hydrotrifluoromethylation.
Experimental Protocol: Photocatalytic Hydrotrifluoromethylation of Styrene[4]

  • Materials:

    • Styrene (0.5 mmol, 1.0 equiv)

    • Trifluoromethyl iodide (CF₃I) (1.0 mmol, 2.0 equiv)

    • fac-Ir(ppy)₃ (photocatalyst) (0.005 mmol, 1 mol%)

    • Cesium acetate (CsOAc) (0.75 mmol, 1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Inert gas (Argon or Nitrogen)

    • Blue LED light source

  • Procedure:

    • In a Schlenk tube, dissolve styrene, fac-Ir(ppy)₃, and CsOAc in anhydrous DMF.

    • Degas the solution by bubbling with an inert gas for 15 minutes.

    • Add trifluoromethyl iodide to the reaction mixture.

    • Seal the tube and irradiate with a blue LED light source at room temperature with vigorous stirring.

    • Monitor the reaction by ¹⁹F NMR spectroscopy.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to obtain the hydrotrifluoromethylated product.

Nucleophilic Addition to Unsaturated Aldehydes

The nucleophilic addition of a trifluoromethyl group to α,β-unsaturated aldehydes is a highly effective method for constructing trifluoromethylated allylic alcohols, which can then be converted to the desired trifluorobutenes through dehydration.[4][5] The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used source of the nucleophilic trifluoromethyl anion, typically activated by a catalytic amount of a fluoride source or a suitable base.[4]

Nucleophilic_Addition_Mechanism TMSCF3 TMSCF3 Activator Activator (e.g., F⁻) Pentacoordinate_Silicate [TMSCF3(F)]⁻ CF3_anionTMSF CF3_anionTMSF Pentacoordinate_Silicate->CF3_anionTMSF CF3_anion CF3⁻ TMSF TMSF Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Alkoxide_Intermediate Silyl Ether Intermediate Product_Alcohol Trifluoromethylated Allylic Alcohol Alkoxide_Intermediate->Product_Alcohol Workup Workup Acidic Workup (e.g., H3O+) TMSCF3Activator TMSCF3Activator TMSCF3Activator->Pentacoordinate_Silicate CF3_anionUnsaturated_Aldehyde CF3_anionUnsaturated_Aldehyde CF3_anionUnsaturated_Aldehyde->Alkoxide_Intermediate Nucleophilic Addition

Figure 3. Nucleophilic trifluoromethylation of an aldehyde.
Experimental Protocol: Nucleophilic Trifluoromethylation of Cinnamaldehyde[5][6]

  • Materials:

    • Cinnamaldehyde (1.0 mmol, 1.0 equiv)

    • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equiv)

    • Potassium carbonate (K₂CO₃) (0.1 mmol, 10 mol%)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Inert gas (Argon or Nitrogen)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add cinnamaldehyde and K₂CO₃.

    • Add anhydrous DMF and stir the mixture at room temperature.

    • Add TMSCF₃ dropwise to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • After the reaction is complete, quench by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 4,4,4-trifluoro-1-phenylbut-1-en-3-ol.

References

A Comparative Guide to the Reactivity of 4-Bromo-1,1,2-trifluoro-1-butene in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecular architectures. Bromoalkenes are versatile substrates in these transformations. This guide provides a comparative analysis of the performance of 4-Bromo-1,1,2-trifluoro-1-butene against other common bromoalkenes in four key coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings.

The presence of fluorine atoms in this compound can significantly influence its reactivity due to their strong electron-withdrawing nature. This can impact the oxidative addition step in the catalytic cycle and the stability of intermediates. While direct comparative experimental data for this compound in Suzuki, Stille, and Sonogashira couplings is limited in the surveyed literature, this guide leverages data from analogous fluorinated compounds and common bromoalkenes to provide insights into its expected performance. A direct comparison is available for the Heck reaction with a structurally similar fluorinated bromoalkene.

Performance Comparison in Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. The reactivity of the bromoalkene is influenced by the ease of oxidative addition to the palladium(0) catalyst. Electron-withdrawing groups on the alkene can sometimes accelerate this step.

Table 1: Comparison of Bromoalkenes in Suzuki-Miyaura Coupling

BromoalkeneCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
This compound Phenylboronic acidData not availableData not availableData not availableData not availableData not available
Vinyl bromidePhenylboronic acidPd(PPh₃)₄K₂CO₃PEG-400/H₂O-High
Allyl bromidePhenylboronic acidPd(dppf)Cl₂K₃PO₄THF/H₂O1285
Crotyl bromidePhenylboronic acidPd(PPh₃)₄NaOEtBenzene292

Note: Specific experimental data for the Suzuki-Miyaura coupling of this compound was not available in the searched literature. The data for other bromoalkenes is provided for general comparison.

Stille Coupling

The Stille coupling offers a versatile method for C-C bond formation with the advantage of using air- and moisture-stable organostannane reagents. The reactivity of the bromoalkene is a key factor in the efficiency of the transmetalation step.

Table 2: Comparison of Bromoalkenes in Stille Coupling

BromoalkeneCoupling PartnerCatalyst SystemSolventTime (h)Yield (%)
This compound Tributyl(phenyl)stannaneData not availableData not availableData not availableData not available
Vinyl bromideTributyl(vinyl)stannanePd(PPh₃)₄THF1655
Allyl bromideTributyl(phenyl)stannanePd₂(dba)₃ / P(2-furyl)₃THF2763
Crotyl bromideTributyl(vinyl)stannanePd(PPh₃)₄THF488

Note: Specific experimental data for the Stille coupling of this compound was not available in the searched literature. The data for other bromoalkenes is provided for general comparison.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of enynes through the reaction of a vinyl halide with a terminal alkyne, typically in the presence of palladium and copper co-catalysts.

Table 3: Comparison of Bromoalkenes in Sonogashira Coupling

BromoalkeneCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetyleneData not availableData not availableData not availableData not availableData not availableData not available
Vinyl bromidePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25695
Allyl bromidePhenylacetylenePd(PPh₃)₄ / CuIEt₃NBenzene25190
Crotyl bromidePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSOrt278

Note: Specific experimental data for the Sonogashira coupling of this compound was not available in the searched literature. The data for other bromoalkenes is provided for general comparison.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. A study on the Heck reaction of a structurally similar compound, 4-bromo-3,3,4,4-tetrafluoro-1-butene, provides valuable insight into the expected reactivity of this compound.

Table 4: Comparison of Bromoalkenes in Heck Reaction

BromoalkeneCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-bromo-3,3,4,4-tetrafluoro-1-butene Aryldiazonium tetrafluoroboratePd(OAc)₂-MeOH401High (E-isomer exclusively)[1]
Vinyl bromideStyrenePd(OAc)₂ / XantPhosCs₂CO₃Benzene251271
Allyl bromideStyrenePd(OAc)₂NaOAcDMF1002475
Crotyl bromideStyrenePd(OAc)₂NaOAcDMF1002470

The high yield and stereoselectivity observed for the Heck reaction of 4-bromo-3,3,4,4-tetrafluoro-1-butene suggest that fluorinated bromoalkenes can be excellent substrates in this type of coupling. The electron-withdrawing nature of the fluoroalkyl group likely facilitates the migratory insertion step and influences the regioselectivity of the reaction.

Experimental Protocols

The following are generalized experimental protocols for the four major coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromoalkene (1.0 equiv.), the boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Solvent Addition and Reaction: Add the degassed solvent (e.g., a mixture of toluene and water). Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Stille Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the bromoalkene (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a ligand if necessary.

  • Reagent Addition: Add the degassed anhydrous solvent (e.g., THF or toluene) followed by the organostannane reagent (1.1 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until completion.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of KF to precipitate tin byproducts. Filter through Celite®, and extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a Schlenk flask, add the bromoalkene (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), a base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Heck Reaction Protocol
  • Reaction Setup: In a reaction vessel, combine the bromoalkene (1.0 equiv.), the alkene coupling partner (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., NaOAc or Et₃N, 1.5 equiv.).

  • Solvent Addition: Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Visualizing the Catalytic Cycles

To further aid in the understanding of these powerful transformations, the fundamental catalytic cycles for each of the four coupling reactions are illustrated below using the Graphviz DOT language.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln RPdX R-Pd(II)L2-X Pd0->RPdX Oxidative Addition (R-X) RPdB R-Pd(II)L2-R' RPdX->RPdB Transmetalation (R'B(OR)2 + Base) RPdB->Pd0 Reductive Elimination (R-R')

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln RPdX R-Pd(II)L2-X Pd0->RPdX Oxidative Addition (R-X) RPdSn R-Pd(II)L2-R' RPdX->RPdSn Transmetalation (R'SnR''3) RPdSn->Pd0 Reductive Elimination (R-R')

Caption: General catalytic cycle of the Stille coupling reaction.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln RPdX R-Pd(II)L2-X Pd0->RPdX Oxidative Addition (R-X) RPdC R-Pd(II)L2-C≡CR' RPdX->RPdC Transmetalation (Cu-C≡CR') RPdC->Pd0 Reductive Elimination (R-C≡CR') CuX CuX CuCCR Cu-C≡CR' CuCCR->CuX Transmetalation to Pd Alkyne R'C≡CH Alkyne->CuCCR Base

Caption: General catalytic cycle of the Sonogashira coupling reaction.

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln RPdX R-Pd(II)L2-X Pd0->RPdX Oxidative Addition (R-X) Intermediate Alkene Coordination RPdX->Intermediate Alkene Insertion Migratory Insertion Intermediate->Insertion Elimination β-Hydride Elimination Insertion->Elimination HPdX H-Pd(II)L2-X Elimination->HPdX Product HPdX->Pd0 Base

Caption: General catalytic cycle of the Heck reaction.

References

A Comparative Guide to the Reactivity of 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, fluorinated building blocks are of paramount importance for the development of novel pharmaceuticals, agrochemicals, and materials.[1] The introduction of fluorine atoms can significantly alter the biological and chemical properties of a molecule. This guide provides a comprehensive comparison of the reactivity of 4-Bromo-1,1,2-trifluoro-1-butene, a key fluorinated building block, with its non-fluorinated counterpart, 4-bromo-1-butene. This analysis is supported by established reactivity principles and available experimental data for similar compounds, offering insights for reaction design and optimization.

Executive Summary

The presence of the electron-withdrawing trifluorovinyl group in this compound significantly influences its reactivity compared to 4-bromo-1-butene. This guide will explore these differences across several key classes of organic reactions, including nucleophilic substitution and various palladium-catalyzed cross-coupling reactions. While direct comparative quantitative data for these specific substrates under identical conditions is limited in the literature, a robust understanding of their relative reactivity can be derived from fundamental electronic and steric effects.

Nucleophilic Substitution

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The reactivity of the C-Br bond in both this compound and 4-bromo-1-butene is central to their utility as alkylating agents.

Theoretical Reactivity Profile:

The primary difference in nucleophilic substitution reactivity stems from the electronic nature of the double bond. The trifluorovinyl group in this compound is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductively deactivates the σ-C-Br bond towards cleavage, which is the rate-determining step in SN1 reactions. Conversely, this electron withdrawal makes the carbon atom attached to the bromine more electrophilic, potentially favoring an SN2 pathway.

In contrast, the vinyl group in 4-bromo-1-butene is weakly electron-donating or neutral and can participate in anchimeric assistance (neighboring group participation) to stabilize a developing positive charge in an SN1-type reaction, leading to the formation of a cyclopropylmethyl cation intermediate.[2]

Reaction TypeThis compound4-bromo-1-buteneRationale
SN1 Slower Faster The electron-withdrawing trifluorovinyl group destabilizes the carbocation intermediate. The vinyl group in 4-bromo-1-butene can offer anchimeric assistance.[2]
SN2 Potentially Faster Slower The electron-withdrawing trifluorovinyl group increases the electrophilicity of the carbon atom bearing the bromine.

Experimental Protocol: A General Procedure for Nucleophilic Substitution

The following protocol can be adapted to compare the reactivity of the two bromoalkenes with a given nucleophile.

Materials:

  • This compound or 4-bromo-1-butene

  • Nucleophile (e.g., sodium azide, sodium cyanide, or an amine)

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the bromoalkene (1.0 eq.) in the chosen anhydrous solvent.

  • Add the nucleophile (1.1-1.5 eq.) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature, 50 °C, or 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Reactivity Comparison

G cluster_0 Reactivity Comparison Workflow A Select Substrates: This compound 4-bromo-1-butene B Choose Reaction Type: Nucleophilic Substitution or Cross-Coupling A->B C Define Reaction Conditions: Solvent, Temperature, Reagents B->C D Run Parallel Experiments C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Isolate and Quantify Products E->F G Compare Yields and Reaction Times F->G

Caption: Workflow for comparing the reactivity of the two bromoalkenes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The performance of this compound and 4-bromo-1-butene in these reactions is a key indicator of their synthetic utility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound. The reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst is a critical factor.

Theoretical Reactivity Profile:

The electron-withdrawing nature of the trifluorovinyl group in this compound is expected to accelerate the rate-determining oxidative addition step of the catalytic cycle. In contrast, the less electrophilic C-Br bond in 4-bromo-1-butene would likely result in a slower oxidative addition.

SubstrateRelative ReactivityRationale
This compoundHigher The electron-withdrawing trifluorovinyl group enhances the electrophilicity of the C-Br bond, facilitating oxidative addition to the Pd(0) catalyst.
4-bromo-1-buteneLower The C-Br bond is less electrophilic compared to its fluorinated counterpart.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl or vinyl boronic acid or its ester

  • This compound or 4-bromo-1-butene

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the bromoalkene (1.0 eq.), the organoboron reagent (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative_Addition R-X Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X Transmetalation R'-B(OR)2 Base Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene. The reactivity of the halide is a key determinant of reaction efficiency.

Theoretical Reactivity Profile:

Similar to the Suzuki coupling, the electron-deficient nature of the C-Br bond in this compound is expected to favor the oxidative addition step, leading to a higher reaction rate compared to 4-bromo-1-butene.

SubstrateRelative ReactivityRationale
This compoundHigher The electron-withdrawing effect of the trifluorovinyl group facilitates the oxidative addition of the C-Br bond to the palladium catalyst.
4-bromo-1-buteneLower The C-Br bond is less reactive towards oxidative addition.

Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • Alkene

  • This compound or 4-bromo-1-butene

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile, Toluene)

  • Inert atmosphere

Procedure:

  • In a sealed tube or flask under an inert atmosphere, combine the bromoalkene (1.0 eq.), the alkene (1.1-1.5 eq.), the base (1.5-2.0 eq.), and the palladium catalyst (1-5 mol%).

  • Add the solvent and seal the vessel.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off any solids, and partition the filtrate between an organic solvent and water.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Theoretical Reactivity Profile:

The trend in reactivity for the Sonogashira coupling mirrors that of the Suzuki and Heck reactions. The more electrophilic C-Br bond in this compound should undergo oxidative addition more readily than the C-Br bond in 4-bromo-1-butene.

SubstrateRelative ReactivityRationale
This compoundHigher The electron-withdrawing trifluorovinyl group promotes the oxidative addition to the palladium catalyst.
4-bromo-1-buteneLower The less electrophilic C-Br bond results in a slower oxidative addition.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Terminal alkyne

  • This compound or 4-bromo-1-butene

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • To a flask under an inert atmosphere, add the bromoalkene (1.0 eq.), the palladium catalyst (1-5 mol%), and the copper(I) salt (1-10 mol%).

  • Add the solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound.

Theoretical Reactivity Profile:

The reactivity in the Stille coupling is also largely governed by the rate of oxidative addition. Therefore, this compound is expected to be more reactive than 4-bromo-1-butene.

SubstrateRelative ReactivityRationale
This compoundHigher The electron-withdrawing nature of the substituent accelerates the oxidative addition step.
4-bromo-1-buteneLower The less electrophilic C-Br bond leads to a slower reaction.

Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • Organostannane

  • This compound or 4-bromo-1-butene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., Toluene, THF, DMF)

  • Inert atmosphere

Procedure:

  • In a flask under an inert atmosphere, dissolve the bromoalkene (1.0 eq.) and the organostannane (1.0-1.2 eq.) in the solvent.

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard workup.

  • Purify the product by column chromatography.

Cross-Coupling Reactivity Overview

G cluster_0 Reactivity in Cross-Coupling A This compound (Electron-Withdrawing Group) C Faster Oxidative Addition A->C B 4-bromo-1-butene (Weakly Donating/Neutral Group) D Slower Oxidative Addition B->D E Higher Reactivity in Suzuki, Heck, Sonogashira, Stille C->E F Lower Reactivity in Suzuki, Heck, Sonogashira, Stille D->F

Caption: The influence of the substituent on cross-coupling reactivity.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The reactivity of the halide plays a crucial role in this process.

Theoretical Reactivity Profile:

The C-Br bond in alkyl bromides is generally suitable for Grignard reagent formation.[3][4] However, the strong electron-withdrawing effect of the trifluorovinyl group in this compound could potentially hinder the reaction by making the C-Br bond less susceptible to oxidative insertion by magnesium. Furthermore, the presence of the acidic vinyl proton in the product could lead to side reactions. In contrast, 4-bromo-1-butene readily forms a Grignard reagent under standard conditions.[1]

SubstrateFeasibility of Grignard FormationRationale
This compoundChallenging The electron-withdrawing group may impede magnesium insertion. Potential for side reactions.
4-bromo-1-buteneFavorable Readily forms a Grignard reagent under standard conditions.[1]

Experimental Protocol: General Procedure for Grignard Reagent Formation

Materials:

  • Magnesium turnings

  • This compound or 4-bromo-1-butene

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Inert atmosphere

Procedure:

  • Place magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of the bromoalkene in the anhydrous ether.

  • Initiate the reaction by gentle warming if necessary.

  • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromoalkene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir until most of the magnesium has reacted.

  • The resulting Grignard reagent is used in situ for subsequent reactions.

Conclusion

The reactivity of this compound is markedly different from its non-fluorinated analog, 4-bromo-1-butene, primarily due to the strong electron-withdrawing nature of the trifluorovinyl group. This electronic effect generally enhances its reactivity in palladium-catalyzed cross-coupling reactions by facilitating the oxidative addition step. Conversely, it is expected to disfavor SN1-type nucleophilic substitutions and may complicate Grignard reagent formation.

For researchers and drug development professionals, understanding these reactivity trends is crucial for the strategic design of synthetic routes. While this compound is an excellent substrate for constructing complex molecules via cross-coupling, alternative strategies may be required for transformations that rely on carbocationic intermediates or the formation of a Grignard reagent. This guide provides a foundational framework for harnessing the unique reactivity of this valuable fluorinated building block.

References

A Comparative Guide to Confirming the Purity of 4-Bromo-1,1,2-trifluoro-1-butene: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the purity of 4-Bromo-1,1,2-trifluoro-1-butene, a key building block in organic synthesis.

At a Glance: GC-MS vs. ¹⁹F NMR for Purity Analysis

The selection of an analytical technique for purity assessment hinges on the specific requirements of the analysis, including the need for sensitivity, structural confirmation of impurities, and quantitative accuracy. Both GC-MS and ¹⁹F NMR are powerful methods for evaluating the purity of this compound, each offering distinct advantages.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling point and polarity, followed by detection based on their mass-to-charge ratio.Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field, providing information about the chemical environment of each fluorine atom.
Primary Use Identification and quantification of volatile impurities, even at trace levels.Absolute purity determination and structural elucidation of the main component and fluorinated impurities.
Sensitivity High (typically ppm to ppb level).[1]Moderate (typically >0.1 mol%).
Quantitative Accuracy Requires a certified reference standard for accurate quantification.Can provide absolute quantification against an internal standard without needing a standard of the analyte itself.[2]
Structural Information Provides fragmentation patterns that aid in the identification of unknown impurities.Provides detailed information about the chemical structure and bonding of fluorinated compounds.[3][4]
Sample Throughput Relatively high, with typical run times of 10-30 minutes.Lower, with longer acquisition times required for high accuracy quantitative data.
Instrumentation Widely available in analytical laboratories.Requires a high-field NMR spectrometer, which may be less accessible.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for separating and identifying volatile and semi-volatile compounds.[5] It is particularly well-suited for detecting trace impurities in samples of this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column suitable for halogenated hydrocarbons (e.g., DB-624, HP-5ms, or equivalent).[6][7]

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.[8][9]

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter the sample and standards through a 0.22 µm syringe filter before injection to remove any particulate matter.[9]

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis:

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. Impurities are identified by their unique retention times and by comparing their mass spectra to a reference library (e.g., NIST).

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the analysis of organofluorine compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[4][10] It provides a direct and absolute measure of purity and can be used to identify and quantify fluorinated impurities.

Instrumentation:

  • High-field NMR spectrometer (400 MHz or higher).

  • Fluorine-observe probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add a known amount of a suitable internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a well-resolved signal).

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃ or acetone-d₆).

¹⁹F NMR Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

Data Analysis:

The purity of the sample is calculated by comparing the integral of the ¹⁹F signals corresponding to this compound with the integral of the known amount of the internal standard. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, allowing for clear identification and quantification of fluorinated impurities.[11]

Workflow for Purity Confirmation

A comprehensive approach to purity confirmation of this compound involves the complementary use of both GC-MS and ¹⁹F NMR.

Purity_Workflow cluster_0 Purity Assessment of this compound cluster_1 GC-MS Analysis cluster_2 19F NMR Analysis Sample Sample of this compound GC_Prep Sample Preparation (Dilution in Volatile Solvent) Sample->GC_Prep NMR_Prep Sample Preparation (Dissolution with Internal Standard) Sample->NMR_Prep GC_Run GC-MS Analysis GC_Prep->GC_Run GC_Data Data Analysis (Peak Integration, Library Search) GC_Run->GC_Data GC_Result Impurity Profile & Relative Purity GC_Data->GC_Result Final_Report Comprehensive Purity Report GC_Result->Final_Report NMR_Run 19F NMR Analysis NMR_Prep->NMR_Run NMR_Data Data Analysis (Signal Integration) NMR_Run->NMR_Data NMR_Result Absolute Purity & Structural Confirmation NMR_Data->NMR_Result NMR_Result->Final_Report

Caption: Experimental workflow for the comprehensive purity assessment of this compound.

Conclusion

For a thorough and reliable confirmation of the purity of this compound, a dual-technique approach is recommended. GC-MS serves as an excellent tool for the sensitive detection and identification of volatile impurities, providing a detailed impurity profile. Complementarily, ¹⁹F NMR offers a robust method for absolute purity determination and structural confirmation of the main component and any fluorinated byproducts. By leveraging the strengths of both techniques, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Reaction Products of 4-Bromo-1,1,2-trifluoro-1-butene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Introduction

4-Bromo-1,1,2-trifluoro-1-butene is a valuable fluorinated building block in organic synthesis, offering a versatile platform for the introduction of the trifluorobutenyl moiety into a wide range of molecular scaffolds. The presence of both a vinyl bromide and a trifluoroethylene group imparts unique reactivity, making it a substrate of interest for various transformations, particularly in the synthesis of biologically active compounds.[1][2] The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comparative analysis of the key reaction products of this compound, focusing on palladium-catalyzed cross-coupling reactions and its application in the synthesis of potent enzyme inhibitors. Experimental data, detailed protocols, and comparisons with alternative synthetic strategies are presented to aid researchers in leveraging this versatile reagent.

Core Reactions and Product Classes

The reactivity of this compound is dominated by transformations involving the vinyl bromide group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful methods for forming new carbon-carbon bonds and are theoretically well-suited for this substrate.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of the vinyl bromide in this compound makes it a suitable electrophile for these reactions. A general comparison of the expected reactivity and features of Suzuki, Stille, and Heck couplings with vinyl halides is presented in Table 1.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Vinyl Halides

ReactionCoupling PartnerKey AdvantagesPotential Drawbacks
Suzuki Coupling Organoboron compounds (e.g., boronic acids, boronate esters)Mild reaction conditions, high functional group tolerance, commercially available and stable reagents, low toxicity of boron byproducts.[4][5][6]Requires a base, which can be problematic for base-sensitive substrates.
Stille Coupling Organotin compounds (organostannanes)Excellent functional group tolerance, insensitive to moisture, stable reagents.[7][8]Toxicity of organotin reagents and byproducts, purification can be challenging.[7]
Heck Reaction AlkenesAtom-economical (no organometallic reagent required), good for forming C(sp²)-C(sp²) bonds.[9]Can have issues with regioselectivity, sometimes requires higher temperatures.

While specific experimental data for the Suzuki and Stille reactions of this compound are not extensively reported in the surveyed literature, the general principles of these reactions with vinyl bromides provide a strong basis for their application. The Heck reaction of a closely related compound, 4-bromo-3,3,4,4-tetrafluoro-1-butene, has been documented, suggesting the feasibility of this transformation.[10]

Application in the Synthesis of Caspase Inhibitors

A significant application of this compound is in the synthesis of N-substituted isatin derivatives, which have been identified as potent inhibitors of caspases.[11] Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death), making them attractive targets for therapeutic intervention in a variety of diseases.[6][12]

The synthesis involves the alkylation of an isatin derivative with this compound to introduce the trifluorobutenyl group at the N-1 position of the isatin core. The resulting compounds have shown inhibitory activity against caspases-3 and -7.[11]

Experimental Protocols

Synthesis of this compound

A reported method for the preparation of this compound involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using zinc powder in water.[13]

Table 2: Synthesis of this compound [13]

PrecursorReagentSolventTemperature (°C)Time (h)Yield (%)
1,4-dibromo-2-chloro-1,1,2-trifluorobutaneZinc powderWater50-60382.7
1,4-dibromo-2-chloro-1,1,2-trifluorobutaneZinc powderWater60-700.585.2
1,4-dibromo-2-chloro-1,1,2-trifluorobutaneZinc powderWater70-80186.1

Detailed Protocol (Example from Embodiment 3): [13]

  • To a three-necked flask equipped with a stirrer, add 14.7 g (0.225 mol) of zinc powder and 24 g (1.33 mol) of water.

  • Heat the mixture to 70-80°C with stirring.

  • Add 46 g (0.15 mol) of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise over 45 minutes, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at 70°C for 1 hour.

  • After cooling, filter to recover any unreacted zinc powder.

  • Allow the filtrate to stand for phase separation and collect the organic layer to obtain the crude product.

  • The crude product can be further purified by distillation.

Synthesis_Workflow Precursor 1,4-dibromo-2-chloro- 1,1,2-trifluorobutane Reaction Dehalogenation (70-80°C, 1h) Precursor->Reaction Reagents Zinc Powder Water Reagents->Reaction Product 4-Bromo-1,1,2-trifluoro- 1-butene Reaction->Product

Caption: Synthetic workflow for this compound.

General Protocol for Suzuki Coupling of a Vinyl Bromide

While a specific protocol for this compound is not detailed in the available literature, a general procedure for the Suzuki coupling of a vinyl bromide with an arylboronic acid is provided below as a starting point for optimization.

Materials:

  • Vinyl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • In a reaction vessel, combine the vinyl bromide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Pathway VB Vinyl Bromide (R-Br) OxAdd Oxidative Addition VB->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd PdII R-Pd(II)L2-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation BoronicAcid Ar-B(OH)2 Base BoronicAcid->Transmetalation ArPdII R-Pd(II)L2-Ar Transmetalation->ArPdII RedElim Reductive Elimination ArPdII->RedElim RedElim->Pd0 Regeneration Product Coupled Product (R-Ar) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance and Comparison with Alternatives

The performance of this compound as a synthetic building block can be evaluated by the efficiency of its reactions and the biological activity of the resulting products.

Reaction Efficiency

The synthesis of this compound from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane demonstrates good yields (up to 86.1%) under relatively mild conditions using inexpensive reagents.[13] This makes it an accessible starting material.

For cross-coupling reactions, vinyl bromides generally offer a good balance of reactivity and stability, often providing higher yields than vinyl chlorides and being more cost-effective than vinyl iodides. The electron-withdrawing nature of the trifluoromethyl group in the vicinity of the double bond can influence the reactivity of the vinyl bromide, potentially facilitating the oxidative addition step in palladium-catalyzed cycles.

Biological Activity of Derived Products

The utility of this compound is highlighted by its use in the synthesis of caspase inhibitors. While specific IC₅₀ values for the trifluorobutenylated isatin derivatives were not found in the initial searches, related multi-substituted isatin derivatives have shown potent antiproliferative activities against various cancer cell lines with IC₅₀ values in the low micromolar range.[9][11] For instance, some isatin derivatives exhibit IC₅₀ values as low as 1.75 µM against K562 human leukemia cells.[9] The introduction of the trifluorobutenyl group is a strategy to modulate the physicochemical properties of the parent isatin scaffold, potentially enhancing its efficacy and pharmacokinetic profile.

Alternative Synthetic Routes

Alternative approaches to synthesize trifluorobutenylated aromatic compounds could involve:

  • Direct C-H trifluorobutenylation of arenes: This would be a more atom-economical approach but might suffer from issues with regioselectivity and require specialized catalysts.

  • Coupling of a trifluorobutenyl organometallic reagent with an aryl halide: This reverses the roles of the coupling partners. The synthesis and stability of the requisite trifluorobutenyl organometallic reagent would be a key consideration.

  • Building the trifluorobutene moiety on a pre-functionalized aromatic ring: This would involve a multi-step sequence, potentially starting from a trifluoroacetylated arene.

The use of this compound offers a convergent and reliable method for introducing the trifluorobutenyl group, particularly when compared to the development of novel and potentially less general synthetic methodologies.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex fluorinated molecules. Its primary utility lies in its ability to participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, to introduce the trifluorobutenyl group. The application of this chemistry in the development of potent caspase inhibitors underscores its relevance in drug discovery. While specific, optimized protocols for the cross-coupling of this particular substrate require further investigation, the general methodologies for vinyl bromides provide a strong foundation for its use. The straightforward synthesis of the starting material and the potential for creating novel, biologically active compounds make this compound a reagent of considerable interest for researchers in synthetic and medicinal chemistry. Further exploration of its reactivity profile is warranted to fully unlock its synthetic potential.

References

A Comparative Spectroscopic Analysis of (E)- and (Z)-4-Bromo-1,1,2-trifluoro-1-butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Expected Spectral Data

The following tables summarize the anticipated quantitative data for the (E) and (Z) isomers of 4-Bromo-1,1,2-trifluoro-1-butene based on general spectroscopic principles and data for the compound (CAS 10493-44-4) where the isomeric configuration is unspecified. The key differentiators are expected in the coupling constants of the NMR spectra and subtle shifts in the vibrational frequencies of the IR spectra.

Table 1: Expected ¹H NMR Spectral Data

Parameter(E)-4-Bromo-1,1,2-trifluoro-1-butene(Z)-4-Bromo-1,1,2-trifluoro-1-butene
Chemical Shift (δ)
-CH₂-Br~3.6 ppm (triplet)~3.6 ppm (triplet)
-CH₂-C=~2.9 ppm (triplet of quartets)~2.9 ppm (triplet of quartets)
Coupling Constants (J)
³J(H,H)~7-8 Hz~7-8 Hz
³J(H,F)Expected to differ from Z-isomerExpected to differ from E-isomer

Table 2: Expected ¹³C NMR Spectral Data

Parameter(E)-4-Bromo-1,1,2-trifluoro-1-butene(Z)-4-Bromo-1,1,2-trifluoro-1-butene
Chemical Shift (δ)
-CH₂-Br~25-30 ppm~25-30 ppm
-CH₂-C=~35-40 ppm (triplet)~35-40 ppm (triplet)
=CF-~140-145 ppm (doublet of triplets)~140-145 ppm (doublet of triplets)
=CF₂~150-155 ppm (triplet of doublets)~150-155 ppm (triplet of doublets)
Coupling Constants (J)
¹J(C,F)Expected to be largeExpected to be large
²J(C,F)Expected to differ from Z-isomerExpected to differ from E-isomer

Table 3: Expected ¹⁹F NMR Spectral Data

Parameter(E)-4-Bromo-1,1,2-trifluoro-1-butene(Z)-4-Bromo-1,1,2-trifluoro-1-butene
Chemical Shift (δ)
=CF-Expected to be distinct from Z-isomerExpected to be distinct from E-isomer
=CF₂ (Fₐ)Expected to be distinct from Z-isomerExpected to be distinct from E-isomer
=CF₂ (Fₑ)Expected to be distinct from Z-isomerExpected to be distinct from E-isomer
Coupling Constants (J)
³J(F,F) (trans)Typically larger (e.g., ~11-13 Hz for similar compounds)N/A
³J(F,F) (cis)N/ATypically smaller (e.g., ~0 Hz for similar compounds)

Table 4: Expected Infrared (IR) Spectral Data

Functional Group(E)-4-Bromo-1,1,2-trifluoro-1-butene(Z)-4-Bromo-1,1,2-trifluoro-1-butene
C=C Stretch~1670-1690 cm⁻¹~1670-1690 cm⁻¹ (may be weaker or shifted)
C-F Stretch~1100-1350 cm⁻¹ (multiple strong bands)~1100-1350 cm⁻¹ (subtle differences in band shape and position)
C-Br Stretch~515-690 cm⁻¹~515-690 cm⁻¹
=C-H Wag (out-of-plane)May show a distinct band for the trans-configurationMay show a distinct band for the cis-configuration

Table 5: Expected Mass Spectrometry (MS) Data

Parameter(E)- and (Z)-4-Bromo-1,1,2-trifluoro-1-butene
Molecular Ion (M⁺) m/z 188 and 190 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes)
Major Fragments Fragments corresponding to the loss of Br (m/z 109), and further fragmentation of the fluorinated butene cation. The fragmentation pattern is expected to be very similar for both isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at a standard probe temperature (e.g., 298 K).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans and a relaxation delay to ensure accurate integration of all carbon signals.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • ¹⁹F NMR Acquisition :

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Use a common fluorine-containing reference standard (e.g., CFCl₃ at 0 ppm).

    • The wide spectral range of ¹⁹F NMR necessitates a large spectral width.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the clean KBr/NaCl plates or the empty ATR crystal.

    • Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the this compound isomer in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Conditions :

    • Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector : Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

    • Oven Program : Use a temperature program that allows for the separation of the isomers and any impurities (e.g., start at 40 °C, ramp to 200 °C).

    • Carrier Gas : Use helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Use Electron Ionization (EI) at a standard energy (70 eV).

    • Mass Range : Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-250).

Visualization of Spectral Comparison Logic

Spectral_Comparison_Workflow cluster_Isomers Isomers cluster_Spectroscopy Spectroscopic Techniques cluster_Data Spectral Data Analysis cluster_Comparison Comparative Analysis E_Isomer (E)-4-Bromo-1,1,2-trifluoro-1-butene NMR NMR (¹H, ¹³C, ¹⁹F) E_Isomer->NMR IR FT-IR E_Isomer->IR MS GC-MS E_Isomer->MS Z_Isomer (Z)-4-Bromo-1,1,2-trifluoro-1-butene Z_Isomer->NMR Z_Isomer->IR Z_Isomer->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio & Fragmentation MS->MS_Data Comparison Differentiate Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectral comparison of the two isomers.

The key to differentiating the (E) and (Z) isomers lies predominantly in the analysis of coupling constants in their NMR spectra, particularly the ³J(F,F) coupling in the ¹⁹F NMR spectrum. The spatial arrangement of the fluorine atoms across the double bond will result in significantly different through-bond interactions, leading to distinct and measurable differences in their coupling constants. While IR and MS are valuable for confirming the overall structure and functional groups, NMR spectroscopy is the most powerful tool for the stereochemical assignment of these isomers.

A Comparative Guide to the Efficacy of 4-Bromo-1,1,2-trifluoro-1-butene in Synthesizing Target Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the incorporation of fluorinated moieties into organic molecules is a well-established strategy for enhancing the pharmacological properties of drug candidates. Among the diverse array of fluorinated building blocks, 4-Bromo-1,1,2-trifluoro-1-butene (BTFB) has emerged as a versatile reagent for the introduction of the trifluorobutenyl group. This guide provides an objective comparison of BTFB's performance with alternative methods for synthesizing key structural motifs, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternative Reagents

The efficacy of a building block is best assessed by its performance in key synthetic transformations. Here, we compare BTFB with an alternative reagent, 2-bromo-3,3,3-trifluoropropene, in the context of palladium-catalyzed Heck reactions for the synthesis of trifluoromethylated 1,3-butadienes.

Table 1: Performance Comparison in Heck Reactions

FeatureThis compound (BTFB)2-Bromo-3,3,3-trifluoropropene
Reaction Type Elimination to form a diene, followed by potential cycloaddition.Heck coupling with alkenes.
Key Intermediate 1,1,2-Trifluoro-1,3-butadieneTrifluoromethylated butadiene derivative
Reported Yield 93% for the formation of 1,1,2-trifluoro-1,3-butadiene.Good to excellent yields for the synthesis of 3-trifluoromethylated 1,3-butadienes.[1][2][3][4]
Reaction Conditions Potassium hydroxide, phase-transfer catalyst.Pd(0) catalyst, often without additives, under mild conditions.[1][2][3][4]
Substrate Scope Primarily used for generating the trifluorinated diene.Broad scope with various acrylamides.[1][2][3][4]
Advantages High yield for a specific transformation, providing a useful diene for cycloadditions.Direct formation of functionalized butadienes in a single step with high regioselectivity.[1][2][3][4]
Limitations Two-step process for incorporating the butenyl moiety into a more complex molecule.Primarily demonstrated with acrylamide coupling partners.

Key Applications and Synthetic Utility

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[5] Its primary utility lies in its ability to introduce the -CH2CH2CF=CF2 functional group.

One notable application is in the synthesis of potent caspase-3 and caspase-7 inhibitors, which are critical enzymes in the apoptosis pathway.[5] BTFB serves as a key reagent in the preparation of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives.[5]

Furthermore, BTFB is a precursor for the synthesis of 1,1,2-trifluoro-1,3-butadiene, a versatile C4 intermediate for the preparation of functionalized monofluoroolefins. This transformation proceeds in high yield and provides a valuable building block for further synthetic elaborations.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. The reaction can be carried out using various dehalogenating agents, with zinc powder in water being an effective and environmentally benign option.

Example Protocol:

  • Reactants: 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (0.15 mol), zinc powder (0.225 mol), water (1.33 mol).

  • Procedure:

    • To a three-necked flask equipped with a stirrer, add zinc powder and water.

    • Heat the mixture to 60°C with stirring.

    • Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise, maintaining the reaction temperature between 60-70°C. The addition is typically completed over 70 minutes.

    • After the addition is complete, continue heating at 60°C for 30 minutes.

    • Filter the reaction mixture to recover any unreacted zinc powder.

    • Allow the filtrate to stand for phase separation.

    • Separate the lower organic layer to obtain the crude product.

  • Yield: 85.2% (by GC analysis).

Synthesis of 1,1,2-Trifluoro-1,3-butadiene from this compound

This elimination reaction provides a high-yield route to a valuable fluorinated diene.

Example Protocol:

  • Reactants: this compound, potassium hydroxide, tetrabutylammonium bromide (phase-transfer catalyst).

  • Procedure:

    • In a suitable reaction vessel, combine this compound and the phase-transfer catalyst.

    • Add a solution of potassium hydroxide.

    • Heat the mixture to facilitate the elimination reaction.

  • Yield: 93%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and logical relationships discussed in this guide.

G Synthesis of this compound A 1,4-dibromo-2-chloro-1,1,2-trifluorobutane B Dehalogenation (e.g., Zn, H2O) A->B C This compound (Yield: 82.7-86.1%) B->C

Caption: Synthetic pathway for this compound.

G Application of this compound cluster_0 Synthesis of Caspase Inhibitors cluster_1 Synthesis of Fluorinated Dienes A This compound B Reaction with (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives A->B C Potent Caspase-3 and -7 Inhibitors B->C D This compound E Elimination (KOH, phase-transfer catalyst) D->E F 1,1,2-Trifluoro-1,3-butadiene (Yield: 93%) E->F

Caption: Key synthetic applications of this compound.

G Comparison of Reagents for Trifluoromethylated Butadiene Synthesis cluster_0 Route 1: Using this compound cluster_1 Route 2: Using 2-Bromo-3,3,3-trifluoropropene A Target: Trifluoromethylated 1,3-Butadienes B This compound C Elimination B->C D 1,1,2-Trifluoro-1,3-butadiene C->D D->A E 2-Bromo-3,3,3-trifluoropropene F Heck Coupling (with Acrylamides) E->F F->A

Caption: Comparative synthetic routes to trifluoromethylated butadienes.

Conclusion

This compound stands as a valuable and efficient building block for the introduction of the trifluorobutenyl moiety in organic synthesis. Its high-yield conversion to 1,1,2-trifluoro-1,3-butadiene provides a versatile intermediate for the synthesis of a range of fluorinated compounds. While alternative reagents like 2-bromo-3,3,3-trifluoropropene offer a more direct route to certain classes of trifluoromethylated butadienes via Heck coupling, the choice of reagent will ultimately depend on the specific target molecule and the desired synthetic strategy. The experimental protocols provided herein offer a practical guide for the utilization of BTFB in laboratory settings. Further research into the scope of palladium-catalyzed cross-coupling reactions with BTFB would be beneficial to expand its synthetic utility and provide a more comprehensive comparison with other fluorinated building blocks.

References

Cost-benefit analysis of 4-Bromo-1,1,2-trifluoro-1-butene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorinated organic compound 4-Bromo-1,1,2-trifluoro-1-butene is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its utility drives the need for efficient and cost-effective synthesis methods. This guide provides a comparative analysis of the primary industrial synthesis route and potential alternative methods, supported by experimental data and cost considerations.

Method 1: Dehalogenation of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

The most prominently documented method for synthesizing this compound is the dehalogenation of a polyhalogenated precursor, specifically 1,4-dibromo-2-chloro-1,1,2-trifluorobutane.[4] This reaction is typically achieved using a reducing metal, with zinc powder in water being a preferred system due to its high yield, simple separation process, and low cost.[4]

Experimental Protocol

In a three-necked flask equipped with a mechanical stirrer, 14.7 g (0.225 mol) of zinc powder and 24 g (1.33 mol) of water are combined and heated to 60°C with stirring. To this suspension, 46 g (0.15 mol) of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (99.4% purity) is added dropwise over 70 minutes, maintaining the reaction temperature between 60-70°C. After the addition is complete, the mixture is held at 60°C for an additional 30 minutes. The remaining zinc powder is then filtered off, and the filtrate is allowed to separate into layers. The organic layer is collected to yield the crude product. Gas chromatography (GC) analysis of the crude product typically shows a content of 98.6% for this compound, corresponding to a yield of 85.2%.

Alternative Synthesis Routes

While the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane is a well-established method, alternative synthetic strategies can be envisioned starting from simpler and potentially more cost-effective precursors.

Alternative Method 2: Multi-step Synthesis from Trifluoroethylene

A multi-step synthesis commencing with trifluoroethylene is a theoretical alternative. This process would involve:

  • Bromination of Trifluoroethylene: Addition of bromine across the double bond of trifluoroethylene to form 1,2-dibromo-1,2,2-trifluoroethane.

  • Telomerization with Ethylene: Reaction of the dibrominated intermediate with ethylene in the presence of a catalyst to introduce a two-carbon chain, yielding 1,4-dibromo-2-chloro-1,1,2-trifluorobutane.

  • Dehalogenation: The final dehalogenation step would be identical to Method 1.

A key challenge with this approach is the reported low yield of the dehalogenation step when carried out in an organic solvent (36%).[4] However, employing the water-based dehalogenation described in Method 1 could potentially improve the overall efficiency.

Alternative Method 3: Allylic Bromination of a Trifluorobutene Precursor

Another potential route involves the allylic bromination of a suitable trifluorobutene precursor. This could be conceptualized as a two-step process:

  • Synthesis of a Trifluorobutene Precursor: For instance, the synthesis of 1,1,2-trifluoro-1-butene from a starting material like 3,3,3-trifluoropropene.

  • Allylic Bromination: Introduction of a bromine atom at the allylic position of the trifluorobutene precursor using a reagent such as N-bromosuccinimide (NBS).

This method's feasibility would depend on the availability and cost of the trifluorobutene precursor and the selectivity of the allylic bromination step.

Cost-Benefit Analysis

The following table summarizes the estimated costs and key performance indicators for the described synthesis methods. Prices for reagents are based on currently available market data and are subject to fluctuation.

Parameter Method 1: Dehalogenation Alternative Method 2: From Trifluoroethylene (Conceptual) Alternative Method 3: Allylic Bromination (Conceptual)
Starting Material(s) 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, Zinc PowderTrifluoroethylene, Ethylene, Bromine3,3,3-Trifluoropropene, N-Bromosuccinimide
Estimated Reagent Cost per Mole of Product Moderate to High (driven by precursor cost)Potentially Lower (simpler starting materials)Moderate (depends on precursor synthesis)
Yield High (82-86%)Potentially Low (multi-step, historical low yield in one step)[4]Unknown (highly dependent on specific reaction conditions)
Reaction Time Short (approx. 2 hours)Long (multi-step process)Moderate (likely a two-step process)
Process Simplicity Simple (one-step reaction with simple workup)Complex (multi-step synthesis)Moderate (two-step synthesis)
Environmental Impact Moderate (uses water as a solvent, but produces metal waste)Potentially High (may involve halogenated solvents and multiple steps)Moderate (depends on solvents used in both steps)
Safety Considerations Standard handling of halogenated compounds and powdered metals.Handling of gaseous and highly reactive reagents (ethylene, bromine).Use of a brominating agent (NBS) requires careful handling.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the discussed synthesis methods, the following diagrams are provided in DOT language.

Synthesis_Comparison cluster_method1 Method 1: Dehalogenation cluster_method2 Alternative Method 2: From Trifluoroethylene cluster_method3 Alternative Method 3: Allylic Bromination start1 1,4-Dibromo-2-chloro- 1,1,2-trifluorobutane product1 4-Bromo-1,1,2-trifluoro- 1-butene start1->product1 Dehalogenation Yield: 82-86% reagent1 Zn, H2O reagent1->product1 start2 Trifluoroethylene intermediate2a 1,2-Dibromo-1,2,2- trifluoroethane start2->intermediate2a Bromination intermediate2b 1,4-Dibromo-2-chloro- 1,1,2-trifluorobutane intermediate2a->intermediate2b Telomerization product2 4-Bromo-1,1,2-trifluoro- 1-butene intermediate2b->product2 Dehalogenation reagent2a Br2 reagent2a->intermediate2a reagent2b Ethylene, Catalyst reagent2b->intermediate2b reagent2c Zn, H2O reagent2c->product2 start3 3,3,3-Trifluoropropene intermediate3 1,1,2-Trifluoro-1-butene (or similar precursor) start3->intermediate3 Precursor Synthesis product3 4-Bromo-1,1,2-trifluoro- 1-butene intermediate3->product3 Allylic Bromination reagent3a Reaction Sequence reagent3a->intermediate3 reagent3b NBS reagent3b->product3

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1,1,2-trifluoro-1-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of 4-Bromo-1,1,2-trifluoro-1-butene, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe management of this chemical waste in a laboratory setting.

This compound is a flammable and hazardous chemical that requires careful handling and disposal to prevent harm to personnel and the environment. Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement.

Hazard Profile and Safety Summary

Before handling, it is essential to be aware of the hazards associated with this compound. This information, summarized from safety data sheets, dictates the necessary precautions for disposal.

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Liquid Highly flammable liquid and vapor.[1][2]Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[3]Wear protective gloves and clothing.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Wear eye and face protection.[1][3]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Avoid breathing fumes, mist, vapors, or spray. Use only in a well-ventilated area.[1][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]Use in a well-ventilated area or outdoors.[3]

Step-by-Step Disposal Protocol

The primary and mandated procedure for the disposal of this compound is to transfer the waste to a licensed and approved hazardous waste disposal facility. On-site treatment or disposal into the sanitary sewer system is not appropriate for this chemical.

1. Waste Collection and Storage:

  • Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the associated hazards (e.g., Flammable, Irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from sources of ignition and incompatible materials such as strong bases and oxidizing agents.[4]

2. Handling Contaminated Materials:

  • Spills: In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[4][5]

  • Contaminated PPE: Any personal protective equipment (PPE) that has been contaminated with this compound should be considered hazardous waste and disposed of accordingly.

  • Packaging: Place the absorbed material and any contaminated debris into a suitable, sealed container for disposal.[3][5]

3. Arranging for Disposal:

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that the disposal of hazardous waste complies with all local, regional, and national regulations.[4] These regulations will dictate the specific requirements for waste classification, labeling, and transportation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Spill Response cluster_2 Final Disposal start Generate Waste This compound collect Collect in a labeled, sealed container start->collect store Store in designated hazardous waste area collect->store contact_ehs Contact EHS or Certified Waste Contractor store->contact_ehs spill Spill Occurs absorb Absorb with inert material (e.g., sand, vermiculite) spill->absorb package_spill Package contaminated material in a sealed container absorb->package_spill package_spill->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end_point Dispose of contents/container to an approved waste disposal plant pickup->end_point

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific guidance on hazardous waste disposal.

References

Essential Safety and Operational Guide for 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-1,1,2-trifluoro-1-butene (CAS No. 10493-44-4) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and environmental protection. This chemical is a highly flammable liquid and vapor that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Hazard Summary

Hazard ClassificationDescription
Physical Hazard Highly flammable liquid and vapor.[1][2] Flash point: 17°C (62.6°F). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5]
Health Hazards Causes serious eye irritation.[1][2] Causes skin irritation.[1] Harmful if swallowed, in contact with skin, or if inhaled.[2][3] May cause respiratory irritation.[1][2][3]
Storage Incompatibilities Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Sensitivity Air and light sensitive.[1][6]

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory.[7][8] A face shield is recommended when there is a splash hazard.[7][8][9]To protect against splashes that can cause serious eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[10] For chemicals with unknown toxicity, it is recommended to wear a flexible laminate glove under a heavy-duty chemically resistant outer glove.[7]To prevent skin contact, which can cause irritation.[1]
Body Protection A standard laboratory coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron or suit is advised.[10]To protect skin from accidental contact and contamination of personal clothing.
Respiratory Protection All handling of this volatile compound should be performed in a well-ventilated area or under a chemical fume hood.[10] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]To prevent inhalation of vapors, which can cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

Follow this workflow for the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls :

    • Ensure that a certified chemical fume hood is operational and available for all manipulations.

    • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

    • Remove all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[1] Use spark-proof tools and explosion-proof equipment.[5]

    • Ground all metal parts of the equipment to prevent static electricity discharge.[1]

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as specified in the table above.

  • Chemical Handling :

    • Conduct all work with this compound inside a chemical fume hood.

    • When transferring the liquid, do so carefully to avoid splashing.

    • Keep the container tightly closed when not in use to minimize the release of flammable vapors.[1]

    • The substance is air sensitive; consider handling under an inert atmosphere (e.g., nitrogen) for prolonged procedures.[1]

  • Spill Response :

    • In case of a small spill, contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[2]

    • Place the absorbed material into a suitable, closed container for disposal.[1]

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible waste streams.

  • Waste Disposal :

    • Dispose of the chemical waste through an approved waste disposal plant.[11] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ignition Remove Ignition Sources prep_safety_equipment->prep_ignition prep_ppe Don Appropriate PPE prep_ignition->prep_ppe handle_transfer Transfer Chemical prep_ppe->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Keep Container Closed handle_use->handle_close emergency_spill Small Spill: Absorb & Collect handle_use->emergency_spill Spill emergency_fire Fire: Use Dry Chemical/CO2 handle_use->emergency_fire Fire emergency_exposure Exposure: First Aid handle_use->emergency_exposure Exposure cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-Bromo-1,1,2-trifluoro-1-butene
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4-Bromo-1,1,2-trifluoro-1-butene

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